molecular formula C8H9BFNO3 B1391477 (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid CAS No. 957062-96-3

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1391477
CAS No.: 957062-96-3
M. Wt: 196.97 g/mol
InChI Key: POAMPDABXAYDGV-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid is a sophisticated boronic acid ester that serves as a crucial building block in medicinal chemistry and drug discovery, particularly in the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction . This compound integrates two pharmacologically significant motifs: a boronic acid group for palladium-catalyzed coupling and a carbamoyl group that can act as a hinge-binding moiety in kinase inhibitor design. The presence of the fluorine atom, a common bioisostere for hydrogen, can influence the molecule's electronic properties, metabolic stability, and membrane permeability. Its primary research application is as a key intermediate in the construction of protease and kinase inhibitor libraries, where the resulting biaryl core is a prevalent scaffold. The compound is offered with high purity and is typically characterized by NMR and LC-MS to ensure quality for sensitive synthetic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[5-fluoro-2-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)6-3-2-5(10)4-7(6)9(13)14/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAMPDABXAYDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672867
Record name [5-Fluoro-2-(methylcarbamoyl)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00672867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-96-3
Record name B-[5-Fluoro-2-[(methylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Fluoro-2-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic Acid

Executive Summary

This compound is a crucial building block in modern medicinal chemistry and drug development. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation. This guide provides a detailed, field-proven synthetic route for this compound, designed for researchers and scientists. The narrative emphasizes the rationale behind experimental choices, mechanistic insights, and practical considerations to ensure a reproducible and efficient synthesis. The described two-step pathway begins with the amidation of 4-bromo-2-fluorobenzoic acid, followed by a critical low-temperature lithium-halogen exchange and subsequent borylation to yield the target molecule.

Introduction and Strategic Overview

Substituted phenylboronic acids are indispensable reagents in organic synthesis, enabling the construction of complex biaryl structures that form the core of numerous pharmaceutical agents. The title compound, with its specific substitution pattern—a fluorine atom, a methylcarbamoyl group, and a boronic acid moiety—is designed for precise molecular assembly. The fluorine atom can enhance metabolic stability and binding affinity, while the methylcarbamoyl group provides a hydrogen-bond donor/acceptor site.

The primary challenge in synthesizing this molecule lies in the selective introduction of the boronic acid group onto a multi-functionalized aromatic ring. Direct electrophilic borylation is often unselective. Therefore, a more robust strategy is required. The most common and reliable methods for preparing arylboronic acids involve the reaction of an organometallic intermediate with a boron electrophile.[1] This guide details a synthetic approach based on a lithium-halogen exchange, a powerful and regioselective method for generating the necessary aryllithium species from an aryl bromide precursor.[1][2]

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule can be disconnected at the carbon-boron bond, a standard transformation in organoboron chemistry. This disconnection points to an aryllithium or Grignard reagent, which in turn derives from the corresponding aryl bromide. The methylcarbamoyl group can be formed through a standard amide bond formation from a carboxylic acid. This leads to a simple, commercially available starting material.

G Target This compound Intermediate1 4-Bromo-2-fluoro-N-methylbenzamide Target->Intermediate1 C-B Disconnection (Lithiation-Borylation) StartingMaterial 4-Bromo-2-fluorobenzoic acid Intermediate1->StartingMaterial Amide Disconnection (Amidation) G cluster_0 Step 1: Amidation cluster_1 Step 2: Lithiation-Borylation Start Start: 4-Bromo-2-fluorobenzoic acid p1 Start->p1 Inter Intermediate: 4-Bromo-2-fluoro-N-methylbenzamide p2 Inter->p2 Final Final Product: This compound p1->Inter p2->Final

References

An In-depth Technical Guide to the Physicochemical Properties of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid belongs to the versatile class of arylboronic acids, which have become indispensable building blocks in contemporary organic synthesis and medicinal chemistry. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds. Beyond their synthetic utility, the unique electronic and structural properties of boronic acids allow them to act as bioisosteres of carboxylic acids and engage in reversible covalent interactions with diols, a feature exploited in sensor technology and targeted drug delivery. The strategic incorporation of substituents on the phenyl ring, such as the fluoro and methylcarbamoyl groups in the title compound, allows for the fine-tuning of its physicochemical properties, including acidity, stability, and intermolecular interactions. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles in drug candidates. This guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental protocols for their characterization, offering a vital resource for researchers in the field.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. While experimental data for this specific molecule is not extensively available in public literature, this section outlines its known attributes and provides context through data on analogous compounds.

PropertyValue/InformationSource
Molecular Formula C₈H₉BFNO₃[1]
Molecular Weight 196.97 g/mol [2]
Appearance Predicted to be a white solid.[1]
Predicted pKa 7.16 ± 0.53[1]
Storage Conditions 2-8°C, under an inert atmosphere.[2]
A Deeper Dive into Key Properties:
  • Acidity (pKa): The predicted pKa of ~7.16 suggests that this compound is a weak Lewis acid. The acidity of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity (lower the pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). This enhanced acidity is crucial for its interaction with diols under physiological conditions. The methylcarbamoyl group's electronic influence is more complex, potentially exhibiting both inductive and resonance effects that modulate the acidity.

  • Stability: Arylboronic acids are generally stable compounds but can be susceptible to degradation under certain conditions. Protodeboronation, the cleavage of the carbon-boron bond, can occur, particularly under basic conditions and at elevated temperatures.[5] The substitution pattern on the aromatic ring can influence the rate of this degradation. Boronic acids are also known to form cyclic trimers (boroxines) upon dehydration, a process that is often reversible.[6] Proper storage in a cool, dry, and inert environment is crucial to maintain the integrity of the compound.[2]

Experimental Characterization Protocols

To address the gap in experimental data, this section provides detailed, field-proven methodologies for characterizing the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[7] For boronic acids, the observed "melting point" can sometimes be a decomposition or dehydration point, making consistent measurement crucial.[8]

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9]

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A preliminary rapid heating is performed to determine an approximate melting range.

    • A second, fresh sample is heated slowly, at a rate of 1-2°C per minute, starting from approximately 20°C below the approximate melting point.[9]

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind Sample prep2 Pack Capillary Tube prep1->prep2 meas1 Place in Apparatus prep2->meas1 meas2 Rapid Heating (Approx. MP) meas1->meas2 meas3 Slow Heating (Precise MP) meas2->meas3 meas4 Record Melting Range meas3->meas4 analysis1 Assess Purity meas4->analysis1

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

Rationale: Determining the solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation. A dynamic method, which involves observing the temperature at which a solid dissolves in a solvent at a known concentration, provides reliable solubility data.[10]

Protocol:

  • Sample Preparation: A series of vials are prepared, each containing a known mass of this compound and a precise volume of a selected solvent (e.g., water, methanol, acetone, chloroform).

  • Instrumentation: A temperature-controlled heating block with a magnetic stirrer and a light source and detector to monitor turbidity.

  • Measurement:

    • Each vial is slowly heated while being vigorously stirred.

    • The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration.

    • This process is repeated for a range of concentrations and solvents to construct a solubility curve.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are standard methods for the characterization of organic molecules.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Provides information on the number, environment, and coupling of protons.

    • ¹³C NMR: Reveals the carbon skeleton of the molecule.

    • ¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing a distinct signal for the fluorine atom.

    • ¹¹B NMR: Is characteristic for boron-containing compounds and can provide information about the coordination state of the boron atom (trigonal vs. tetrahedral).[11][12]

Diagram: NMR Characterization Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis prep Dissolve in Deuterated Solvent acq_H ¹H NMR acq_C ¹³C NMR acq_F ¹⁹F NMR acq_B ¹¹B NMR analysis Structure Elucidation & Purity Assessment acq_H->analysis acq_C->analysis acq_F->analysis acq_B->analysis

Caption: A streamlined workflow for NMR-based structural analysis.

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or derivatized for Gas Chromatography-Mass Spectrometry (GC-MS) to increase volatility.[13]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering insights into the compound's structure. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) can be a useful diagnostic tool.[8]

Structural Insights from X-ray Crystallography

While a crystal structure for this compound is not publicly available, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. For arylboronic acids, this technique reveals important details about intermolecular interactions, such as the formation of hydrogen-bonded dimers.[14] The crystal packing is significantly influenced by the substituents on the phenyl ring.[15]

General Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[16]

  • Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise atomic coordinates and bond lengths/angles.

Conclusion and Future Directions

This compound is a promising building block for the development of novel therapeutics and functional materials. While some of its fundamental physicochemical properties can be predicted, a comprehensive experimental characterization is essential for its full exploitation. The protocols detailed in this guide provide a robust framework for researchers to obtain the necessary data to advance their work. Future studies should focus on the experimental determination of the melting point, solubility profile, and comprehensive spectroscopic analysis of this compound. Furthermore, investigating its stability under various conditions and exploring its co-crystallization with biologically relevant molecules could unveil new opportunities for its application in drug discovery and materials science.

References

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Targeted BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of BRAF kinases, representing a significant advancement in the targeted therapy of cancers harboring specific BRAF mutations. This guide provides a comprehensive technical overview of Dabrafenib, from its chemical structure and properties to its mechanism of action, synthesis, and key experimental protocols for its evaluation. The compound with CAS number 874289-40-4, (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid, is a key intermediate in the synthesis of Dabrafenib.

Physicochemical Properties and Structure

Dabrafenib is a complex heterocyclic molecule. Its structure and key physicochemical properties are summarized below.

PropertyValueReference
IUPAC Name N-{3-[5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
CAS Number 1195765-45-7 (free base)[1]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[1]
Molecular Weight 519.56 g/mol [1]
Appearance White to slightly colored solid
Solubility Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in organic solvents like DMSO and ethanol.[2][3]
pKa 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole)[2]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent ATP-competitive inhibitor of the BRAF kinase.[4] In many cancers, particularly melanoma, a specific mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein.[5] This aberrant activation drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[6]

Dabrafenib selectively binds to the ATP-binding site of mutant BRAF V600, inhibiting its kinase activity.[4] This blockade prevents the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in BRAF V600-mutant tumor cells.[4]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Figure 1: Simplified MAPK signaling pathway and the inhibitory action of Dabrafenib.

Synthesis of Dabrafenib

The synthesis of Dabrafenib is a multi-step process. A key step in many reported synthetic routes involves a Suzuki coupling reaction. While various synthetic strategies exist, a plausible route involves the coupling of a thiazole-pyrimidine core with a substituted phenylboronic acid. The intermediate (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS 874289-40-4) can serve as a crucial building block in this process. A general synthetic scheme is outlined in various patents, such as WO2016059548A1.[7]

In Vitro Efficacy and Potency

Dabrafenib demonstrates potent and selective inhibition of BRAF V600 mutations. Its efficacy is typically evaluated through a series of in vitro assays.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of Dabrafenib to inhibit the enzymatic activity of the BRAF V600E kinase.

Protocol: BRAF V600E Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.[8]

  • Reagent Preparation:

    • Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable BRAF substrate (e.g., inactive MEK1).

    • Prepare serial dilutions of Dabrafenib in an appropriate solvent (e.g., DMSO) and then dilute further in 1x Kinase Buffer.

    • Dilute the recombinant human BRAF V600E enzyme to the desired concentration in 1x Kinase Buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the Dabrafenib dilutions or vehicle control.

    • Add the master mix to all wells.

    • Initiate the kinase reaction by adding the diluted BRAF V600E enzyme to all wells except the "blank" control.

    • Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

    • Terminate the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the Dabrafenib concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Dabrafenib typically exhibits IC₅₀ values in the low nanomolar range for BRAF V600E.[5]

Cell-Based Proliferation Assays

These assays assess the effect of Dabrafenib on the growth and viability of cancer cell lines harboring the BRAF V600E mutation.

Protocol: Cell Proliferation Assay (MTS/MTT or CellTiter-Glo®)

  • Cell Culture:

    • Culture BRAF V600E-mutant melanoma cell lines (e.g., A375) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Dabrafenib or vehicle control for a specified period (e.g., 72 hours).

    • Add a cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Dabrafenib concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.

Experimental_Workflow Start Start Culture_Cells Culture BRAF V600E Melanoma Cells Start->Culture_Cells Seed_Plates Seed Cells in 96-well Plates Culture_Cells->Seed_Plates Treat_Cells Treat with Dabrafenib (Serial Dilutions) Seed_Plates->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Measure Measure Absorbance/ Luminescence Add_Reagent->Measure Analyze Data Analysis: Determine IC50/GI50 Measure->Analyze End End Analyze->End

Figure 2: General experimental workflow for a cell proliferation assay.

Pharmacokinetics and Analytical Methods

Understanding the pharmacokinetic profile of Dabrafenib is crucial for its clinical development and application.

Pharmacokinetic Parameters

Dabrafenib is orally bioavailable.[5] It is metabolized primarily by CYP2C8 and CYP3A4. Co-administration with strong inhibitors or inducers of these enzymes can affect Dabrafenib concentrations.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Dabrafenib in biological matrices such as plasma.

Protocol: LC-MS/MS for Dabrafenib Quantification in Plasma

This is a generalized protocol based on published methods.

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., a deuterated analog of Dabrafenib).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and transfer the supernatant.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample onto a reverse-phase C18 HPLC column.

    • Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for Dabrafenib and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve using standards of known Dabrafenib concentrations.

    • Determine the concentration of Dabrafenib in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Clinical Applications and Combination Therapy

Dabrafenib is approved for the treatment of patients with BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma.[1][6] It is often used in combination with Trametinib, a MEK inhibitor. This combination therapy targets two different nodes in the MAPK pathway, which can lead to improved efficacy and delayed development of resistance compared to Dabrafenib monotherapy.

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF-mutant cancers. Its high potency and selectivity, coupled with a well-characterized mechanism of action, have transformed the treatment landscape for patients with these malignancies. This guide has provided a detailed overview of its key technical aspects, from its fundamental properties to its clinical application, to support ongoing research and development in the field of oncology.

References

The Elephant in the Room: A Technical Guide to Cross-Coupling with Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The construction of sterically hindered biaryl scaffolds, particularly those bearing substituents at the ortho positions, is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging these critical C(sp²)–C(sp²) bonds.[2] However, the introduction of ortho substituents on the phenylboronic acid coupling partner presents a significant synthetic challenge, primarily due to steric hindrance that impedes key steps of the catalytic cycle.[3] This guide provides an in-depth analysis of the challenges associated with ortho-substituted phenylboronic acids and details the evolution of catalytic systems and methodologies designed to overcome these hurdles. We will explore the mechanistic nuances, provide field-proven protocols, and offer troubleshooting strategies for researchers navigating this demanding but rewarding area of synthesis.

Chapter 1: The Inherent Challenge of Steric Congestion

The efficiency of the Suzuki-Miyaura coupling is exquisitely sensitive to the steric environment around the reacting centers. When a substituent is placed at the ortho position of the phenylboronic acid, it creates a formidable steric shield that disrupts the finely tuned choreography of the catalytic cycle.

1.1. The Rate-Limiting Transmetalation Step

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key phases: oxidative addition, transmetalation, and reductive elimination.[2] For sterically demanding substrates, the transmetalation step—where the aryl group is transferred from the boron atom to the palladium center—is often the rate-determining step. The bulky ortho group physically obstructs the approach of the boronic acid to the palladium(II) complex, increasing the activation energy of this crucial transfer.

1.2. Competing Pathway: Protodeboronation

A prevalent and often frustrating side reaction is protodeboronation, the cleavage of the C–B bond by a proton source, which converts the valuable boronic acid into a simple arene, thereby reducing yield.[4] This process is particularly problematic under the basic conditions required for Suzuki-Miyaura coupling.[5][6] Electron-deficient and ortho-substituted arylboronic acids can be especially susceptible to this decomposition pathway.[7] The mechanism can be complex, but it is generally accelerated at high pH through the formation of the more reactive arylboronate anion.[4]

Chapter 2: The Evolution of Catalytic Systems

Overcoming the steric barrier has necessitated a paradigm shift in catalyst design. The development of specialized ligands has been paramount to the successful coupling of ortho-substituted substrates.

2.1. The Buchwald Ligand Revolution

The work of Stephen L. Buchwald's group, in particular, has transformed the field through the development of bulky, electron-rich biaryl phosphine ligands.[8][9] These ligands are not merely spectators; they actively participate in and accelerate the catalytic cycle.

  • Enhanced Activity: Ligands like SPhos, XPhos, and RuPhos are designed to be both sterically demanding and highly electron-donating.[10] This electronic character promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for efficient oxidative addition.[11]

  • Facilitating Reductive Elimination: The steric bulk of these ligands also plays a critical role in the final step, reductive elimination. The crowding around the palladium center encourages the expulsion of the newly formed, and often bulky, biaryl product, regenerating the active Pd(0) catalyst.[12]

2.2. The Role of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors, forming highly stable bonds with the palladium center. This stability translates to robust catalysts that can overcome the challenges of hindered substrates, often allowing for reactions under mild conditions with low catalyst loadings.[13]

Data Presentation: A Comparative Look at Modern Ligands
LigandClassKey FeaturesTypical Applications
SPhos Biaryl PhosphineHighly active for a broad range of substrates, including hindered ones.[10]General purpose for challenging Suzuki-Miyaura couplings.
XPhos Biaryl PhosphineExcellent for coupling unactivated aryl chlorides and hindered substrates.[8][10]Sterically demanding aryl chlorides and bromides.
RuPhos Biaryl PhosphineEffective for a wide array of C-N and C-C bond formations.Often used in Buchwald-Hartwig aminations but also effective in Suzuki couplings.
IMes/SIMes NHCStrong σ-donors, forming very stable and active catalysts.[13]Useful for hindered substrates and when catalyst stability is paramount.

Chapter 3: Mechanistic Deep Dive & Visualization

A deeper understanding of the catalytic cycle reveals why modern ligands are so effective. The traditional cycle involves Pd(0) and Pd(II) intermediates.[14] The steric bulk of ligands like those developed by Buchwald facilitates the formation of a monoligated Pd(0) species, which is often more active in the initial oxidative addition step than its bis-ligated counterpart.[11][15]

Diagram: The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates

The following diagram illustrates the key steps, highlighting the transmetalation phase, which is often rate-limiting for sterically hindered partners.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar¹)(X) (Oxidative Addition Product) Pd0->OA_Complex Oxidative Addition (Ar¹-X) TM_Complex L-Pd(II)(Ar¹)(Ar²) (Transmetalation Product) OA_Complex->TM_Complex Transmetalation (Ar²-B(OR)₂ + Base) [Rate-Limiting Step] Product Ar¹-Ar² (Biaryl Product) TM_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle, emphasizing the challenging transmetalation step.

Chapter 4: Practical Guidance & Experimental Protocol

Translating theory into practice requires careful attention to reaction parameters. The choice of base, solvent, and temperature are not independent variables and must be optimized in concert with the catalyst system.

4.1. The Critical Role of Base and Solvent

  • Base Selection: For sterically hindered couplings, strong, non-nucleophilic bases are often required to facilitate the sluggish transmetalation.[12] Tripotassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[16][17]

  • Solvent Systems: Aprotic polar solvents such as dioxane, toluene, and THF are commonly employed, often with a small amount of water.[18] Rigorous degassing of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12]

Experimental Workflow Diagram

This diagram outlines a typical workflow for setting up a sterically hindered cross-coupling reaction.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Dry Glassware (Oven or Flame-Dry) B 2. Add Reagents (Aryl Halide, Base, Palladium Precatalyst, Ligand) A->B C 3. Seal & Purge (Inert Atmosphere, e.g., N₂ or Ar) B->C D 4. Add Degassed Solvent & Boronic Acid C->D E 5. Heat to Temperature (e.g., 80-110 °C) D->E F 6. Monitor Progress (TLC, GC-MS, LC-MS) E->F G 7. Quench & Extract F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: A standard experimental workflow for Suzuki-Miyaura cross-coupling reactions.

A Self-Validating Protocol for a Challenging Coupling

This protocol provides a robust starting point for coupling an ortho-substituted phenylboronic acid with an aryl bromide.

Reaction: 2-Isopropylphenylboronic acid with 1-bromo-2,6-dimethylbenzene.

Materials:

  • Aryl Bromide (1.0 eq)

  • ortho-Substituted Phenylboronic Acid (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 eq)

  • Anhydrous, degassed Toluene/Water (10:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add Pd(OAc)₂, SPhos, K₃PO₄, and the aryl bromide.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical to remove oxygen which can deactivate the catalyst.

  • Reagent Addition: Add the ortho-substituted phenylboronic acid to the flask.

  • Solvent Addition: Add the degassed toluene/water mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC-MS.[12]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[12]

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Chapter 5: Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key.

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd(0) not formed or deactivated) 2. Insufficiently strong base 3. Protodeboronation of boronic acid1. Use a modern precatalyst (e.g., SPhos G3). Ensure rigorous degassing. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[12] 3. Use anhydrous conditions; consider using a boronic ester (e.g., pinacol ester) which can be more stable.[4]
Significant Protodeboronation 1. Base is too strong or reaction time too long 2. Presence of excess water1. Screen weaker bases (e.g., K₂CO₃) or reduce reaction time. 2. Use rigorously dried solvents and reagents.
Formation of Homocoupled Products 1. Presence of oxygen 2. Catalyst decomposition1. Improve degassing procedure for solvents and inert atmosphere technique. 2. Screen different ligands or precatalysts; lower reaction temperature if possible.

Chapter 6: Applications and Future Outlook

The ability to synthesize sterically hindered biaryls, including tetra-ortho-substituted systems, has unlocked new molecular architectures for various applications.[1][19] In medicinal chemistry, these motifs are present in numerous pharmaceuticals where the restricted bond rotation (atropisomerism) can impart specific conformational rigidity, leading to enhanced target binding.[20] In materials science, hindered biaryls are used in the synthesis of advanced polymers and organic light-emitting diodes (OLEDs).[1]

The future of this field lies in the development of even more active and selective catalysts that can operate at lower temperatures and catalyst loadings, further expanding the scope to even more challenging and functionalized substrates. The synthesis of axially chiral tetra-ortho-substituted biaryls via asymmetric Suzuki-Miyaura coupling is a particularly active and challenging frontier.[20][21]

References

The Strategic Application of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Boronic Acids in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinities, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] Among the vast arsenal of fluorinated building blocks, fluorinated phenylboronic acids have emerged as particularly versatile and powerful tools.

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid is a prime example of a highly functionalized building block designed for targeted applications in drug discovery. Its utility is most notably demonstrated in the synthesis of complex pharmaceuticals, where it serves as a key intermediate. This guide provides a comprehensive overview of its synthesis, properties, and application, with a particular focus on its role in the construction of the potent PARP inhibitor, Talazoparib.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 874289-40-4[3]
Molecular Formula C8H9BFNO3[3]
Molecular Weight 196.97 g/mol [3]
Appearance Solid[4]
Melting Point 174-176 °C[4]
Purity ≥95%[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals, with splitting patterns influenced by both fluorine and the methylcarbamoyl and boronic acid groups. The methyl protons of the carbamoyl group would appear as a singlet, and the amide proton would likely be a broad singlet.

  • ¹³C NMR: The carbon NMR would display characteristic signals for the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The carbonyl carbon of the amide and the methyl carbon would also be readily identifiable.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds and would show a single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment of the phenyl ring.[8]

  • ¹¹B NMR: The boron NMR spectrum would confirm the presence of the boronic acid group, with a chemical shift characteristic of a tricoordinate boron species.[5]

Synthesis of this compound

The synthesis of substituted phenylboronic acids typically involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. A plausible synthetic route to this compound is outlined below.

Synthesis_Workflow Start 4-Bromo-2-fluoro-N-methylbenzamide Step1 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ Start->Step1 Lithiation-Borylation Intermediate Boronate Ester Intermediate Step1->Intermediate Step2 Acidic Workup (e.g., HCl) Intermediate->Step2 Hydrolysis Product This compound Step2->Product

Figure 1: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Lithiation: To a solution of 4-bromo-2-fluoro-N-methylbenzamide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid.

  • Workup and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling: The Synthesis of Talazoparib

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[9][10] this compound is a key building block in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor Talazoparib, a drug used in the treatment of certain types of cancer.[11][12][13][14][15]

The core of the Talazoparib synthesis involves a Suzuki-Miyaura coupling between a suitable aryl halide and this compound.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide Intermediate (e.g., a brominated heterocycle) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) ArylHalide->Catalyst BoronicAcid This compound BoronicAcid->Catalyst Product Coupled Product (Talazoparib Precursor) Catalyst->Product C-C Bond Formation

References

Spectroscopic Characterization of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid is a key building block in contemporary drug discovery and development. Its utility stems from the unique properties of the boronic acid moiety, which can form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars. The presence of a fluorine atom and a methylcarbamoyl group further modulates its electronic properties, reactivity, and potential for specific molecular interactions. Consequently, rigorous characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to characterize this compound, with a focus on the underlying principles and practical insights for researchers in the field.

Molecular Structure and its Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic signature. The molecule comprises a benzene ring substituted with three key functional groups: a boronic acid [-B(OH)₂], a fluorine atom (-F), and a methylcarbamoyl group [-C(=O)NHCH₃]. Each of these groups, and their relative positions on the aromatic ring, will give rise to characteristic signals in the NMR and IR spectra. Understanding these structure-property relationships is crucial for accurate spectral interpretation.

a This compound b B(OH)₂ a->b c C=O a->c e F a->e f Aromatic Ring a->f d NHCH₃ c->d

Caption: Key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular framework.

General Considerations for NMR Analysis
  • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it readily dissolves the compound and has exchangeable protons that can be distinguished from the analyte's signals. Other common solvents include deuterated methanol (CD₃OD) and chloroform (CDCl₃).

  • Boroxine Formation: Phenylboronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines. This equilibrium is influenced by the solvent and the presence of water. The formation of boroxines can lead to additional signals in the NMR spectra.

  • ¹¹B NMR Spectroscopy: Due to the quadrupolar nature of the boron nucleus, ¹¹B NMR signals can be broad. It is also advisable to use quartz NMR tubes for ¹¹B NMR to avoid a broad background signal from borosilicate glass tubes.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule.

  • Aromatic Protons: The three protons on the benzene ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The fluorine atom will introduce additional splitting (H-F coupling).

  • Amide Proton (N-H): The amide proton will likely appear as a broad singlet or a quartet (due to coupling with the adjacent methyl group) in the region of δ 8.0-9.0 ppm. Its chemical shift can be concentration and temperature-dependent.

  • Methyl Protons (-CH₃): The methyl protons will typically be observed as a doublet around δ 2.8-3.0 ppm, resulting from coupling to the adjacent N-H proton.

  • Boronic Acid Protons (-OH): The hydroxyl protons of the boronic acid group are acidic and often exchange with residual water in the solvent, leading to a broad singlet. The chemical shift of this signal is highly variable and can appear over a wide range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • Aromatic Carbons: The six aromatic carbons will give rise to distinct signals in the δ 120-140 ppm range. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the δ 165-175 ppm region.

  • Methyl Carbon (-CH₃): The methyl carbon of the carbamoyl group will appear at a higher field, typically around δ 25-30 ppm.

  • Carbon-Boron Bond: The carbon atom directly bonded to the boron atom is often difficult to observe due to quadrupolar broadening from the boron nucleus.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds.[2][3]

  • A single resonance is expected for the fluorine atom in this compound. The chemical shift will be influenced by the electronic environment of the aromatic ring. For fluorophenylboronic acids, the chemical shift can vary, but it provides a clear indication of the presence of the fluorine substituent.[4]

¹¹B NMR Spectroscopy

¹¹B NMR is essential for characterizing boron-containing compounds.[1][5][6]

  • The boron atom in a boronic acid is sp²-hybridized, which typically results in a broad signal in the δ 18-33 ppm range.[7] The exact chemical shift can be influenced by the substituents on the phenyl ring and the solvent. Upon binding with a diol or at high pH, the boron center can become sp³-hybridized, leading to a significant upfield shift in the ¹¹B NMR spectrum.[6][8]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. For ¹¹B NMR, a quartz NMR tube is recommended.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • ¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. A broader spectral width may be needed. Use an external reference, such as BF₃·Et₂O, for chemical shift calibration.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Vibrational Frequencies

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

  • O-H Stretch (Boronic Acid): A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded O-H groups of the boronic acid.[9][10][11]

  • N-H Stretch (Amide): A moderate to sharp absorption band around 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

  • C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • C=O Stretch (Amide I): A strong and sharp absorption band in the range of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl stretching vibration.

  • N-H Bend (Amide II): A moderate absorption band around 1510-1570 cm⁻¹ corresponds to the N-H bending vibration.

  • B-O Stretch: A strong and broad absorption band in the 1300-1400 cm⁻¹ region is characteristic of the B-O stretching vibration in boronic acids.[12]

  • C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ range is expected for the C-F stretching vibration.

Experimental Protocol for IR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Data Summary

Spectroscopic TechniquePredicted Signal/BandPredicted Chemical Shift/FrequencyNotes
¹H NMR Aromatic Protonsδ 7.0-8.5 ppmMultiplets with H-F coupling
Amide Proton (N-H)δ 8.0-9.0 ppmBroad singlet or quartet
Methyl Protons (-CH₃)δ 2.8-3.0 ppmDoublet
Boronic Acid Protons (-OH)VariableBroad singlet
¹³C NMR Aromatic Carbonsδ 120-140 ppmC-F coupling observed
Carbonyl Carbon (C=O)δ 165-175 ppm
Methyl Carbon (-CH₃)δ 25-30 ppm
¹⁹F NMR FluorineVariableSingle resonance
¹¹B NMR Boronδ 18-33 ppmBroad signal, characteristic of sp² boron
IR Spectroscopy O-H Stretch3200-3600 cm⁻¹Broad and strong
N-H Stretch3300-3500 cm⁻¹Moderate to sharp
C=O Stretch1630-1680 cm⁻¹Strong and sharp
B-O Stretch1300-1400 cm⁻¹Strong and broad
C-F Stretch1000-1300 cm⁻¹Strong

Workflow for Spectroscopic Characterization

A Sample of this compound B NMR Spectroscopy A->B C IR Spectroscopy A->C D ¹H, ¹³C, ¹⁹F, ¹¹B NMR B->D E ATR-FTIR C->E F Structural Elucidation and Purity Assessment D->F E->F

References

A Comprehensive Technical Guide to the Safe Handling of Organoboron Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Acknowledging the Dual Nature of Organoboron Compounds

Organoboron compounds have become indispensable reagents and building blocks in modern organic synthesis, catalysis, and medicinal chemistry.[1][2][3] Their utility in transformative reactions like the Suzuki-Miyaura cross-coupling has revolutionized the construction of complex molecules, including many life-saving pharmaceuticals.[3][4][5] However, the very reactivity that makes these compounds so valuable also necessitates a profound respect for their potential hazards. This guide provides a comprehensive framework for the safe handling of organoboron compounds, moving beyond a mere checklist of precautions to instill a deep, mechanistic understanding of the "why" behind each safety recommendation. Our objective is to empower researchers to work confidently and safely with this versatile class of molecules.

Understanding the Landscape: A Classification of Organoboron Hazards

The term "organoboron compound" encompasses a diverse family of molecules with a wide spectrum of reactivity and associated hazards.[6] A nuanced approach to safety, therefore, begins with understanding the distinct characteristics of the major classes.

Boronic Acids and Boronic Esters: The Workhorses of Cross-Coupling

Generally, boronic acids and their corresponding esters (e.g., pinacol esters) are crystalline solids that are relatively stable to air and moisture, making them convenient to handle.[1][3][7] However, this apparent stability can belie underlying risks.

  • Toxicity and Irritation: Many boronic acids and their derivatives are classified as irritants to the skin, eyes, and respiratory system.[8][9][10] Prolonged or repeated exposure can lead to dermatitis.[8] Some studies have also indicated that certain boronic acids may act as chemical mutagens, likely through the generation of organic radicals via oxidation.[11]

  • Protodeboronation: The carbon-boron bond in boronic acids and esters is susceptible to cleavage under both acidic and basic aqueous conditions, a reaction known as protodeboronation.[1] While not an acute safety hazard in itself, this decomposition pathway can affect reaction stoichiometry and yield, and underscores the importance of proper storage and handling to maintain reagent integrity.

  • Cross-Coupling Reaction Hazards: While the reagents themselves may be relatively benign, the conditions for Suzuki-Miyaura and other cross-coupling reactions often involve bases, palladium catalysts, and elevated temperatures.[4][12] These reaction mixtures can present thermal hazards, and unexpected exotherms have been reported.[12]

Organoboranes (Trialkylboranes, Dialkylboranes, etc.): The Highly Reactive Precursors

This class of organoboron compounds, which includes reagents like triethylborane and 9-BBN, presents a significantly higher level of hazard due to their reactivity with air and moisture.[13]

  • Pyrophoricity: Many simple alkylboranes are pyrophoric, meaning they can spontaneously ignite upon contact with air.[13][14] This is a critical consideration for their storage, handling, and transfer.

  • Violent Reactions with Water: Organoboranes can react violently with water and other protic solvents.[15][16] This reactivity necessitates the use of anhydrous solvents and inert atmosphere techniques.

  • Toxicity: Diborane and many alkylboranes are toxic substances.[13] Inhalation can cause respiratory irritation and other adverse health effects.[17]

The Hierarchy of Controls: A Systematic Approach to Mitigating Risk

A robust safety program for handling organoboron compounds relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.

HierarchyOfControls cluster_0 Hierarchy of Controls for Organoboron Compounds Elimination Elimination (e.g., Use a less hazardous alternative if possible) Substitution Substitution (e.g., Use a more stable boronic ester instead of a boronic acid) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, safety glasses, lab coat) Administrative->PPE caption Figure 1. Hierarchy of Controls.

Caption: Figure 1. Hierarchy of Controls.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate you from the hazard.

  • Chemical Fume Hood: All manipulations of organoboron compounds should be performed in a certified chemical fume hood to prevent the inhalation of dusts, vapors, or fumes.[9][14]

  • Glove Box (Inert Atmosphere Box): For pyrophoric or highly air- and moisture-sensitive organoboranes, a glove box with an inert atmosphere (e.g., nitrogen or argon) is mandatory.[14][15]

Administrative Controls: Standard Operating Procedures and Training

Well-defined procedures and comprehensive training are crucial for ensuring safe handling practices.

  • Standard Operating Procedures (SOPs): Detailed SOPs should be developed for all procedures involving organoboron compounds. These SOPs should include information on hazards, required controls, waste disposal, and emergency procedures.

  • Training: All personnel who will be handling organoboron compounds must receive documented training on the specific hazards and the established SOPs.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential, but it is the last line of defense and should not be relied upon as the primary means of protection.[18][19]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards are the minimum requirement.[14][20] A full-face shield worn over safety glasses is required when there is a risk of explosion or splashes.[14][20]Protects against splashes of chemicals and dust particles.[18][20]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required.[16][21] For pyrophoric materials, double gloving with a pair of flame-resistant gloves (e.g., Nomex®) worn over chemical-resistant gloves is essential.[14]Prevents skin contact with potentially irritating or toxic compounds.[16][21] Provides thermal protection in case of fire.[14]
Body Protection A flame-resistant lab coat must be worn over 100% cotton clothing.[14] Synthetic fabrics should be avoided.[14]Provides a barrier against splashes and protects from fire hazards.[14]
Footwear Fully enclosed, chemical-resistant shoes are required.[14]Protects feet from spills and falling objects.

Detailed Experimental Protocols

Protocol for Handling Air-Sensitive Organoboranes using Schlenk Techniques

This protocol outlines the safe transfer of an air-sensitive organoborane solution from a Sure/Seal™ bottle to a reaction flask.[15][22][23]

Materials:

  • Sure/Seal™ bottle of organoborane solution

  • Oven-dried reaction flask with a sidearm and a rubber septum

  • Oven-dried syringe and long needle (at least 18-gauge)[22]

  • Schlenk line with a dual vacuum/inert gas manifold

  • Mineral oil bubbler

Procedure:

  • Glassware Preparation: Ensure all glassware is scrupulously dried by heating in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or argon.[15][22]

  • System Assembly: Assemble the reaction flask and connect it to the Schlenk line via the sidearm.

  • Inerting the System: Evacuate the flask and backfill with inert gas (e.g., nitrogen or argon) at least three times to remove all atmospheric oxygen and moisture. The system should be maintained under a slight positive pressure of inert gas, as indicated by the bubbler.[15][22]

  • Syringe Preparation: Flush the oven-dried syringe and needle with dry inert gas at least 10 times to remove any residual air and moisture.[22][23]

  • Reagent Transfer: a. Puncture the rubber septum on the Sure/Seal™ bottle with the needle of the prepared syringe. b. Insert a second needle connected to the inert gas line through the septum to equalize the pressure. c. Slowly withdraw the desired volume of the organoborane solution into the syringe. d. Remove the syringe from the Sure/Seal™ bottle and quickly insert the needle through the septum of the reaction flask. e. Slowly add the organoborane solution to the reaction flask.

  • Cleanup: Immediately quench any residual reagent in the syringe and needle by slowly adding a suitable quenching agent (e.g., isopropanol, followed by water).

Schlenk_Transfer cluster_0 Schlenk Line Setup cluster_1 Reagent Transfer InertGas Inert Gas Source Manifold Dual Manifold InertGas->Manifold Vacuum Vacuum Pump Vacuum->Manifold Bubbler Bubbler Manifold->Bubbler ReactionFlask Reaction Flask Manifold->ReactionFlask Inert Atmosphere SureSeal Sure/Seal™ Bottle Syringe Syringe SureSeal->Syringe Withdraw Reagent Syringe->ReactionFlask Dispense Reagent caption Figure 2. Schlenk Line Transfer Workflow.

Caption: Figure 2. Schlenk Line Transfer Workflow.

Storage and Waste Disposal
  • Storage: Organoboron compounds should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][24][25] Pyrophoric organoboranes must be stored under an inert atmosphere. Boronic acids should be protected from prolonged exposure to moisture to prevent decomposition.[26]

  • Waste Disposal: All organoboron waste should be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[5][27] Small amounts of residual organoboranes can be quenched by slowly adding a protic solvent like isopropanol, followed by water, in a fume hood. Boronic acid waste should be collected in a designated, labeled container.

Emergency Procedures: Be Prepared

Spills
  • Small Spills of Boronic Acids/Esters: For small spills of solid boronic acids or esters, carefully sweep up the material and place it in a sealed container for disposal.[24] Avoid generating dust.[24] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.[9]

  • Spills of Organoboranes: In the event of a spill of a pyrophoric organoborane, immediately evacuate the area and contact emergency personnel. Do not attempt to clean up the spill yourself unless you are trained and equipped to do so. A Class D fire extinguisher should be available for fires involving flammable metals and organometallics.[24] Do not use water or carbon dioxide extinguishers.[16][24]

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][28] Remove contaminated clothing.[9] Seek medical attention if irritation persists.[9][29]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9][30] Seek immediate medical attention.[9][10]

  • Inhalation: Move the affected person to fresh air.[29][30] If breathing is difficult, administer oxygen. Seek immediate medical attention.[29]

  • Ingestion: Do not induce vomiting.[9][24] Rinse the mouth with water and seek immediate medical attention.[9][24]

In any case of exposure, it is crucial to provide the Safety Data Sheet (SDS) for the specific compound to the responding medical personnel.

Conclusion: A Culture of Safety

The safe handling of organoboron compounds is not merely a matter of following rules; it is about cultivating a culture of safety that is deeply rooted in a scientific understanding of the risks involved. By embracing the principles outlined in this guide—from understanding the inherent hazards of different organoboron classes to rigorously applying the hierarchy of controls—researchers can confidently harness the synthetic power of these remarkable compounds while ensuring the safety of themselves and their colleagues.

References

Methodological & Application

Application Notes & Protocols: Strategic Palladium Catalyst Selection for Suzuki-Miyaura Coupling with Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in constructing C(sp²)–C(sp²) bonds.[1][2] However, the efficiency of this powerful transformation can be significantly hampered when employing sterically demanding substrates, particularly ortho-substituted boronic acids.[3] The steric bulk proximal to the reactive boronic acid moiety impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination, often leading to low yields and sluggish reaction rates.[4] This guide provides a comprehensive overview of catalyst selection strategies and detailed protocols to overcome the challenges associated with these sterically encumbered coupling partners, enabling researchers to confidently synthesize highly substituted biaryl compounds.

The primary challenges in coupling ortho-substituted boronic acids stem from:

  • Slowed Transmetalation: The steric clash between the ortho substituents on the boronic acid and the ligands on the palladium center creates a significant energetic barrier for the transfer of the aryl group from boron to palladium.

  • Difficult Reductive Elimination: The formation of the new C-C bond from the diarylpalladium(II) intermediate is also hindered by the steric repulsion between the bulky ortho groups, which must come into close proximity.[5]

  • Competitive Protodeboronation: Under the basic conditions required for the Suzuki-Miyaura reaction, sterically hindered boronic acids can be susceptible to protodeboronation, an undesired side reaction that consumes the starting material.[6]

Addressing these challenges necessitates a carefully considered approach to catalyst system selection, focusing on the synergistic interplay between the palladium precatalyst and the ancillary ligand.

The Crucial Role of Ligand Design

The ligand coordinated to the palladium center is arguably the most critical factor in determining the success of a challenging Suzuki-Miyaura coupling. For sterically hindered substrates, the ideal ligand should possess a combination of steric bulk and electron-richness.[7][8]

  • Steric Bulk: Bulky ligands promote the formation of monoligated, 14-electron L-Pd(0) species, which are highly reactive in oxidative addition.[7] Furthermore, the steric pressure exerted by the ligand can accelerate the rate-limiting reductive elimination step.[7]

  • Electron-Richness: Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide and enhances the overall catalytic activity.[7][8]

Buchwald-Type Biarylphosphine Ligands: The Gold Standard

The advent of bulky, electron-rich biarylphosphine ligands, pioneered by the Buchwald group, has revolutionized the field of cross-coupling.[9][10][11] These ligands have proven to be exceptionally effective for coupling sterically hindered substrates, including those with ortho substituents.

Key examples of Buchwald ligands and their attributes are summarized in the table below:

Ligand NameKey FeaturesTypical Applications
XPhos Highly active and versatile, provides good stability to the catalytic species.[12][13]General purpose for a wide range of aryl chlorides and bromides, including sterically demanding examples.[1]
SPhos Similar to XPhos but can offer improved performance in certain cases.[12]Often used for challenging couplings and can be effective at lower catalyst loadings.[14]
RuPhos The presence of the cyclohexyl groups enhances solubility and can improve catalytic activity.Particularly effective for couplings involving heteroaryl substrates and in pharmaceutical process chemistry.[15][16]
DavePhos A sterically demanding and electron-rich ligand.[7]Effective for challenging C-H functionalization and cross-coupling reactions.[7]

The efficacy of these ligands lies in their ability to create a sterically demanding yet flexible coordination sphere around the palladium atom, which accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

The Importance of the Palladium Precatalyst

While the ligand plays a pivotal role, the choice of the palladium source, or precatalyst, is also crucial for achieving optimal results. Precatalysts are stable, well-defined palladium(II) complexes that are readily activated in situ to generate the active Pd(0) species.[12] The use of precatalysts offers several advantages over traditional Pd(0) sources like Pd(dba)₂ or Pd(OAc)₂, including improved air and moisture stability, enhanced reactivity, and better reproducibility.[17]

Palladacycles and Advanced Precatalysts

Palladacycles have emerged as highly efficient precatalysts for Suzuki-Miyaura reactions.[18] They are typically air- and moisture-stable crystalline solids that provide a reliable source of the active catalyst.[18] More recently, advanced precatalysts that generate the catalytically active L-Pd(0) species rapidly under mild conditions have been developed. This is particularly advantageous for coupling unstable boronic acids that are prone to decomposition.[12][13][19][20] For instance, a precatalyst that forms the active XPhos-Pd(0) species quickly at room temperature allows for the successful coupling of unstable polyfluorophenylboronic acids.[12]

The general workflow for a Suzuki-Miyaura coupling involving an ortho-substituted boronic acid is depicted below:

G A Aryl Halide I Reaction Monitoring (TLC, GC, LC-MS) A->I B ortho-Substituted Boronic Acid B->I C Base (e.g., K3PO4) C->I D Solvent (e.g., Toluene/H2O) D->I E Palladium Precatalyst (e.g., XPhos-Pd-G3) E->I F Bulky Phosphine Ligand (e.g., XPhos) F->I G Inert Atmosphere (N2 or Ar) G->I H Heating (e.g., 80-110 °C) H->I J Workup & Purification I->J K Biaryl Product J->K

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of ortho-substituted boronic acids. Optimization of the reaction conditions (e.g., base, solvent, temperature) may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an ortho-Substituted Phenylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • ortho-Substituted phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, ortho-substituted phenylboronic acid, palladium precatalyst, and potassium phosphate.

  • Seal the tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol for Challenging Couplings of Sterically Hindered Aryl Chlorides

For less reactive aryl chlorides, a more active catalyst system and more forcing conditions may be required.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • ortho-Substituted phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • Follow the general procedure as described in section 4.1, substituting the palladium precatalyst and ligand with Pd₂(dba)₃ and SPhos, respectively.

  • Use 1,4-dioxane as the solvent.

  • Increase the reaction temperature to 110 °C.

  • The reaction time may need to be extended to 24-48 hours.

  • Follow the same workup and purification procedure as described in section 4.1.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[21] For sterically hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting.

Suzuki_Cycle cluster_steps Catalytic Cycle L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(0)->L-Pd(II)(Ar)(X) Oxidative Addition (Ar-X) L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(Ar') Transmetalation (Ar'-B(OR)2) L-Pd(II)(Ar)(Ar')->L-Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' L-Pd(II)(Ar)(Ar')->Ar-Ar' Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The use of bulky, electron-rich phosphine ligands facilitates these challenging steps by:

  • Promoting L-Pd(0) Formation: The steric bulk of the ligand favors the formation of the monoligated L-Pd(0) species, which is more reactive in oxidative addition than the bis-ligated complex.

  • Accelerating Reductive Elimination: The steric repulsion between the two aryl groups on the palladium center in the L-Pd(II)(Ar)(Ar') intermediate is relieved upon reductive elimination, thus lowering the activation energy for this step.

Troubleshooting and Optimization

Despite the advances in catalyst development, couplings with ortho-substituted boronic acids can still be challenging. The following table provides some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, presence of oxygen.Use a fresh batch of catalyst and high-purity, dry reagents. Ensure the reaction is performed under a strictly inert atmosphere.
Protodeboronation of Boronic Acid Base is too strong, prolonged reaction time at high temperature.Use a weaker base (e.g., K₂CO₃, CsF). Try a lower reaction temperature or a shorter reaction time. Consider using a boronic ester or trifluoroborate salt, which can be more stable.[12]
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.Thoroughly degas the solvent and ensure an inert atmosphere. Use a more stable precatalyst.
Incomplete Reaction Insufficient catalyst loading, deactivation of the catalyst.Increase the catalyst loading. Add a second portion of the catalyst midway through the reaction.

Conclusion

The successful Suzuki-Miyaura coupling of sterically demanding ortho-substituted boronic acids is highly dependent on the judicious selection of the palladium catalyst system. Bulky, electron-rich biarylphosphine ligands, such as those from the Buchwald family, in combination with modern, well-defined palladium precatalysts, have proven to be the most effective solution for overcoming the steric challenges inherent in these transformations. By understanding the key mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently access a wide range of highly substituted biaryl compounds that are of significant interest in medicinal chemistry, materials science, and other areas of chemical research.

References

Topic: Strategic Base Selection for Suzuki-Miyaura Couplings with (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of a Challenging Coupling Partner

The Suzuki-Miyaura reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed cross-coupling is fundamental in pharmaceutical and materials science for constructing complex molecular architectures, particularly biaryl structures.[2][3]

This guide focuses on a specific, yet increasingly relevant, building block: (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid . The presence of both a fluorine atom and an ortho-amide functionality makes this reagent a valuable synthon for introducing moieties common in bioactive molecules. However, these same features introduce significant challenges. The electron-withdrawing nature of the substituents and the steric hindrance from the ortho-carbamoyl group make the boronic acid susceptible to deactivation pathways, most notably protodeboronation.[4][5]

Success with this substrate is not merely a matter of choosing a catalyst and solvent; it hinges on the strategic selection of the base. The base is the linchpin that must be strong enough to activate the boronic acid for efficient transmetalation but gentle enough to avoid degrading the sensitive substrate. This application note provides a detailed, mechanistically-grounded guide to selecting the optimal base for Suzuki-Miyaura reactions involving this important but challenging boronic acid.

The Pivotal Role of the Base in the Catalytic Cycle

The function of the base in the Suzuki-Miyaura reaction extends far beyond simple acid scavenging. It is an active and essential participant in the catalytic cycle, primarily governing the efficiency of the transmetalation step, which is often rate-limiting.[6] The catalytic cycle, depicted below, involves three key stages: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Catalytic_Cycle cluster_base_activation Base Activation Pathway pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition (R¹-X) boronate_complex R¹-Pd(II)Ln-R² pd2_complex->boronate_complex Transmetalation boronate_complex->pd0 Reductive Elimination product R¹-R² boronate_complex->product boronic_acid R²B(OH)₂ boronate [R²B(OH)₃]⁻ boronic_acid->boronate + Base boronate->pd2_complex Attacks Pd complex base Base (e.g., OH⁻)

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.

There are two predominant mechanistic proposals for the action of the base:[9][10]

  • The Boronate Pathway: The base reacts directly with the boronic acid to form a highly nucleophilic tetracoordinate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species then readily transfers its organic group to the palladium(II) center during transmetalation. This is the most widely accepted role for the base.[9][11]

  • The Palladium-Hydroxide Pathway: The base (e.g., OH⁻) first displaces the halide on the palladium(II) complex to form a palladium-hydroxide species (R¹-Pd-OH). This intermediate then reacts with the neutral boronic acid to facilitate the transmetalation.

For most systems, including the one , the boronate pathway is considered the primary mechanism. The choice of base directly controls the concentration and availability of the reactive boronate species, thereby dictating the overall reaction rate and success.

Specific Challenges of this compound

The unique structure of this boronic acid presents a classic optimization challenge, forcing a delicate balance between reactivity and stability.

  • Electronic Deficiency and Protodeboronation: The potent electron-withdrawing effects of the 5-fluoro and 2-methylcarbamoyl groups increase the Lewis acidity of the boron center. While this can facilitate the initial formation of the boronate complex, it also significantly weakens the C-B bond.[12][13] Under basic conditions, this weakened bond is susceptible to cleavage by a proton source (often water or the solvent itself), leading to the undesired side-product where the boronic acid is replaced by a hydrogen atom. This process, known as protodeboronation, is a major competing pathway that reduces the yield of the desired coupled product.[4][5]

  • Ortho-Substituent Effects: The ortho-methylcarbamoyl group introduces steric bulk adjacent to the reaction center, which can hinder the approach of the boronic acid to the palladium complex during the transmetalation step.[14] Furthermore, the amide N-H group can engage in intramolecular hydrogen bonding or even coordinate with the palladium catalyst, potentially altering the geometry and energy of the transition state in ways that can either be beneficial or detrimental depending on the overall reaction conditions.[15][16]

Competing_Pathways start This compound + Base + Pd(II) Complex path_success Transmetalation & Reductive Elimination start->path_success Optimal Base (e.g., K₃PO₄) path_failure Protodeboronation start->path_failure Excessively Strong/Nucleophilic Base (e.g., NaOH in H₂O) product_desired Desired Biaryl Product path_success->product_desired product_side 2-Fluoro-6-(methylcarbamoyl)benzene (Side Product) path_failure->product_side

Figure 2: Competing reaction pathways. The choice of base is critical in directing the reaction towards the desired coupling product and away from protodeboronation.

A Comparative Guide to Base Selection

The optimal base for this substrate must be strong enough to deprotonate the boronic acid efficiently but not so basic or nucleophilic that it promotes significant protodeboronation. The choice is also intimately linked to the solvent system.

Base TypeExamplesBasicityTypical SolventsSuitability for this compound
Phosphates K₃PO₄, Cs₃PO₄StrongAnhydrous: Dioxane, Toluene, DMFExcellent. Often the optimal choice. Strong enough to promote coupling of electron-deficient partners but generally non-nucleophilic, minimizing protodeboronation.[17]
Carbonates Cs₂CO₃, K₂CO₃, Na₂CO₃ModerateAqueous mixtures: Dioxane/H₂O, THF/H₂OGood to Very Good. A reliable starting point. Cs₂CO₃ often outperforms K₂CO₃ (the "caesium effect"), possibly due to better solubility or cation effects.[18][19]
Fluorides CsF, KFWeak-ModerateAnhydrous: DME, THFGood. Particularly effective for sluggish couplings. The combination of CsF with an additive like Ag₂O has been shown to be crucial for highly electron-deficient systems like pentafluorophenylboronic acid.[20][21]
Alkoxides KOt-Bu, NaOt-BuVery StrongAnhydrous: THF, ToluenePoor to Fair. High risk of protodeboronation and potential side reactions with the amide. Recommended only for extremely unreactive coupling partners (e.g., aryl chlorides) and with careful optimization.[21]
Hydroxides NaOH, KOHStrongAqueous mixturesPoor. Generally not recommended. The high concentration of hydroxide in aqueous media significantly increases the rate of protodeboronation for this sensitive substrate.
Organic Amines DIPEA, Et₃NWeakVariousPoor. Typically not strong enough to efficiently form the required boronate "ate" complex for this coupling.

Recommended Experimental Protocols

Reproducibility requires detailed procedures. The following protocols provide robust starting points for coupling this compound with a generic aryl bromide.

Protocol 1: Preferred Method Using Potassium Phosphate (K₃PO₄) in an Anhydrous System

This method is often superior for electron-deficient boronic acids as it minimizes water, a key reagent in protodeboronation.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Potassium Phosphate (K₃PO₄), finely milled (3.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 1.5 mol% + Ligand like SPhos, 3.5 mol%)

  • Anhydrous 1,4-Dioxane or Toluene (to make a ~0.1 M solution)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely milled K₃PO₄ (3.0 equiv).

  • Add the palladium catalyst and ligand (if using a pre-catalyst system).

  • Seal the vessel. Evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Screening Method Using a Carbonate Base in an Aqueous System

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), the carbonate base (2.0 equiv), and the palladium catalyst in a reaction vessel.

  • Add the solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per mmol of aryl bromide).

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the residue by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Base is too weak (e.g., organic amines).2. Catalyst deactivation.3. Insufficient temperature.1. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.2. Use a more robust ligand (e.g., a biarylphosphine like SPhos) and ensure proper degassing.3. Increase reaction temperature in 10 °C increments.
Significant Protodeboronation 1. Base is too strong or nucleophilic (e.g., NaOH, KOt-Bu).2. Presence of excess water, especially at high temperatures.3. Prolonged reaction time after completion.1. Switch to a less basic/nucleophilic option (K₃PO₄ is ideal).2. Use anhydrous conditions (Protocol 1). Minimize the amount of water if required.3. Monitor the reaction closely and work up promptly upon completion.
Inconsistent Results 1. Incomplete degassing, leading to catalyst oxidation.2. Inhomogeneous mixture (base not fully dissolved or suspended).3. Purity of boronic acid.1. Improve inert atmosphere technique (e.g., use a Schlenk line).2. Use finely milled base and ensure vigorous stirring.3. Check the purity of the boronic acid; it can degrade upon storage.

Conclusion

For the successful Suzuki-Miyaura coupling of This compound , a nuanced approach to base selection is paramount. Due to the substrate's electron-deficient nature and susceptibility to protodeboronation, overly strong or nucleophilic bases like hydroxides and alkoxides should be avoided. The most reliable and high-yielding results are typically achieved with moderately strong, non-nucleophilic bases. Potassium phosphate (K₃PO₄) in an anhydrous solvent system often represents the gold standard, providing the necessary activation while suppressing undesired side reactions. Alternatively, cesium carbonate (Cs₂CO₃) in a mixed aqueous system serves as an excellent and robust alternative. By understanding the mechanistic role of the base and the specific vulnerabilities of the substrate, researchers can confidently and efficiently utilize this valuable building block in the synthesis of complex target molecules.

References

Application Notes & Protocols: Strategic Application of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] This methodology focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind with low affinity to a biological target.[3][4] These initial, weakly binding hits serve as high-quality starting points for a structure-guided optimization process, where they are elaborated into more potent and selective drug candidates through chemical strategies like fragment growing, linking, or merging.[5][6][7][8]

The success of any FBDD campaign is fundamentally reliant on the quality and chemical diversity of the fragment library.[9] In this context, boronic acids have garnered significant attention due to their unique chemical properties.[][11] This guide provides a detailed technical overview and practical protocols for the application of a specific, high-value fragment: (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid . We will delve into its strategic advantages, provide robust experimental workflows for its screening and validation, and explain the scientific rationale behind key procedural choices, thereby equipping researchers to effectively leverage this compound in their drug discovery programs.

The Strategic Value of this compound

The specific molecular architecture of this compound provides a compelling combination of features that make it an exceptional tool for FBDD.

  • The Boronic Acid Moiety: This functional group is central to the fragment's utility. Boronic acids are mild Lewis acids that can form reversible covalent bonds with nucleophilic residues such as serine or threonine within a protein's active site.[][12] This transient covalent interaction can lead to significantly higher binding affinities and improved ligand efficiencies compared to purely non-covalent interactions, a critical advantage when working with low-affinity fragments.[]

  • The Fluoro Substituent: The strategically placed fluorine atom offers multiple benefits. It can enhance binding affinity through favorable electrostatic or hydrogen bonding interactions with the target protein. Furthermore, fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability and modulate the acidity (pKa) of the boronic acid, thereby fine-tuning its reactivity and binding characteristics under physiological conditions.[13]

  • The Methylcarbamoyl Group: This functional group introduces both a hydrogen bond donor and an acceptor, providing well-defined vectors for interaction with the protein target. This pre-installed handle facilitates rapid and directed follow-up chemistry, allowing medicinal chemists to efficiently "grow" the fragment into a more potent lead compound.

The synergy of these three components makes this compound a versatile and powerful probe for interrogating protein active sites and initiating successful FBDD campaigns.

Experimental Workflow: From Fragment Screening to Hit Validation

A systematic and rigorous experimental workflow is essential for successfully identifying and validating fragment hits. The process involves a primary biophysical screen to detect binding, followed by orthogonal validation methods and structural biology to confirm the interaction and guide optimization.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Screening Biophysical Screening (e.g., SPR, TSA, NMR) Data_Analysis Hit Identification Screening->Data_Analysis Detects weak binding Biochemical_Assay Orthogonal Assay (e.g., ITC, Biochemical Assay) Data_Analysis->Biochemical_Assay Validates hits Structural_Biology Structural Biology (X-ray Crystallography) Biochemical_Assay->Structural_Biology Confirms binding mode SAR_Studies Structure-Activity Relationship (SAR) Structural_Biology->SAR_Studies Guides design Lead_Compound Potent Lead Compound SAR_Studies->Lead_Compound Improves potency

Figure 1: High-level workflow for a Fragment-Based Drug Design campaign, from initial screening to lead optimization.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak, transient interactions characteristic of fragments.[14][15] It provides real-time kinetic data, allowing for the determination of binding affinity (KD) and association/dissociation rates.

Objective: To identify and quantify the binding of this compound to a target protein.

Materials:

  • SPR instrument (e.g., Biacore series, Cytiva)

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Target protein of interest

  • This compound (CAS: 957062-96-3)[16]

  • Amine Coupling Kit (EDC, NHS, ethanolamine)

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running Buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a fresh 1:1 mixture of EDC/NHS.

    • Inject the target protein diluted in immobilization buffer over one flow cell to achieve the desired immobilization level.

    • Deactivate remaining active esters with an injection of ethanolamine.

    • Prepare a reference flow cell by performing the activation and deactivation steps without protein injection. This is crucial for correcting non-specific binding and bulk refractive index effects.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer. A typical concentration range for fragments is 1 µM to 1 mM.

    • Inject each concentration of the fragment over both the protein and reference flow cells for a defined contact time, followed by a dissociation phase.

    • Between each fragment injection, inject the regeneration solution to ensure the surface is fully cleared.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal from the active flow cell signal.

    • Plot the steady-state response units (RU) against the fragment concentration.

    • Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (KD).

Expertise & Trustworthiness: The use of a reference channel is a self-validating control that ensures the measured response is due to specific binding. Determining a dose-dependent KD provides quantitative validation of the hit, which is more reliable than single-concentration screening.

Protocol 2: Hit Validation by X-ray Crystallography

Structural confirmation is the gold standard in FBDD.[14][17][18] X-ray crystallography provides high-resolution, unambiguous proof of binding and reveals the precise binding mode, which is invaluable for guiding subsequent lead optimization.[19][20]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Highly purified, crystallizable target protein

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant solutions

  • Synchrotron X-ray source (recommended for high resolution)

Procedure:

  • Crystal Preparation (Soaking):

    • Grow crystals of the apo-protein to a suitable size using vapor diffusion (hanging or sitting drop).

    • Prepare a soaking solution by dissolving the fragment in the mother liquor at a high concentration (e.g., 10-50 mM).

    • Transfer a protein crystal into the soaking solution for a defined period (ranging from minutes to hours).

  • Cryo-protection and Data Collection:

    • Briefly move the soaked crystal into a cryoprotectant solution to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for positive difference density corresponding to the bound fragment.

    • Model the this compound into the density and perform iterative rounds of structural refinement.

Expertise & Trustworthiness: This protocol provides the highest level of validation. Visualizing the fragment in the electron density map confirms not only that it binds, but precisely how and where it binds, providing a robust, data-driven foundation for the next steps.[21]

Data Interpretation and Lead Optimization Strategies

The combined data from biophysical and structural studies provide a comprehensive profile of the fragment hit.

Parameter Technique Interpretation & Significance
Binding Affinity (KD) SPR, ITCQuantifies binding strength. A KD in the high µM to low mM range is typical and acceptable for a fragment hit.[4]
Binding Stoichiometry ITC, SPRDetermines the molar ratio of fragment to protein binding, typically expected to be 1:1.
Binding Mode & Vectors X-ray CrystallographyReveals key interactions (H-bonds, covalent bonds) and identifies unoccupied pockets adjacent to the fragment for "growing".[8]

With a validated hit and a high-resolution crystal structure, the lead optimization phase can begin. The goal is to transform the low-affinity fragment into a high-potency lead compound.[2]

Lead_Optimization Fragment_Hit Validated Fragment Hit This compound Vector_Analysis Structural Analysis (Identify Growth Vectors) Fragment_Hit->Vector_Analysis Fragment_Growing Fragment Growing (Structure-Guided Synthesis) Vector_Analysis->Fragment_Growing Design new compounds SAR_Analysis SAR Analysis (Measure Affinity & Potency) Fragment_Growing->SAR_Analysis Synthesize & test SAR_Analysis->Vector_Analysis Iterate design Potent_Lead Potent Lead Compound SAR_Analysis->Potent_Lead Achieve potency goals

Figure 2: Iterative cycle of structure-based lead optimization, starting from a validated fragment hit.

The primary strategy for this specific fragment is fragment growing .[7][8] The crystal structure will reveal unoccupied space adjacent to the fragment. The methylcarbamoyl group provides a clear synthetic handle to add chemical functionality that can occupy these empty pockets and form additional favorable interactions, thereby systematically increasing the compound's affinity and potency.

Conclusion

This compound is a high-quality, strategically designed fragment for FBDD. Its inherent chemical features—a reversible covalent warhead, a metabolically stabilizing fluorine atom, and a versatile synthetic handle—make it a powerful starting point for discovering novel therapeutics. By employing the rigorous, multi-disciplinary protocols for screening, validation, and structure-guided optimization detailed in this guide, research teams can effectively harness the potential of this fragment to accelerate their drug discovery pipelines.

References

Application Notes & Protocols: Microwave-Assisted Suzuki Coupling with (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Complex Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries, for its remarkable ability to form carbon-carbon bonds.[1][2] Its tolerance for a wide array of functional groups, relatively mild reaction conditions, and the low toxicity of its boron-based byproducts make it an indispensable tool. The synthesis of complex biaryl structures, which are prevalent scaffolds in many biologically active compounds, frequently relies on this powerful transformation.[3][4]

This application note focuses on a specific, yet increasingly relevant building block: (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid . This substrate contains two key structural motifs common in medicinal chemistry: an ortho-substituted amide group and a fluorine atom. While valuable, these features introduce significant steric and electronic challenges that can impede reaction efficiency.

To overcome these hurdles, we turn to microwave-assisted synthesis. Microwave irradiation provides rapid, uniform, and efficient heating, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[5][6][7][8][9][10][11][12] This guide provides a detailed exploration of the mechanistic principles, practical considerations, and a robust protocol for successfully employing microwave technology in the Suzuki coupling of this challenging boronic acid.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered on a palladium complex.[4][13] Understanding these fundamental steps is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: Before the boronic acid can participate, it must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate).[14] This boronate then transfers its aryl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The final step involves the two organic fragments on the palladium center coupling together to form the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Out ArX Ar-X ArX->OxAdd Boronate Ar'-B(OR)₃⁻ Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges of this compound

The specific structure of this boronic acid necessitates a thoughtful approach to reaction design to mitigate common failure modes.

  • Steric Hindrance: The ortho-methylcarbamoyl group poses a significant steric barrier. This can hinder both the formation of the boronate "ate" complex and its subsequent approach to the palladium center during transmetalation. The solution lies in selecting a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or dppf). These ligands promote the formation of a coordinatively unsaturated Pd(0) species, which is more reactive in the oxidative addition step, and can facilitate the subsequent steps despite the steric bulk.[15]

  • Protodeboronation: This is a prevalent side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under harsh basic conditions or in the presence of excess water.[16] For this substrate, protodeboronation is a key consideration.

    • Mitigation Strategy: Employ milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong hydroxides.[16] Using a carefully controlled ratio of an organic solvent to water (e.g., Dioxane/H₂O 10:1) can also suppress this side reaction.[16]

  • Homocoupling: The formation of a biaryl product from two boronic acid molecules can occur, often promoted by the presence of oxygen which can interfere with the catalyst cycle.[13][16]

    • Mitigation Strategy: Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon) from start to finish.[16]

Detailed Protocol: Microwave-Assisted Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents
  • This compound

  • Aryl Halide (e.g., 4-Bromotoluene)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) or a suitable pre-catalyst like XPhos Pd G3.

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered.

  • Solvent: 1,4-Dioxane and Degassed Deionized Water.

  • Microwave Reactor (e.g., CEM Discover, Biotage Initiator) with appropriate microwave vials and caps.

  • Standard laboratory glassware, syringes, and magnetic stir bars.

  • Inert atmosphere supply (Nitrogen or Argon).

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to microwave vial: Aryl Halide, Boronic Acid, Base, Catalyst B 2. Add degassed solvent A->B C 3. Purge with N₂/Ar and seal vial B->C D 4. Place in microwave reactor C->D E 5. Irradiate: Set Temp, Time, Power D->E F 6. Cool to room temperature E->F G 7. Dilute with EtOAc & Water F->G H 8. Extract, wash, dry organic layer G->H I 9. Concentrate in vacuo H->I J 10. Purify via column chromatography I->J

Caption: General workflow for microwave-assisted Suzuki coupling.

Step-by-Step Methodology
  • Vessel Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv).

  • Addition of Reagents: In a glovebox or under a positive flow of inert gas, add this compound (118 mg, 0.6 mmol, 1.2 equiv), potassium carbonate (K₂CO₃) (138 mg, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., [Pd(dppf)Cl₂], 18 mg, 0.025 mmol, 5 mol%).

    • Scientist's Note: Using a slight excess of the boronic acid helps drive the reaction to completion. The base is crucial for activating the boronic acid; 2-3 equivalents are standard.

  • Solvent Addition: Add degassed 1,4-dioxane (2.5 mL) followed by degassed deionized water (0.25 mL) via syringe. The final solvent ratio should be 10:1 Dioxane/H₂O.

  • Inerting and Sealing: Purge the headspace of the vial with nitrogen or argon for 2-3 minutes, then immediately seal the vial with a septum cap.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 120 °C (use ramp-to-temperature setting)

    • Time: 15 minutes

    • Power: 100 W (or use variable power setting to maintain temperature)

    • Stirring: High

    • Scientist's Note: Microwave heating is highly efficient. Reaction times of 10-20 minutes are often sufficient to achieve full conversion where conventional heating might take hours.[5][7][11]

  • Reaction Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Parameter Optimization and Data Guide

The optimal conditions can vary depending on the reactivity of the aryl halide coupling partner. The following table provides recommended starting points for optimization.

Aryl Halide PartnerRecommended Catalyst SystemBaseSolvent SystemTemp (°C)Time (min)Notes
Electron-Neutral or -Rich Aryl Bromide[Pd(dppf)Cl₂] (3-5 mol%)K₂CO₃Dioxane/H₂O (10:1)12015Generally provides good to excellent yields.
Electron-Poor Aryl Bromide[Pd(dppf)Cl₂] (2-3 mol%)K₂CO₃Dioxane/H₂O (10:1)100-11010-15Oxidative addition is faster; lower temp may be sufficient.
Sterically Hindered Aryl BromideXPhos Pd G3 (2-4 mol%)K₃PO₄t-BuOH/H₂O or Dioxane/H₂O13020-30A stronger base and more robust catalyst are often needed.
Electron-Poor Aryl ChlorideXPhos Pd G3 (3-5 mol%)K₃PO₄Dioxane/H₂O (10:1)140-15020-40Aryl chlorides are less reactive; require more forcing conditions.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst.2. Insufficiently degassed solvent (O₂ contamination).3. Impure starting materials.1. Use a fresh batch of catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of all solvents.3. Verify purity of aryl halide and boronic acid.[16][17]
Significant Protodeboronation 1. Base is too strong.2. Too much water in the solvent system.3. Reaction temperature is too high.1. Switch to a milder base (e.g., KF).2. Use anhydrous conditions or reduce the amount of water.3. Attempt the reaction at a lower temperature for a longer time.[16]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) pre-catalyst without efficient reduction to Pd(0).1. Ensure a strictly inert atmosphere throughout.2. Consider adding a small amount of a phosphine ligand to facilitate reduction.[13]
Incomplete Conversion 1. Insufficient reaction time or temperature.2. Steric hindrance is too great for the chosen catalyst.1. Increase microwave irradiation time or temperature.2. Screen different bulky phosphine ligands (e.g., SPhos, RuPhos).

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound is a highly effective method for the rapid synthesis of complex, pharmaceutically relevant biaryl compounds. By understanding the underlying mechanism and anticipating challenges such as steric hindrance and protodeboronation, researchers can select appropriate catalyst systems and conditions to achieve high yields in a fraction of the time required by conventional methods. The protocols and guidelines presented here serve as a robust framework for the successful application of this technology in drug discovery and development workflows.

References

Application Note: A Streamlined One-Pot Borylation/Suzuki-Miyaura Cross-Coupling Strategy Utilizing (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic Acid Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a highly efficient, one-pot, two-step synthesis strategy for the creation of complex biaryl and heteroaryl structures, which are pivotal in medicinal chemistry. The protocol centers on the in situ generation of a boronate ester from a suitable aryl halide, followed by a sequential Suzuki-Miyaura cross-coupling reaction. While the title compound, (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid, serves as a key structural motif, this guide focuses on the broader, more versatile strategy of generating such boronic acid derivatives in situ from precursor halides and immediately using them in a subsequent coupling. This approach circumvents the need to isolate potentially unstable boronic acid intermediates, thereby increasing overall efficiency and yield.[1] The strategic incorporation of fluorine and an amide moiety offers significant advantages in drug discovery by improving pharmacokinetic profiles and target binding affinity.[2][3]

Introduction and Scientific Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[4][5] Arylboronic acids are key reagents in this process. The specific scaffold, this compound, is of particular interest in pharmaceutical development. The fluorine atom can enhance metabolic stability and membrane permeability, while the ortho-amide group can act as a key binding element or conformational lock.[2][3]

However, the synthesis, purification, and storage of some functionalized boronic acids can be challenging due to their propensity for protodeboronation or trimerization.[6] A one-pot strategy, where the boronic acid derivative is generated from a stable aryl halide precursor and immediately consumed in the subsequent cross-coupling step, offers a robust solution to these issues.[1][7] This "borylation/Suzuki-Miyaura" sequence significantly improves process efficiency by reducing manual handling, purification steps, and reaction time, making it ideal for library synthesis and lead optimization campaigns.[1][8]

Core Advantages of the One-Pot Strategy:

  • Process Efficiency: Eliminates the need to isolate and purify the intermediate boronic ester, saving time and resources.[1]

  • Improved Yields: Minimizes loss of sensitive intermediates that can occur during workup and purification.

  • Substrate Scope: Allows for the use of boronic acid derivatives that might be unstable or difficult to handle as isolated reagents.

  • Versatility: The methodology is adaptable for a wide range of aryl and heteroaryl halides, enabling the rapid synthesis of diverse compound libraries.[8]

Principle of the One-Pot Reaction

The process combines two distinct, palladium-catalyzed reactions in a single vessel, performed sequentially without intermediate workup.

Step 1: Miyaura Borylation An aryl halide (starting material) is reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This step forms the corresponding aryl boronate ester intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling Upon completion of the borylation, a second aryl or heteroaryl halide, along with an aqueous base and additional catalyst (or relying on the initial catalyst), is introduced directly into the reaction mixture. The in situ-generated boronate ester then couples with the second halide to form the final biaryl product.

Below is a diagram illustrating the overall transformation.

G ArylHalide1 Aryl Halide 1 (e.g., 4-Bromo-3-fluoro-N-methylbenzamide) BoronateEster Aryl Boronate Ester (Intermediate) ArylHalide1->BoronateEster  Pd Catalyst, Base B2pin2 B₂pin₂ B2pin2->BoronateEster Product Final Biaryl Product BoronateEster->Product  Aqueous Base ArylHalide2 Aryl Halide 2 (Coupling Partner) ArylHalide2->Product G start Start setup Assemble & Purge Glassware with Inert Gas start->setup step1 Step 1: Borylation Add Ar-X₁, B₂pin₂, Pd(dppf)Cl₂, KOAc, and Dioxane setup->step1 heat1 Heat to 80-90 °C Monitor by TLC/LC-MS step1->heat1 cool Cool to Room Temperature heat1->cool step2 Step 2: Suzuki Coupling Add Ar-X₂, Pd(PPh₃)₄, Na₂CO₃ solution cool->step2 heat2 Heat to 80-90 °C Monitor by TLC/LC-MS step2->heat2 workup Aqueous Workup (Water & Ethyl Acetate) heat2->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

References

Application Notes and Protocols for the Synthesis of Kinase and Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engines of Cellular Regulation

Within the intricate machinery of the cell, protein kinases and the proteasome represent two fundamental and powerful regulatory systems. Protein kinases, which number over 500 in the human genome, act as molecular switches, catalyzing the phosphorylation of substrate proteins to control a vast array of signaling pathways.[1][2] The ubiquitin-proteasome system, conversely, serves as the primary cellular machinery for protein degradation, ensuring protein quality control and homeostasis.[3][4]

Dysregulation of these systems is a hallmark of numerous diseases, most notably cancer, where aberrant kinase signaling can drive uncontrolled cell proliferation and survival, and where malignant cells often exhibit an increased reliance on proteasome activity to manage the stress of high protein production.[2][5][6] This has made both protein kinases and the proteasome premier targets for therapeutic intervention.[7][8] Small molecule inhibitors that block the action of these targets have revolutionized treatment paradigms, particularly in oncology.[4][9][10]

This document provides an in-depth guide to the synthetic chemistry underpinning the creation of these powerful therapeutic agents. We will explore the core design principles, key synthetic transformations, and detailed experimental protocols for constructing representative scaffolds of both kinase and proteasome inhibitors.

Section 1: The Synthesis of Protein Kinase Inhibitors

Kinase inhibitors are a cornerstone of targeted cancer therapy, with over 80 small-molecule inhibitors approved by the FDA.[1][8] Their design and synthesis are a mature field of medicinal chemistry, leveraging predictable binding modes and robust chemical reactions.

Biological Rationale & Mechanism of Action

Protein kinases transfer a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins.[2] This phosphorylation event acts as a signal, propagating messages that control cell growth, differentiation, and apoptosis.[11] In many cancers, mutations lead to kinases being constitutively active, sending perpetual "grow" signals.[11] Kinase inhibitors are designed to block this activity, primarily by competing with ATP at its binding site, thereby shutting down the oncogenic signaling cascade.[6][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Kinase_Inhibitor Kinase Inhibitor (e.g., Erlotinib) Kinase_Inhibitor->RTK Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Design and Classification of Kinase Inhibitors

The vast majority of kinase inhibitors target the highly conserved ATP-binding pocket. Their classification is based on which conformation of the kinase they bind to.[13][14]

Inhibitor TypeBinds to Kinase ConformationKey FeatureExample
Type I Active ("DFG-in")Competes directly with ATP in the active state. Often less selective due to the high conservation of the active site.[11][13]Gefitinib, Dasatinib[13]
Type II Inactive ("DFG-out")Binds to the ATP site but also extends into an adjacent allosteric pocket that is only accessible in the inactive state. Generally more selective.[11][14]Imatinib, Sorafenib[6]
Covalent Active or InactiveForms an irreversible covalent bond with a nearby nucleophilic residue (often cysteine), providing high potency and prolonged duration of action.Afatinib, Ibrutinib
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

A recurring structural motif in kinase inhibitors is the presence of linked aryl or heteroaryl ring systems. These structures are crucial for occupying the ATP binding site and achieving selectivity. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, are the workhorses for constructing these C-C and C-N bonds, respectively.[15][16]

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. Its tolerance for a wide variety of functional groups makes it exceptionally powerful in complex molecule synthesis.[15][17]

G cluster_workflow Suzuki Coupling Workflow Start Combine Reactants: Aryl Halide (Ar-X) Boronic Acid (Ar'-B(OH)2) Pd Catalyst Base Reaction Heat Reaction Mixture (e.g., 90-120 °C) in Solvent (e.g., Dioxane/Water) Start->Reaction Workup Aqueous Work-up: Dilute with Organic Solvent Wash with Water & Brine Reaction->Workup Purification Purify Crude Product: Column Chromatography Workup->Purification Product Isolate Pure Product (Ar-Ar') Purification->Product

Caption: General experimental workflow for a Suzuki coupling reaction.

Protocol: Synthesis of a 2,5-Diarylpyrazine Core via Suzuki Coupling

The pyrazine scaffold is a privileged structure found in numerous kinase inhibitors.[17] This protocol describes a robust method for synthesizing a 2,5-diarylpyrazine, a common core for various inhibitors, using a sequential Suzuki coupling reaction.[17][18]

Objective: To synthesize a 2,5-disubstituted pyrazine scaffold, a key intermediate in kinase inhibitor development.

Materials:

ReagentAmount (for 0.5 mmol scale)Purpose
2,5-Dichloropyrazine74.5 mg (0.5 mmol)Starting scaffold
Arylboronic Acid #10.55 mmol (1.1 eq)First coupling partner
Arylboronic Acid #20.60 mmol (1.2 eq)Second coupling partner
Pd(PPh₃)₄14.4 mg (0.0125 mmol, 2.5 mol%)Palladium(0) catalyst
Potassium Carbonate (K₂CO₃)207 mg (1.5 mmol)Base
1,4-Dioxane4 mLOrganic Solvent
Deionized Water2 mLCo-solvent

Step-by-Step Procedure:

  • Reaction Setup (First Coupling):

    • In a 10 mL microwave synthesis vial, combine 2,5-dichloropyrazine (0.5 mmol), the first arylboronic acid (0.55 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).

    • Rationale: The use of a slight excess of the boronic acid ensures complete consumption of the starting halide. K₂CO₃ is a common and effective inorganic base required for the transmetalation step of the catalytic cycle.[17] Pd(PPh₃)₄ is a robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings.

  • Solvent Addition and Reaction:

    • Add 1,4-dioxane (4 mL) and deionized water (2 mL) to the vial.

    • Seal the vial and heat the mixture in a microwave reactor to 120 °C for 30-45 minutes. Monitor reaction progress by TLC or LC-MS.

    • Rationale: The dioxane/water solvent system is excellent for dissolving both the organic reagents and the inorganic base. Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating.[15]

  • Work-up and Isolation of Intermediate:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash with water (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure mono-arylated chloropyrazine intermediate.

  • Second Coupling Reaction:

    • Using the purified mono-arylated intermediate from step 3 (as the new aryl halide), repeat steps 1-3 with the second arylboronic acid (1.2 eq).

    • Rationale: Performing the couplings sequentially allows for the controlled synthesis of unsymmetrical 2,5-diarylpyrazines, which is critical for exploring structure-activity relationships.

  • Final Purification and Characterization:

    • Purify the final crude product by column chromatography or recrystallization.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Section 2: The Synthesis of Proteasome Inhibitors

Proteasome inhibitors have transformed the treatment of multiple myeloma and are being investigated for other malignancies.[3][9][19] Their synthesis often involves sophisticated peptide chemistry combined with the construction of a unique, electrophilic "warhead" that binds to the proteasome's active site.

Biological Rationale & Mechanism of Action

The 26S proteasome is a large protein complex that degrades ubiquitinated proteins.[4][9] This process is vital for cellular health.[9] Cancer cells, particularly multiple myeloma cells, produce large quantities of abnormal proteins and are thus exquisitely sensitive to the accumulation of these proteins.[20] Proteasome inhibitors block the proteolytic activity of the proteasome, leading to a buildup of misfolded proteins, which triggers ER stress and ultimately apoptosis (programmed cell death).[9][21][22]

The active sites of the proteasome are located on its β-subunits and possess N-terminal threonine residues that perform the nucleophilic attack for proteolysis.[23] Inhibitors are designed with an electrophilic functional group (a "warhead") that reacts with this threonine residue.[24]

Design and Classification of Proteasome Inhibitors

Proteasome inhibitors are often peptide-based, mimicking the natural substrates of the proteasome, and are classified by their electrophilic warhead.[25]

Inhibitor ClassWarhead MoietyBinding MechanismExample
Peptide Boronates Boronic AcidForms a reversible, stable tetrahedral complex with the active site threonine.[26]Bortezomib[25], Ixazomib[25]
Peptide Epoxyketones α,β-EpoxyketoneForms an irreversible covalent morpholino adduct with the active site threonine.[26][27]Carfilzomib[25]
β-Lactones β-LactoneIrreversibly acylates the active site threonine.Marizomib (Salinosporamide A)[25]
Core Synthetic Strategy: Peptide Coupling and Boronic Ester Synthesis

The synthesis of a peptide boronate like Bortezomib involves two key phases:

  • Peptide Backbone Assembly: Standard solution-phase or solid-phase peptide synthesis (SPPS) is used to construct the dipeptide backbone (e.g., Pyrazinyl-Phe). This involves amide bond formation between protected amino acids.

  • Synthesis of the Boronic Acid Warhead: This is the more challenging aspect. A chiral α-aminoboronic acid derivative is required. A common strategy involves the stereoselective synthesis of an aminoboronic ester, often using a chiral auxiliary like pinanediol to control the stereochemistry.[28][29]

Protocol: Convergent Synthesis of Bortezomib

This protocol outlines a convergent synthesis, where the key peptide and boronate fragments are prepared separately and then coupled.[28]

Objective: To couple N-pyrazinoyl-L-phenylalanine with an aminoboronic ester salt to form the core structure of Bortezomib.

Materials:

ReagentPurpose
N-pyrazinoyl-L-phenylalanineThe dipeptide fragment.
(1R)-1-amino-3-methylbutyl boronic acid, pinanediol ester saltThe chiral "warhead" fragment.[28]
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)Peptide coupling reagent.
Diisopropylethylamine (DIPEA)Non-nucleophilic base.
Dichloromethane (DCM)Anhydrous reaction solvent.
Isobutylboronic acidFor deprotection of the pinanediol ester.

Step-by-Step Procedure:

  • Fragment Condensation (Peptide Coupling):

    • To a stirred solution of N-pyrazinoyl-L-phenylalanine (1.0 eq) in anhydrous DCM at 0 °C, add TBTU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture for 10 minutes to pre-activate the carboxylic acid.

    • Add the aminoboronic ester salt (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS.

    • Rationale: TBTU is an efficient coupling reagent that minimizes racemization of the chiral center in the phenylalanine residue, a common side reaction in peptide couplings.[28] DIPEA acts as a base to neutralize the salt and facilitate the coupling.

  • Work-up and Purification:

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting protected Bortezomib intermediate (pinanediol ester) by silica gel chromatography.

  • Deprotection of the Boronic Ester:

    • Dissolve the purified pinanediol ester from step 2 in a biphasic mixture of hexane and methanol.

    • Add an aqueous solution of HCl and isobutylboronic acid (2.0 eq).

    • Stir the mixture vigorously at room temperature for 12-18 hours.

    • Rationale: This is a transesterification reaction. Isobutylboronic acid acts as a scavenger for the pinanediol chiral auxiliary, driving the equilibrium towards the formation of the free boronic acid (Bortezomib).[28]

  • Isolation of Final Product:

    • Separate the aqueous layer containing the product.

    • Lyophilize the aqueous solution to obtain Bortezomib as a white solid.

    • Characterize the final product by ¹H NMR, ¹¹B NMR, and HRMS to confirm its identity, purity, and stereochemical integrity.

Conclusion

The synthesis of kinase and proteasome inhibitors represents a triumph of modern medicinal chemistry, requiring a deep understanding of both biological mechanisms and advanced synthetic organic chemistry. Core methodologies like palladium-catalyzed cross-coupling and stereoselective boronic acid synthesis are essential tools for drug discovery scientists. The protocols outlined here provide a foundational framework for the construction of these complex and life-saving molecules, serving as a starting point for the development of the next generation of targeted therapies.

References

Application Notes and Protocols: Scale-Up Synthesis Considerations for Reactions with (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the fluorine atom, the methylcarbamoyl group, and the boronic acid moiety, make it a valuable synthon for introducing specific functionalities into drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methylcarbamoyl group can participate in hydrogen bonding interactions with biological targets. The boronic acid group is a versatile functional group that can participate in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2]

As drug candidates progress from discovery to clinical development, the demand for larger quantities of the active pharmaceutical ingredient (API) necessitates the scale-up of the synthetic process. This transition from laboratory-scale synthesis to pilot plant or manufacturing scale presents a unique set of challenges that must be carefully addressed to ensure a safe, efficient, and robust process. This document provides a comprehensive guide to the key considerations for the scale-up of reactions involving this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.

I. Pre-Scale-Up Assessment: Characterization and Hazard Analysis

Before embarking on a scale-up campaign, a thorough understanding of the physicochemical properties and potential hazards associated with all starting materials, intermediates, and the final product is paramount.

A. Physicochemical Properties of this compound

A comprehensive characterization of the boronic acid starting material is crucial for process consistency.

PropertyImportance in Scale-UpAnalytical Techniques
Purity Directly impacts the purity of the final product and can influence reaction kinetics and side-product formation.HPLC, LC-MS, 1H NMR, 13C NMR, 19F NMR
Polymorphism Different crystalline forms can exhibit varying solubility, dissolution rates, and stability, affecting reaction performance.X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)
Particle Size Distribution Affects dissolution rates and can be critical for solid handling and transfer operations on a large scale.Laser Diffraction, Sieving
Moisture Content Boronic acids can be sensitive to moisture, which can lead to decomposition or side reactions.Karl Fischer Titration
B. Hazard Evaluation and Safety Considerations

Scaling up chemical reactions inherently increases the associated risks.[3] A formal process hazard analysis (PHA) should be conducted to identify and mitigate potential safety issues.

  • Thermal Stability: Exothermic reactions, common in Suzuki-Miyaura couplings, can lead to thermal runaway if not properly controlled.[3] Reaction calorimetry is an essential tool to determine the heat of reaction and to design an appropriate cooling strategy.[4][5]

  • Reagent and Solvent Hazards: A thorough review of the Safety Data Sheets (SDS) for all chemicals is mandatory. Pay close attention to flammable solvents, corrosive bases, and the toxicity of the palladium catalyst and any ligands used.

  • Boronic Acid Specific Hazards: While generally stable, boronic acids can undergo protodeboronation (loss of the boronic acid group) under certain conditions. The safe handling of borane complexes and related reagents is a critical aspect to consider.[6]

II. Process Optimization for Scale-Up

Directly translating a lab-scale procedure to a larger scale without optimization is rarely successful. The following parameters are critical for developing a robust and scalable process.

A. The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and is frequently employed with boronic acids like this compound.[1][7][8]

Suzuki_Miyaura_Scale_Up cluster_Inputs Reaction Inputs cluster_Process Key Process Stages cluster_Outputs Process Outputs Boronic_Acid This compound Reaction Suzuki-Miyaura Coupling - Temperature Control - Mixing Efficiency - Reaction Monitoring Boronic_Acid->Reaction Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Ligand Phosphine Ligand (if needed) Ligand->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent System (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup - Phase Separation - Impurity Removal Reaction->Workup Byproducts Byproducts - Homocoupling - Protodeboronation Reaction->Byproducts Purification Purification - Crystallization - Chromatography Workup->Purification Waste Waste Streams Workup->Waste Isolation Product Isolation - Filtration - Drying Purification->Isolation Purification->Waste Product Coupled Product (API or Intermediate) Isolation->Product

Caption: Key stages in the scale-up of a Suzuki-Miyaura coupling reaction.

B. Critical Process Parameters (CPPs)
ParameterRationale and Scale-Up Considerations
Stoichiometry In the lab, an excess of the boronic acid is often used to drive the reaction to completion. On a larger scale, this can be costly and lead to purification challenges. It is often more economical to use a slight excess of the less expensive coupling partner.
Catalyst and Ligand Selection The choice of palladium catalyst and ligand is critical for reaction efficiency. While highly active catalysts may be used in the lab, their cost and air-sensitivity can be prohibitive on a large scale. Robust, air-stable pre-catalysts are often preferred for manufacturing. Catalyst loading should be minimized to reduce cost and the burden of palladium removal.
Base Selection The choice of base can significantly impact the reaction rate and side-product profile. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The solubility of the base in the reaction medium is a key consideration.
Solvent System The solvent system must be chosen to ensure adequate solubility of all reactants and facilitate efficient heat transfer. Mixed solvent systems, such as toluene/water or 2-butanol/water, are often used.[7] On a large scale, solvent recovery and recycling are important for economic and environmental reasons.
Temperature Control As reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[3] Precise temperature control is crucial to prevent side reactions and ensure process safety. The use of jacketed reactors with efficient heat transfer fluids is standard practice in pilot plants.
Mixing Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and increased impurity formation. The type of agitator and stirring speed must be carefully selected based on the reactor geometry and the viscosity of the reaction mixture. Overhead stirring is generally more effective than magnetic stirring for larger volumes.[3]
Reaction Monitoring Real-time monitoring of the reaction progress is essential for determining the reaction endpoint and ensuring consistency between batches. Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, can provide valuable real-time data.[9][10]

III. Downstream Processing: Purification and Isolation on a Larger Scale

Purification and isolation procedures that are straightforward in the lab can become major bottlenecks on a larger scale.

A. Work-up and Impurity Removal
  • Palladium Removal: Residual palladium in the final API is strictly regulated by health authorities. Various methods can be employed for palladium scavenging, including treatment with activated carbon, silica-based scavengers, or aqueous solutions of reagents like L-cysteine or sodium bisulfite.[7][11]

  • Boronic Acid-Related Impurities: Unreacted boronic acid and its byproducts, such as boroxines (trimeric anhydrides), must be removed.[2] Aqueous washes with a suitable base can help to remove acidic impurities. A common purification technique involves treating the crude product with a base to form a salt of the boronic acid, which can then be separated by extraction.[12][13]

B. Crystallization and Isolation

Crystallization is the preferred method for purifying solid products on a large scale.

  • Solvent Selection: The choice of crystallization solvent is critical for achieving high purity and yield. Anti-solvent crystallization is a common technique used in large-scale operations.

  • Control of Crystallization: Seeding strategies and controlled cooling profiles are employed to ensure consistent particle size distribution and crystal morphology, which are important for filtration and drying performance.

  • Filtration and Drying: The choice of filtration and drying equipment depends on the scale of the operation and the properties of the solid. Nutsche filters and filter-dryers are commonly used in pilot plants.

IV. Protocols

A. Protocol 1: Laboratory-Scale Suzuki-Miyaura Coupling (Illustrative Example)

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.02 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene (10 mL/g of boronic acid)

  • Water (2 mL/g of boronic acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Purge the flask with nitrogen for 10 minutes.

  • Add the toluene and water, followed by the tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Protocol 2: Pilot Plant-Scale Suzuki-Miyaura Coupling (Conceptual)

Equipment:

  • Jacketed glass-lined reactor with overhead agitation and temperature control

  • Nitrogen inlet and outlet

  • Condenser

  • Addition funnel

Procedure:

  • Charge the reactor with this compound and the aryl bromide under a nitrogen atmosphere.

  • Add the toluene and then the aqueous potassium carbonate solution via the addition funnel.

  • Begin agitation and heat the reactor jacket to the desired internal temperature (e.g., 85-90 °C).

  • Once the desired temperature is reached, add the palladium catalyst as a solution or slurry in toluene.

  • Maintain the reaction temperature and monitor the reaction progress using in-process controls (e.g., HPLC).

  • Once the reaction is complete, cool the reactor contents to ambient temperature.

  • Transfer the reaction mixture to a work-up vessel.

  • Perform aqueous washes and any necessary palladium scavenging steps.

  • Transfer the organic phase to a crystallizer.

  • Initiate crystallization by cooling and/or adding an anti-solvent.

  • Isolate the product by filtration and wash the filter cake with a suitable solvent.

  • Dry the product in a vacuum oven or filter-dryer to a constant weight.

Caption: Comparison of laboratory and pilot plant scale-up workflows.

V. Conclusion

The successful scale-up of reactions involving this compound requires a multidisciplinary approach that combines a deep understanding of the underlying chemistry with sound chemical engineering principles. By carefully considering the factors outlined in this guide, researchers and drug development professionals can develop safe, efficient, and robust processes for the large-scale synthesis of valuable pharmaceutical intermediates and APIs. A commitment to process safety, optimization, and control is essential for a successful transition from the laboratory to manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for overcoming the challenges associated with Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to enhance your reaction yields and streamline your synthetic workflows.

Troubleshooting Guide

Q1: My reaction shows low or no conversion with a sterically hindered boronic acid. What are the primary causes and how can I fix it?

A1: Low or no conversion is a common hurdle when dealing with bulky substrates that impede key steps in the catalytic cycle.[1] The primary bottlenecks are often slow oxidative addition or inefficient transmetalation.

Potential Causes & Solutions:

  • Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ often fail with hindered substrates.[1] The steric bulk around the palladium center prevents efficient interaction with the substrates.

    • Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are specifically designed to accelerate the catalytic cycle for challenging substrates.[1][2][3][4] N-heterocyclic carbene (NHC) ligands also offer a highly effective alternative.[1][5][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species essential for the reaction.[1][2]

  • Suboptimal Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][7] A weak or poorly soluble base will stall the reaction.

    • Solution: For sterically hindered boronic acids, stronger bases are often required.[8] Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu).[2][9][10] Ensure the base is finely powdered to maximize its surface area and reactivity.[3]

  • Inappropriate Solvent Choice: The solvent influences reagent solubility and the stability of the catalytic species.[2]

    • Solution: Anhydrous polar aprotic solvents like dioxane, toluene, or tetrahydrofuran (THF) are generally good starting points.[2][10] In many cases, a mixture of an organic solvent with water can be beneficial, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[7][9][11]

  • Insufficient Temperature: Higher activation barriers associated with hindered substrates may require more thermal energy.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C, to overcome these barriers.[7][9]

Q2: I'm observing significant protodeboronation of my sterically hindered boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common undesired side reaction, particularly with electron-deficient or heteroaromatic boronic acids under harsh basic conditions.[9][12]

Strategies to Mitigate Protodeboronation:

  • Use a Milder Base: If possible, switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5][9]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[2][9] These derivatives are more resistant to protodeboronation and provide a "slow release" of the boronic acid during the reaction.[2]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can significantly reduce protodeboronation.[3][9]

  • Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[9]

Q3: How can I prevent the homocoupling of my boronic acid?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is a competing side reaction that consumes your starting material and complicates purification.

Prevention Strategies:

  • Thorough Degassing: Oxygen can promote homocoupling.[2] Ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[2]

  • Controlled Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can favor the cross-coupling pathway over homocoupling.[2]

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to homocoupling. Screening different palladium sources and ligands may be necessary. Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling.[1][3]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby disfavoring the homocoupling reaction.[1][3]

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst and ligand combination is generally most effective for sterically hindered substrates?

A4: There is no single "best" combination, as the optimal choice is substrate-dependent. However, for sterically demanding couplings, catalyst systems based on bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) are highly recommended.[3][4][13] Combinations such as Pd(OAc)₂ or Pd₂(dba)₃ with SPhos, XPhos, or RuPhos are excellent starting points.[1][2][3] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, which are often slowed by steric hindrance.[6][14] For particularly challenging substrates, N-heterocyclic carbene (NHC) ligands have also shown great success.[5][6]

Table 1: Recommended Catalyst Systems for Hindered Suzuki Couplings

Catalyst PrecursorLigandTypical SubstratesKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhosDi-, tri-, and tetra-ortho-substituted biarylsHigh reactivity, broad scope, commercially available.[2][4]
Pd(OAc)₂ / Pd₂(dba)₃P(t-Bu)₃Hindered aryl chlorides and bromidesHighly active, effective at room temperature for some substrates.[5]
PEPPSI™-type catalystsNHC LigandsSterically hindered aryl chloridesAir and moisture stable pre-catalysts, high efficiency.[5]
Q5: What is the role of the base in the Suzuki coupling, and how do I choose the right one for a hindered system?

A5: The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[5][7][15] The base can also influence the formation of the active palladium catalyst and accelerate the reductive elimination step.[10][16]

For sterically hindered boronic acids, the transmetalation step is often rate-limiting. Therefore, a base that can effectively generate the boronate species is crucial.

Base Selection Guide:

  • Strong Bases (K₃PO₄, Cs₂CO₃, KOtBu): Often the best choice for hindered substrates as they effectively promote the formation of the boronate.[2][9]

  • Weaker Bases (K₂CO₃, Na₂CO₃): Can be effective for less demanding couplings and are a good starting point for optimization. Aqueous solutions of these bases are commonly used.[8]

  • Fluoride Sources (KF, CsF): Particularly useful when using boronic esters or trifluoroborate salts. They can activate the boron species without the need for strongly basic conditions.[5]

Experimental Workflow & Diagrams

A general protocol for optimizing a Suzuki-Miyaura coupling with a sterically hindered boronic acid is outlined below.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or its ester derivative (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).[9]

  • Degassing: Seal the flask and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[9]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, toluene) via syringe. If using an aqueous base system, add the degassed water at this stage.[2]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[17][18]

Diagrams

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetalation ArylHalide R¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15][17][19]

Troubleshooting_Flowchart start Low Yield in Hindered Suzuki Coupling q1 Is your catalyst system optimized for hindered substrates? start->q1 sol1 Switch to Bulky Ligands: SPhos, XPhos, or NHCs q1->sol1 No q2 Is the base strong enough? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use Stronger Base: K₃PO₄, Cs₂CO₃, KOtBu q2->sol2 No q3 Are you observing protodeboronation? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use Boronic Ester (BPin) + Milder Base (KF) + Anhydrous Solvent q3->sol3 Yes q4 Is temperature optimized? q3->q4 No a3_yes Yes a3_no No sol3->q4 sol4 Increase Temperature (80-110 °C) q4->sol4 No end Reaction Optimized q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki couplings.

References

Technical Support Center: Troubleshooting Low Reactivity of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this specific boronic acid in their synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions. Here, we will delve into the potential causes of diminished reactivity and provide actionable troubleshooting strategies to optimize your experimental outcomes.

Understanding the Molecule: A Double-Edged Sword

This compound is a unique building block. The presence of a fluorine atom and an ortho-methylcarbamoyl group significantly influences its electronic properties and steric profile. While these features are often desirable for modulating the properties of the final product, they can also be the source of reactivity issues.

The electron-withdrawing nature of both the fluorine and the amide can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the ortho-amide group can sterically hinder the approach to the palladium center and may also participate in intramolecular hydrogen bonding, affecting the conformation and availability of the boronic acid group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the primary factors to investigate?

Low yields are a common frustration, but a systematic approach can often pinpoint the issue. The low reactivity of this particular boronic acid often stems from a combination of electronic deactivation and steric hindrance.

Initial Diagnostic Checklist:

  • Reagent Quality:

    • Boronic Acid Integrity: Has the boronic acid been properly stored? Boronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3][4] While this is often a reversible process, the presence of boroxine can affect stoichiometry.[2] Additionally, protodeboronation, the cleavage of the C-B bond, is a known decomposition pathway, especially under basic conditions.[5][6][7]

    • Solvent and Base Quality: Ensure solvents are anhydrous and degassed. The choice and purity of the base are critical; old or improperly stored bases can be less effective.

  • Reaction Conditions:

    • Temperature: Is the reaction temperature high enough? Deactivated boronic acids often require more thermal energy to overcome the activation barrier for transmetalation.

    • Catalyst System: Is the chosen palladium catalyst and ligand appropriate for a sterically hindered and electronically deactivated substrate?

Troubleshooting Workflow:

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// Edges Start -> CheckReagents; CheckReagents -> CheckPurity [label="Purity concerns?"]; CheckReagents -> CheckSolventBase; CheckReagents -> OptimizeConditions [label="Reagents OK"]; OptimizeConditions -> IncreaseTemp; OptimizeConditions -> ScreenCatalysts; OptimizeConditions -> ScreenBases; IncreaseTemp -> AdvancedStrategies [label="No improvement"]; ScreenCatalysts -> AdvancedStrategies [label="No improvement"]; ScreenBases -> AdvancedStrategies [label="No improvement"]; AdvancedStrategies -> UseAdditives; AdvancedStrategies -> BoronateEster;

// Success connections CheckPurity -> Success [style=dashed]; CheckSolventBase -> Success [style=dashed]; IncreaseTemp -> Success [style=dashed]; ScreenCatalysts -> Success [style=dashed]; ScreenBases -> Success [style=dashed]; UseAdditives -> Success [style=dashed]; BoronateEster -> Success [style=dashed]; } Caption: A systematic workflow for troubleshooting low yields.

FAQ 2: I suspect my this compound has degraded. How can I assess its purity and what are the common degradation pathways?

Assessing the purity of your boronic acid is a crucial first step in troubleshooting. The two most common degradation pathways are boroxine formation and protodeboronation .

1. Boroxine Formation: This is a reversible dehydration reaction where three molecules of boronic acid condense to form a six-membered ring.[2][3][4] While often in equilibrium with the monomeric acid in solution, excessive boroxine can lead to inaccurate stoichiometry.

  • Detection: ¹H NMR spectroscopy is an excellent tool. The signals for the aromatic protons of the boroxine will be shifted compared to the boronic acid. The broad singlet for the B(OH)₂ protons will also diminish or disappear.

2. Protodeboronation: This is an irreversible process where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of 4-fluoro-2-methylbenzamide.[5] This is a particularly common side reaction in Suzuki-Miyaura couplings, which are typically run under basic conditions.[5][6]

  • Detection: LC-MS is the most effective method to detect the presence of the protodeboronated byproduct. You can also use ¹H NMR to look for the appearance of new aromatic signals corresponding to 4-fluoro-2-methylbenzamide.

dot graph "Degradation_Pathways" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes BoronicAcid [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boroxine [label="Boroxine (Trimer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protodeboronation [label="Protodeboronated Product\n(4-fluoro-2-methylbenzamide)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges BoronicAcid -> Boroxine [label="- 3 H₂O\n(Dehydration, Reversible)"]; Boroxine -> BoronicAcid [label="+ 3 H₂O\n(Hydrolysis)"]; BoronicAcid -> Protodeboronation [label="+ H⁺\n(Irreversible)"]; } Caption: Common degradation pathways for the boronic acid.

Protocol for Purity Assessment:

Technique Parameter to Observe Indication of Degradation
¹H NMR Integration of aromatic and B(OH)₂ protonsChanges in aromatic proton shifts and diminished B(OH)₂ signal suggest boroxine formation. Appearance of new aromatic signals indicates protodeboronation.
LC-MS Mass-to-charge ratio (m/z)Detection of a peak corresponding to the mass of 4-fluoro-2-methylbenzamide confirms protodeboronation.
FAQ 3: What are the best practices for storing and handling this compound to prevent degradation?

Proper storage is essential to maintain the integrity of your boronic acid.

  • Storage Conditions: Store the solid boronic acid in a tightly sealed container in a cool, dry place.[8] A desiccator is recommended to minimize moisture absorption, which can facilitate decomposition.[8] For long-term storage, refrigeration is advisable.

  • Inert Atmosphere: While not always necessary for short-term storage of the solid, storing under an inert atmosphere (argon or nitrogen) can provide additional protection against oxidative degradation.

  • Handling: Avoid prolonged exposure to the open air.[8] When weighing, do so quickly and reseal the container promptly.

FAQ 4: My reaction is still sluggish even with pure starting material. What specific changes to the reaction conditions can I make for this sterically and electronically challenging substrate?

For difficult couplings involving substrates like this compound, a more robust set of reaction conditions is often necessary.

Recommended Optimization Parameters:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider more electron-rich and sterically bulky phosphine ligands which are known to facilitate the oxidative addition and reductive elimination steps for challenging substrates.

    • Recommended Systems: Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) in combination with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) are often highly effective.[9]

  • Base Selection: The choice of base is critical. A stronger, non-nucleophilic base may be required to facilitate the formation of the active boronate species.

    • Bases to Consider: K₃PO₄, Cs₂CO₃, or K₂CO₃ are often good choices. In some cases, fluoride sources like KF or CsF can be effective.[10]

  • Solvent System: A polar aprotic solvent or a mixture including water is typically used.

    • Solvent Screening: Consider screening solvents such as 1,4-dioxane, DME, or toluene, often with a small amount of water.

Experimental Protocol for Optimization:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

Parameter Initial Condition Optimized Condition Rationale
Catalyst Pd(PPh₃)₄XPhos Pd G3Bulky, electron-rich ligand facilitates oxidative addition and reductive elimination.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic base promotes boronate formation without degrading the substrate.
Temperature 80 °C100-110 °CProvides sufficient energy to overcome the higher activation barrier of the deactivated substrate.

References

Technical Support Center: Managing Boronic Acid Stability Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on a critical challenge in modern organic synthesis: the decomposition of boronic acids under basic conditions. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize boronic acids in pivotal reactions such as the Suzuki-Miyaura cross-coupling. Here, we move beyond simple procedural instructions to offer a deeper understanding of the mechanistic underpinnings of boronic acid instability and provide actionable, field-tested strategies to mitigate these issues, ensuring the robustness and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant formation of a byproduct that corresponds to the protonated arene/alkene of my boronic acid starting material. What is happening and why?

A1: You are likely encountering protodeboronation , a common and often frustrating side reaction.[1][2] This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, effectively consuming your boronic acid and reducing the yield of your desired product.[1][3]

The "Why" - Mechanistic Insight: Under basic conditions, the boronic acid (a Lewis acid) reacts with a hydroxide ion to form a more electron-rich boronate species (Ar-B(OH)₃⁻).[1][4] This tetrahedral boronate is significantly more susceptible to electrophilic attack by a proton source (like water or alcohol) at the ipso-carbon, leading to the cleavage of the C-B bond.[5] The propensity for protodeboronation is highly dependent on the electronic nature of the organic substituent; electron-deficient arylboronic acids are particularly susceptible.[6][7]

Q2: My reaction mixture is turning a dark color, and I'm isolating phenol or alcohol byproducts instead of my coupled product. What decomposition pathway is responsible for this?

A2: This observation points towards oxidative deboronation . This decomposition pathway converts the boronic acid to the corresponding alcohol or phenol.[2][8][9] This is a significant issue, particularly in biological applications or when reactions are not rigorously deoxygenated.[8][10]

The "Why" - Mechanistic Insight: The empty p-orbital of the boron atom is susceptible to nucleophilic attack by reactive oxygen species (ROS), such as peroxides.[9] This is followed by a rearrangement where the organic group migrates from the boron to the oxygen atom, forming a labile borate ester which is then rapidly hydrolyzed to the alcohol/phenol and boric acid.[9][11]

Q3: I've noticed that the mass of my solid boronic acid seems to change, and my reaction stoichiometry is inconsistent. What could be the cause?

A3: This issue is often due to the formation of boroxines , which are cyclic trimeric anhydrides of boronic acids.[2][12][13] This occurs through the dehydration of three boronic acid molecules.[12][13]

The "Why" - Mechanistic Insight: Boroxine formation is a reversible condensation reaction.[13][14] While often occurring under anhydrous or heated conditions, it can also happen in the solid state over time.[12][15] The formation of boroxines alters the molecular weight of your starting material, leading to inaccuracies in weighing and stoichiometry if not accounted for.[2] Fortunately, this process is often reversible upon exposure to water, meaning the boroxine can hydrolyze back to the active boronic acid monomer under aqueous reaction conditions.[13][14]

Troubleshooting Guides & Mitigation Strategies

Troubleshooting Protodeboronation

Protodeboronation is arguably the most frequently encountered issue when handling boronic acids in basic media. Here are targeted strategies to diagnose and mitigate this problem.

Strategy 1: Judicious Choice of Base

The choice of base is critical as it directly influences the concentration of the highly reactive boronate species.

  • Rationale: Stronger bases (e.g., NaOH, KOH) lead to a higher equilibrium concentration of the boronate, accelerating protodeboronation. Weaker bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can provide sufficient reactivity for the desired coupling reaction while minimizing the rate of protodeboronation.[6][16]

  • Recommendation: Screen a panel of weaker inorganic bases. The optimal base will be substrate-dependent.

Strategy 2: The "Slow-Release" Approach with Protected Boronic Acids

For notoriously unstable boronic acids (e.g., certain heteroaromatic, vinyl, or cyclopropyl derivatives), a "slow-release" strategy is often the most effective solution.[1][17] This involves using a more stable boronic acid derivative that hydrolyzes in situ to generate a low, steady concentration of the active boronic acid.

  • Rationale: By keeping the instantaneous concentration of the free boronic acid low, the rate of protodeboronation is minimized relative to the rate of the desired productive reaction (e.g., transmetalation in a Suzuki coupling).[1][6]

  • Key Derivatives:

    • Boronate Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with a diol, most commonly pinacol.[2] The steric bulk of the pinacol group protects the boron center from premature decomposition.[5]

    • N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, air- and chromatography-stable solids.[17] They undergo slow hydrolysis under basic conditions to release the free boronic acid.[17][18] This has proven to be a very general and effective strategy for a wide range of unstable boronic acids.[17]

Experimental Protocol: Suzuki-Miyaura Coupling of an Unstable Boronic Acid using a MIDA Boronate
  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the MIDA boronate (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos) in a portion of the reaction solvent under an inert atmosphere.

  • Reaction Setup: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent and Catalyst Addition: Add the anhydrous solvent to the reaction vessel, followed by the catalyst solution via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, observing the consumption of the aryl halide and the formation of the desired product.

Troubleshooting Oxidative Deboronation
Strategy 1: Rigorous Deoxygenation
  • Rationale: Since oxidative deboronation is mediated by reactive oxygen species, removing dissolved oxygen from the reaction mixture is paramount.

  • Protocol:

    • Sparge the reaction solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.

    • Assemble the reaction under a positive pressure of an inert gas.

    • Employ the "evacuate and backfill" technique (3 cycles) for the reaction vessel containing the solid reagents before adding the degassed solvent.

Strategy 2: Structural Modification for Enhanced Stability
  • Rationale: For applications where exposure to an oxidative environment is unavoidable (e.g., in biological systems), the intrinsic stability of the boronic acid can be enhanced through structural modifications that decrease the electron density at the boron center.[9][19]

  • Example: The development of "boralactones," where an intramolecular carboxyl group coordinates to the boron atom, has been shown to increase oxidative stability by several orders of magnitude.[9][10][19] This is because the electron-withdrawing nature of the carboxylate ligand destabilizes the transition state of the rate-limiting step in the oxidation process.[9]

Managing Boroxine Formation
  • Rationale: While boroxine formation can complicate stoichiometry, it is a reversible process.[13]

  • Recommendation:

    • Storage: Store boronic acids in a desiccator under an inert atmosphere to minimize dehydration.

    • Characterization: If there is a concern about boroxine content, characterize the material by NMR before use.

    • Reaction Conditions: In most cases, under aqueous basic conditions typical for reactions like the Suzuki coupling, any boroxine present will hydrolyze back to the monomeric boronic acid. For non-aqueous reactions, a pre-stir with a small amount of water may be beneficial if boroxine is suspected to be the dominant form.

Data Summary & Visualization

Table 1: Influence of Reaction Parameters on Boronic Acid Decomposition Pathways
ParameterEffect on ProtodeboronationEffect on Oxidative DeboronationEffect on Boroxine FormationMitigation Strategy
High pH Increases Rate[1][20]Increases Rate[19]Inhibits (promotes hydrolysis)[13]Use weaker base; buffer the system.
Electron-withdrawing Substituents Increases Rate[6][7]Generally increases stability[9]Substituent dependent[13]Use protected forms (MIDA, pinacol).
Presence of Water Required as a proton source[1]Can participate in hydrolysis steps[11]Promotes hydrolysis (reverses formation)[13][14]Use anhydrous conditions if feasible; otherwise, control water content.
Presence of Oxygen No direct effectPrimary driver of this pathway[8][9]No direct effectRigorous deoxygenation of the reaction mixture.
Elevated Temperature Increases Rate[21]Increases RatePromotes formation (drives off water)[12][13]Run reactions at the lowest effective temperature.

Diagrams

DecompositionPathways cluster_main Boronic Acid (R-B(OH)₂) cluster_proto Protodeboronation cluster_ox Oxidative Deboronation cluster_boroxine Boroxine Formation BA R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BA->Boronate + OH⁻ Peroxo [R-B(OH)₂(OOR')]⁻ BA->Peroxo + ROO⁻ Boroxine (RBO)₃ BA->Boroxine - 3 H₂O (3 equiv.) Proto_Product R-H Boronate->Proto_Product + H₂O Ox_Product R-OH Peroxo->Ox_Product Rearrangement & Hydrolysis Boroxine->BA + 3 H₂O MitigationStrategies cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome Decomposition Boronic Acid Decomposition (e.g., Protodeboronation) Slow_Release Slow Release: MIDA / Pinacol Esters Decomposition->Slow_Release Base_Choice Optimize Base: Use Weaker Base (K₃PO₄) Decomposition->Base_Choice Conditions Optimize Conditions: Lower Temp., Anhydrous Decomposition->Conditions Catalyst Optimize Catalyst: Fast Turnover Decomposition->Catalyst Success Successful Cross-Coupling Slow_Release->Success Base_Choice->Success Conditions->Success Catalyst->Success

References

Technical Support Center: Purification of Products from (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid. The unique physicochemical properties of this reagent, particularly the polar methylcarbamoyl group, often introduce specific challenges during product isolation and purification. This resource is designed to provide both strategic guidance and actionable protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions using this compound?

The most frequently encountered impurities arise from unreacted starting materials, side reactions of the boronic acid, and remnants of the catalytic system. Key impurities include:

  • Unreacted this compound: Due to its high polarity, this is often the most challenging impurity to remove.

  • Homocoupled Boronic Acid: Palladium(II) species in the reaction can catalyze the coupling of two boronic acid molecules, forming a symmetrical biaryl byproduct.[1][2] This is more common if the reaction mixture is not properly degassed.[2]

  • Protodeboronated Starting Material: The boronic acid group can be cleaved and replaced by a hydrogen atom, especially in the presence of excess water or strong bases, leading to the formation of 4-fluoro-N-methylbenzamide.[2][3]

  • Residual Palladium Catalyst: Both Pd(0) and Pd(II) species can contaminate the final product. These are often highly colored (black or dark brown) and must be removed, especially for pharmaceutical applications.

  • Ligand-Derived Impurities: Phosphine ligands are susceptible to oxidation (e.g., triphenylphosphine to triphenylphosphine oxide), which can complicate purification.[4]

Q2: How do the properties of this compound affect purification?

The structure of this boronic acid presents a dual challenge. The boronic acid moiety is acidic, while the methylcarbamoyl group is a polar, hydrogen-bond-donating-and-accepting amide.

  • High Polarity: The combination of the boronic acid and the amide group makes this reagent and its byproducts (like the homocoupled dimer) quite polar. This can lead to co-elution with polar products during normal-phase chromatography and may cause issues with phase separation during extractions.

  • Acidity: The boronic acid group is a weak Lewis acid. This property can be exploited for purification, as it can be converted into a water-soluble boronate salt under basic conditions.[5]

  • Solubility: It typically has good solubility in polar aprotic solvents (like DMF, Dioxane, THF) often used for Suzuki-Miyaura coupling reactions.[3] However, its solubility in less polar solvents common for extraction (like ethyl acetate or dichloromethane) may be limited, affecting workup efficiency.

Troubleshooting Guide: Purification Workflows

This section addresses specific experimental problems you may encounter.

Problem 1: My product is contaminated with unreacted boronic acid, and they have similar Rf values on TLC.

This is the most common purification challenge. The high polarity of the starting boronic acid often places it in the same region as polar, amide-containing products on a TLC plate.

Solution: Acid-Base Liquid-Liquid Extraction

The most effective strategy is to leverage the acidic nature of the boronic acid group, which is not present in your coupled product. By washing the organic reaction mixture with an aqueous base, you can deprotonate the boronic acid, forming a highly water-soluble boronate salt that partitions into the aqueous layer.[5][6]

Step-by-Step Protocol:

  • After the reaction is complete, quench it and dilute with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Wash 2-3 times.

  • Causality Check: The basic wash converts R-B(OH)₂ into the water-soluble salt R-B(OH)₃⁻ Na⁺. The desired neutral product remains in the organic layer.[7][8]

  • Combine the aqueous layers and re-extract with a small portion of the organic solvent to recover any product that may have partitioned.

  • Combine all organic layers. Wash with water and then with brine to remove residual base and salt.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3][4]

  • Validation: Check the purity of the crude product by TLC or LC-MS to confirm the removal of the boronic acid before proceeding to chromatography.

Problem 2: I'm observing a persistent dark color in my product, likely from palladium.

Residual palladium is a common issue in cross-coupling reactions and must be removed. Standard chromatography is not always effective at removing all forms of palladium.

Solution 1: Filtration through Celite®

For removing insoluble, heterogeneous palladium (like Pd black), a simple filtration is often sufficient.

  • Protocol: Dilute the reaction mixture with a suitable solvent (e.g., EtOAc, DCM) and pass it through a short plug of Celite® on a sintered glass funnel. Wash the Celite pad thoroughly with the same solvent to ensure full recovery of the product.[9] This method effectively traps insoluble metal particles.[9]

Solution 2: Use of Metal Scavengers

For soluble palladium species, specialized scavengers are highly effective. These are typically solid-supported reagents with functional groups that chelate metals.

  • Common Scavengers: Silica-based scavengers with thiol (SiliaMetS® Thiol) or amine functionalities are very effective for palladium.[10][11]

  • Protocol: After the initial workup, dissolve the crude product in a suitable solvent. Add the scavenger resin (typically 5-10 weight equivalents relative to the theoretical amount of palladium) and stir the slurry for several hours at room temperature or with gentle heating. Filter off the resin and wash it with the solvent. Concentrate the filtrate to obtain the palladium-free product.[10]

Problem 3: My product and a key impurity are co-eluting during flash chromatography.

When an impurity has a polarity very similar to the product, standard silica gel chromatography using common solvent systems like Hexane/Ethyl Acetate may fail to provide adequate separation.

Solution: Modify Chromatographic Conditions

1. Change the Solvent System: The "like dissolves like" principle applies to chromatography. Altering the polarity and chemical nature of the mobile phase can significantly change the relative retention of your compounds.[12]

  • Alternative Systems: If Hexane/EtOAc fails, try a system with different solvent properties, such as Dichloromethane/Methanol.[6] For very polar compounds, a gradient of DCM with 1-10% MeOH is a powerful eluent.

  • Additives: Adding a small amount of a modifier can improve peak shape and separation. For example, adding 0.5-1% triethylamine (TEA) can help with basic compounds, while adding 0.5-1% acetic acid can help with acidic compounds.

2. Switch the Stationary Phase: If changing the mobile phase is insufficient, consider a different stationary phase.

  • Alumina: For certain compounds, alumina (neutral or basic) can offer different selectivity compared to silica gel.[13]

  • Reverse-Phase Chromatography: In this technique (e.g., C18 silica), the stationary phase is nonpolar, and a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol) is used. This is an excellent alternative for purifying polar compounds that are difficult to separate on normal-phase silica.

Problem 4: My product is a solid, but it "oils out" instead of crystallizing during purification.

"Oiling out" occurs when a solid melts in the recrystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[14][15] This traps impurities and prevents the formation of a pure crystal lattice.

Solution: Optimized Recrystallization

1. Choose the Right Solvent System: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[15][16]

  • Solvent Screening: Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexane mixtures).

  • Mixed-Solvent System: If no single solvent is ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[14]

2. Modify the Procedure:

  • Add More Solvent: Oiling out often means the solution is too concentrated. Add more hot solvent to ensure the compound fully dissolves before cooling.[14]

  • Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling promotes precipitation and oiling, whereas slow cooling encourages crystal growth.

  • Induce Crystallization: If crystals are reluctant to form, scratch the inside of the flask with a glass rod at the solvent line or add a "seed crystal" of the pure compound.[14]

Data & Visualization

Table 1: Suggested Starting Solvent Systems for Flash Chromatography
Expected Product PolarityPrimary System (Gradient)Alternative System (Gradient)
Low to MediumHexane / Ethyl Acetate (0 -> 100%)Toluene / Ethyl Acetate (0 -> 100%)
Medium to HighDichloromethane / Methanol (0 -> 10%)Ethyl Acetate / Methanol (0 -> 20%)
High / H-BondingDichloromethane / (9:1 Acetone:MeOH)Reverse Phase: Water / Acetonitrile
Diagram 1: Decision Workflow for Purification Strategy

This diagram outlines a logical path for selecting the appropriate purification method based on initial analysis of the crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture (Post-Quench) tlc_lcms Analyze by TLC / LC-MS start->tlc_lcms workup Aqueous Workup (Organic Extraction) tlc_lcms->workup boronic_acid_check Unreacted Boronic Acid Present? workup->boronic_acid_check base_wash Perform Basic Wash (e.g., 1M NaOH) boronic_acid_check->base_wash Yes pd_check Palladium Residue Visible? boronic_acid_check->pd_check No base_wash->pd_check celite_filter Filter through Celite® Plug pd_check->celite_filter Yes (Insoluble) scavenger Treat with Metal Scavenger pd_check->scavenger Yes (Soluble) chromatography Flash Column Chromatography pd_check->chromatography No celite_filter->chromatography scavenger->chromatography crystallization Recrystallization chromatography->crystallization final_product Pure Product crystallization->final_product

Caption: Decision tree for selecting a purification strategy.

References

effect of temperature on the stability of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice related to the handling and storage of this compound, with a focus on the effects of temperature on its stability. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and the reliability of your results.

I. Introduction to the Stability of Phenylboronic Acids

This compound belongs to the larger class of arylboronic acids, which are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, the utility of boronic acids is intrinsically linked to their stability. Temperature is a critical factor that can significantly impact the integrity of these compounds. Elevated temperatures can accelerate degradation pathways, leading to reduced purity, altered reactivity, and potentially confounding experimental outcomes. Understanding these thermal sensitivities is paramount for the successful application of this compound in your research.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related causes and their solutions.

Issue 1: Inconsistent or Lower-Than-Expected Yields in Reactions

  • Possible Cause: Your this compound may have degraded due to improper storage temperatures. Elevated temperatures can lead to several degradation pathways, including protodeboronation and oxidative degradation, which result in a lower concentration of the active boronic acid.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature of 2-8°C.

    • Aliquot the Reagent: If you have a larger batch, aliquot it into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture and oxygen for the bulk of the material.

    • Perform a Quality Control Check: Before use in a critical reaction, it is advisable to check the purity of the boronic acid via an analytical technique such as HPLC or NMR spectroscopy.

    • Use Fresh Reagent: If degradation is suspected, it is best to use a fresh, unopened vial of the compound for your reaction.

Issue 2: Poor Solubility of the Boronic Acid

  • Possible Cause: Exposure to elevated temperatures, even for short periods, can promote the dehydration of boronic acids to form their corresponding boroxine anhydrides. Boroxines are cyclic trimers that often exhibit different solubility profiles compared to the monomeric boronic acid.[1] This process is often reversible upon addition of water, but can complicate weighing and dissolution.

  • Troubleshooting Steps:

    • Gentle Solubilization: When preparing your reaction, allow for sufficient time for the boroxine to hydrolyze back to the boronic acid in the presence of your reaction solvent, especially if it contains water. Gentle warming may aid this process, but avoid high temperatures.

    • Analytical Confirmation: If solubility issues persist, ¹¹B NMR spectroscopy can be a useful tool to identify the presence of boroxine species.

    • Strictly Controlled Storage: To minimize boroxine formation, store the compound under an inert atmosphere (e.g., argon or nitrogen) and at the recommended refrigerated temperature (2-8°C).

Issue 3: Appearance of Unexpected Byproducts in Your Reaction

  • Possible Cause: Thermal degradation of this compound can lead to the formation of impurities that may participate in side reactions. The primary degradation product is often the corresponding arene, formed via protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[2]

  • Troubleshooting Steps:

    • Characterize Byproducts: If possible, isolate and characterize the unexpected byproducts using techniques like LC-MS or GC-MS to confirm if they are related to the degradation of the boronic acid.

    • Optimize Reaction Conditions: In some cases, the reaction conditions themselves (e.g., high temperature, prolonged reaction times) can accelerate the degradation of the boronic acid. Consider if milder conditions can be employed.

    • Purify the Boronic Acid: If you suspect your starting material is impure, you may consider recrystallization or other purification methods, though this should be done with care to avoid further degradation.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A: The recommended storage temperature is 2-8°C.[2][3] It is also advisable to store the compound under an inert atmosphere to minimize oxidation and moisture exposure.

Q2: What are the visual signs of degradation?

A: While there may not always be obvious visual cues, signs of degradation can include a change in color, clumping of the solid (due to moisture absorption), or a "gummy" appearance. However, the absence of these signs does not guarantee stability. Analytical testing is the most reliable way to assess purity.

Q3: How do temperature fluctuations during shipping affect the stability of the compound?

A: While short-term temperature fluctuations during shipping are often unavoidable, reputable suppliers take measures to minimize their impact. For sensitive compounds like boronic acids, cold-chain transportation is often recommended.[2] Upon receipt, it is crucial to immediately transfer the compound to the recommended storage conditions.

Q4: Can I store this compound at room temperature for short periods?

A: While most boronic acids are crystalline solids that can be handled in air, it is not recommended to store this compound at room temperature for extended periods.[4] Even short-term exposure to elevated temperatures can initiate degradation processes. For best results, always return the compound to refrigerated storage as soon as possible after weighing.

Q5: What is boroxine formation and is it detrimental to my experiment?

A: Boroxine formation is a reversible dehydration reaction where three molecules of a boronic acid condense to form a six-membered ring.[1] This is often promoted by heat. While boroxines are often competent in cross-coupling reactions, their formation can complicate stoichiometry due to the change in molecular weight.[5] For reactions sensitive to precise stoichiometry, the presence of boroxines can be a source of error.

IV. Data and Protocols

Table 1: Recommended Storage and Handling of this compound
ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes thermal degradation pathways such as protodeboronation and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Handling Aliquot into single-use vialsReduces the impact of repeated warming and cooling cycles and exposure to the atmosphere.
Light Exposure Store in a dark placeWhile not explicitly stated for this compound, photolytic degradation can be a concern for some organic molecules.
Protocol 1: Stability-Indicating HPLC Method Development (General Guidance)

A stability-indicating analytical method is crucial for accurately assessing the purity of your boronic acid and detecting any degradation products.[1]

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase can be critical and should be optimized to ensure good peak shape and prevent on-column degradation.[5]

  • Detection: UV detection is commonly used. The detection wavelength should be chosen to maximize the response for the parent compound and any potential degradants.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, the boronic acid should be subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products. The method should be able to resolve the parent peak from all degradation product peaks.[6]

V. Visual Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for Boronic Acid Instability start Experiment Shows Poor Results (e.g., low yield, byproducts) check_storage Verify Storage Conditions (2-8°C, inert atmosphere) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No analyze_reagent Analyze Reagent Purity (e.g., HPLC, NMR) storage_ok->analyze_reagent discard_reagent discard_reagent storage_bad->discard_reagent Discard and use new reagent. Implement proper storage. purity_ok Purity Acceptable? analyze_reagent->purity_ok purity_bad Purity Unacceptable purity_ok->purity_bad No check_reaction Review Reaction Conditions (Temperature, Time, Reagents) purity_ok->check_reaction Yes purity_bad->discard_reagent optimize Optimize Reaction Conditions (e.g., lower temperature, shorter time) check_reaction->optimize success Successful Outcome optimize->success

Caption: Troubleshooting workflow for experiments involving this compound.

Degradation_Pathways Key Degradation Pathways of Phenylboronic Acids boronic_acid This compound dehydration Dehydration (Heat) boronic_acid->dehydration protodeboronation Protodeboronation (Moisture, Acid/Base) boronic_acid->protodeboronation oxidation Oxidation (Air, Oxidants) boronic_acid->oxidation boroxine Boroxine Anhydride (Trimer) dehydration->boroxine arene 1-Fluoro-4-(methylcarbamoyl)benzene protodeboronation->arene phenol Phenolic Derivatives oxidation->phenol

Caption: Major temperature-influenced degradation pathways for phenylboronic acids.

VI. References

  • Negrete-Raymond, A. C., Dobson, P. D., & Schlecht, U. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(2), 853–859.

  • Negrete-Raymond, A. C., & Schlecht, U. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(2), 853–859.

  • BLDpharm. (n.d.). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons.

  • BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.

  • Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives. Retrieved from --INVALID-LINK--

  • Forster, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 141-147.

  • Silva, R. P. F. (2018). Dehydration of Boric Acid for Thermochemical Energy Storage purpose. [Master's thesis, University of Lisbon]. Repositório.UL.

  • ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Retrieved from --INVALID-LINK--

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from --INVALID-LINK--

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1735-1749.

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(21), 7244–7245.

  • ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved from --INVALID-LINK--

  • Tcho-Tcho, P. F., et al. (2021). Microhydration of phenylboronic acid and its hydration free energy. Physical Chemistry Chemical Physics, 23(34), 18647-18659.

  • Roy, A., et al. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 116(35), 8887–8896.

  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

  • ResearchGate. (n.d.). Effect of temperature on boric acid dissociation as function of pH. Retrieved from --INVALID-LINK--

References

Technical Support Center: Improving the Solubility of Boronic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols to address one of the most common challenges in modern organic synthesis: the poor solubility of boronic acids in organic solvents. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for greater success.

Part 1: Understanding the Core Problem: The Boronic Acid ⇌ Boroxine Equilibrium

A primary reason for the poor and often unpredictable solubility of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines .[1][2] This is a reversible equilibrium that is highly sensitive to the presence of water, temperature, and the electronic nature of the boronic acid's substituent.[1][3][4]

  • Boronic Acids (Monomer): Generally more polar due to the two hydroxyl groups, which can participate in hydrogen bonding.

  • Boroxines (Trimer): Less polar and often more crystalline and less soluble than their corresponding monomeric acids.[5] The formation of boroxines from three boronic acid molecules releases three molecules of water, making it an entropically favorable process, especially at higher temperatures or under anhydrous conditions.[1][3]

Electron-donating groups on the aryl ring tend to favor boroxine formation, whereas electron-withdrawing groups can shift the equilibrium toward the free boronic acid.[3] This equilibrium is the root cause of many solubility issues and inconsistent reaction outcomes.[4]

Caption: The reversible equilibrium between a boronic acid and its less soluble trimer, boroxine.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: My boronic acid won't dissolve in my reaction solvent (e.g., Toluene, THF). What's the first thing I should try?

A1: The first step is to consider the polarity of your solvent and the possibility of boroxine formation.

  • Add a Co-Solvent: A small amount of a more polar, protic solvent like an alcohol (e.g., n-butanol, ethanol) or even water can help break up the boroxine trimer back into the more soluble boronic acid monomer.[6][7] Many Suzuki-Miyaura coupling reactions, for instance, are run in biphasic systems like Toluene/Water or Dioxane/Water.[8][9]

  • Gentle Warming: While heat can sometimes increase solubility, be cautious. Excessive or prolonged heating in an anhydrous solvent can drive the equilibrium towards the less soluble boroxine.[1][10] Gentle warming in the presence of a protic co-solvent is often more effective.

Q2: Is it a good idea to rigorously dry my boronic acid before use?

A2: Not always. While removing excess water is good practice, exhaustive drying (e.g., over P₂O₅ or by azeotropic distillation with toluene) can promote the formation of the boroxine trimer, which may be less soluble in your reaction solvent.[1] Many commercially available boronic acids exist in equilibrium with their boroxines.

Q3: My reaction is sluggish and gives inconsistent yields. Could this be a solubility issue?

A3: Absolutely. If the boronic acid is not fully dissolved, its concentration in the solution phase is low and variable, leading to poor kinetics and reproducibility. The solid boronic acid (or boroxine) has very low reactivity. Ensuring complete dissolution before adding other reagents (like the palladium catalyst) is critical.

Q4: Are there "go-to" solvents for boronic acids?

A4: While substrate-dependent, a good starting point is a polar aprotic solvent, often mixed with water or an alcohol. Common choices for reactions like the Suzuki-Miyaura coupling include THF, dioxane, DMF, and toluene, typically with an aqueous base or protic co-solvent.[6][8] Ethers and ketones generally show higher solubility for phenylboronic acid than hydrocarbons.[11][12]

Part 3: In-Depth Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is required. This guide provides a logical workflow for diagnosing and solving persistent solubility problems.

Troubleshooting_Workflow start Problem: Boronic Acid has Poor Solubility solvent Step 1: Solvent Optimization - Screen polar aprotic/protic solvents - Use co-solvents (e.g., H₂O, EtOH) - See Table 1 start->solvent check1 Is solubility improved? solvent->check1 additives Step 2: Use Additives - Phase-Transfer Catalysts (e.g., TBAB) - Stronger inorganic bases (e.g., K₃PO₄) check2 Is solubility improved? additives->check2 derivatize Step 3: Derivatization - Convert to a Boronate Ester (e.g., Pinacol Ester) - See Protocol 1 success Proceed with Reaction derivatize->success check1->additives No check1->success Yes check2->derivatize No check2->success Yes fail Re-evaluate Synthetic Route

Caption: A systematic workflow for troubleshooting boronic acid solubility issues.

Troubleshooting Step 1: Solvent & Base Optimization

Your first and most powerful tool is solvent selection. The goal is to find a system that dissolves both your boronic acid and your other reagents.

Solvent Screening: A solvent's ability to dissolve a boronic acid is influenced by its polarity and its capacity for hydrogen bonding.[13]

Table 1: Common Solvents and Their Suitability for Boronic Acid Reactions

SolventTypeTypical Use CaseNotes
Toluene Nonpolar AromaticSuzuki coupling, often with H₂O.[6][8]Poor solvent for many boronic acids alone. Requires a co-solvent.
THF / Dioxane Polar Aprotic (Ether)Versatile for many couplings.[6]Good starting point. Often used with an aqueous base.
DMF / DMAc Polar Aprotic (Amide)Can dissolve a wide range of substrates.[6]High boiling point. Can be difficult to remove.
n-Butanol / Ethanol Polar Protic (Alcohol)Can be used as a co-solvent or primary solvent.[6][7]Helps break up boroxines through hydrolysis/solvolysis.
Water Polar ProticUsed as a co-solvent with an organic phase.[7][8]Highly effective at hydrolyzing boroxines to soluble boronic acids.

Base Selection: The choice of base can also influence solubility. A strong aqueous base like K₃PO₄ or Cs₂CO₃ can deprotonate the boronic acid to form a more soluble boronate salt, which is often the active species in the catalytic cycle.

Troubleshooting Step 2: The Use of Additives

If solvent screening is insufficient, certain additives can dramatically improve solubility and reaction rates.

  • Phase-Transfer Catalysts (PTCs): In biphasic (organic/aqueous) systems, PTCs like tetrabutylammonium bromide (TBAB) can shuttle the boronate species from the aqueous phase into the organic phase where the catalyst resides.[14] This can lead to significant rate enhancements by increasing the effective concentration of the nucleophile in the reactive phase.[15][16]

Troubleshooting Step 3: Covalent Derivatization to Boronate Esters

For particularly stubborn cases, the most robust solution is to convert the hydrophilic boronic acid into a more organophilic boronate ester.[12]

  • Why it Works: Esterification masks the polar diol of the boronic acid, significantly increasing its solubility in common organic solvents like THF, Dioxane, and Toluene.[11] Pinacol esters are the most common choice due to their high stability and commercial availability.[6] Aryltrifluoroborate salts are another alternative that are less prone to protodeboronation.[8]

  • Advantages:

    • Vastly improved solubility in organic solvents.

    • Enhanced stability and resistance to protodeboronation.

    • Purification is often straightforward via chromatography or crystallization.

    • Boronate esters are highly competent nucleophiles in cross-coupling reactions.

Part 4: Validated Experimental Protocols

Protocol 1: Conversion of a Boronic Acid to its Pinacol Boronate Ester

This protocol provides a general method for converting a poorly soluble boronic acid into its highly soluble pinacol ester derivative, a crucial step for subsequent use in cross-coupling reactions.

Materials:

  • Aryl Boronic Acid (1.0 equiv)

  • Pinacol (1.1 - 1.5 equiv)

  • Solvent (e.g., Toluene, THF, or Dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene for azeotropic removal of water), add the aryl boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Dissolution: Add a suitable solvent (e.g., Toluene, approx. 0.2-0.5 M concentration).

  • Reaction:

    • (Azeotropic Method): Heat the mixture to reflux. Water generated from the esterification will be collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed (typically 2-12 hours).

    • (Anhydrous Agent Method): If not using a Dean-Stark trap, the reaction can be stirred at room temperature or with gentle heat in a solvent like THF in the presence of a drying agent like anhydrous MgSO₄.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude pinacol boronate ester can often be used directly or purified further by recrystallization or column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the resulting boronate ester by ¹H NMR, ¹¹B NMR, and/or GC-MS before using it in subsequent reactions.

References

Technical Support Center: Slow-Release Strategies for Unstable Boronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, FAQs, and detailed protocols for managing unstable boronic acids in Suzuki-Miyaura cross-coupling reactions through slow-release strategies. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

The Challenge: Understanding Boronic Acid Instability

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, yet its efficacy can be compromised by the instability of the boronic acid coupling partner.[1] Certain classes of boronic acids—notably 2-heterocyclic, vinyl, and cyclopropyl derivatives—are prone to decomposition, which complicates storage, handling, and reaction efficiency.[2][3][4] This instability stems from several competing decomposition pathways that can diminish the concentration of the active reagent before it can participate in the catalytic cycle.

The primary decomposition pathways include:

  • Protodeboronation: The cleavage of the C–B bond by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom.[5][6] This is a major source of yield loss.

  • Oxidation: The C–B bond can be oxidized, especially in the presence of air, converting the boronic acid to an alcohol or phenol.[6]

  • Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimers called boroxines. While often reversible, this process complicates accurate weighing and stoichiometry calculations.[6]

These degradation processes are often accelerated by the very conditions required for cross-coupling, such as heat and the presence of a base or a palladium catalyst.[3]

G cluster_instability Unstable Boronic Acid (R-B(OH)₂) cluster_coupling Desired Reaction cluster_decomposition Decomposition Pathways BA R-B(OH)₂ Suzuki Suzuki-Miyaura Cross-Coupling BA->Suzuki Transmetalation Proto Protodeboronation (Product: R-H) BA->Proto H⁺ (e.g., H₂O) [Side Reaction] Oxid Oxidation (Product: R-OH) BA->Oxid O₂ / Oxidants [Side Reaction] Boroxine Trimerization (Boroxine) BA->Boroxine - H₂O [Equilibrium] Product Coupled Product (R-R') Suzuki->Product

Caption: Common fate of an unstable boronic acid in a reaction mixture.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of unstable boronic acids and the rationale behind slow-release strategies.

Q1: What are the typical signs of boronic acid decomposition in my experiment?

A: Decomposition can manifest as:

  • Consistently low or no yield: The most obvious sign that your nucleophile is degrading before or during the reaction.[7]

  • Formation of a protodeboronated side product: Observing a significant amount of the arene (Ar-H) corresponding to your boronic acid (Ar-B(OH)₂) is a classic indicator of protodeboronation.[6]

  • Homocoupling of the boronic acid: Formation of an Ar-Ar dimer from your boronic acid partner can occur, often driven by the presence of oxygen or Pd(II) species at the start of the reaction.[8]

  • Inconsistent results: Poor reproducibility between runs, even when using the same batch of boronic acid, suggests ongoing degradation during storage.[6]

Q2: What is a "slow-release" strategy, and why is it effective?

A: A slow-release strategy involves using a masked or protected form of the boronic acid that is stable under the reaction conditions.[9][10] This "pro-nucleophile" is designed to slowly hydrolyze in situ, releasing the active boronic acid at a controlled rate. The goal is to maintain a very low, steady-state concentration of the unstable boronic acid in the reaction mixture.[9]

This approach is effective because it kinetically favors the desired cross-coupling over decomposition. By keeping the concentration of the free boronic acid low, its rate of transmetalation with the palladium catalyst can outcompete the rates of decomposition pathways like protodeboronation.[11]

Q3: What are the most common and effective slow-release reagents?

A: Several boronic acid surrogates have been developed, but some of the most robust and widely adopted are:

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are compatible with chromatography and can be stored on the benchtop for extended periods without degradation.[1][11][12] They release the boronic acid under mild aqueous basic conditions.[1]

  • Pinacol Boronate Esters: A very common protecting group that offers significantly enhanced stability over the free boronic acid.[13][14] While generally stable, they can sometimes be reactive enough to be used directly in the coupling.[13]

  • Organotrifluoroborates (R-BF₃K): These salts are also bench-stable solids and serve as excellent slow-release sources of boronic acids under aqueous basic conditions.[5]

MIDA boronates are often considered a general solution because of their exceptional stability and predictable slow-release kinetics, transforming many classes of unstable boronic acids into reliable coupling partners.[2][3][4]

Q4: When should I choose a free boronic acid versus a more stable boronate ester (like a pinacol or MIDA ester)?

A: The choice depends on a trade-off between reactivity and stability.[15]

FeatureBoronic AcidsBoronate Esters (Pinacol, MIDA)
Reactivity Generally more reactive, often leading to faster reaction times.[15]Less reactive; require in situ hydrolysis (deprotection) to the active boronic acid.[1][11]
Stability Often unstable, especially heteroaryl and vinyl types.[2][3] Prone to protodeboronation and oxidation.[15]Significantly more stable.[15] Often bench-stable, crystalline solids that are easy to handle and purify.[1][12]
Handling Can be difficult to purify and obtain in high purity. Requires inert atmosphere for long-term storage.[15]Stable at room temperature, compatible with silica gel chromatography, and easy to handle.[1][15]
Best Use Case When the specific boronic acid is known to be stable, and maximizing reaction rate is the primary goal.[16]For unstable boronic acids, in multi-step syntheses, or when reproducibility and high purity are critical.[16]

Troubleshooting Guide for Slow-Release Cross-Coupling

This guide provides solutions to common problems encountered when using slow-release strategies.

Problem 1: Low to No Yield of the Desired Product
  • Possible Cause A: Your boronic acid is decomposing before it can react.

    • Diagnosis: You are using an unprotected boronic acid known for its instability (e.g., 2-pyridyl, 2-furyl, vinyl).

    • Solution: Convert the unstable boronic acid into a bench-stable MIDA boronate . MIDA boronates protect the boronic acid functionality from degradation during storage and under anhydrous conditions but release it controllably in the presence of an aqueous base.[1][2][11] This has been shown to dramatically improve yields for challenging couplings.[3]

    • Action: See Protocol 1 for the synthesis of a MIDA boronate.

  • Possible Cause B: The slow-release rate is not optimal for your system.

    • Diagnosis: You are using a MIDA boronate, but the reaction is still sluggish or fails. The rate of boronic acid release may not match the rate of the catalytic cycle.

    • Solution: The release rate of boronic acid from a MIDA boronate can be tuned. While strong bases like aqueous NaOH cause rapid hydrolysis (<10 min), milder bases like K₃PO₄ in a dioxane/water system promote a much slower, controlled release over several hours.[3][17] You can adjust the temperature, base, or solvent system to optimize this release. For example, increasing the temperature from 60 °C to 100 °C can accelerate the release.[3]

    • Action: See Protocol 2 for a general starting point and consider screening temperatures (e.g., 80-110 °C) and bases (e.g., K₃PO₄, K₂CO₃).

  • Possible Cause C: General Suzuki-Miyaura reaction failure.

    • Diagnosis: Even with a stable boronate, the reaction fails. The issue may lie with the catalyst, base, or solvent.

    • Solution: Ensure your reaction is properly degassed to prevent catalyst oxidation.[7] Confirm the activity of your palladium catalyst and ligand. Some challenging couplings, especially with heteroaryl chlorides, may require specific ligands (e.g., SPhos, XPhos) or additives like copper salts (e.g., Cu(OAc)₂) to facilitate the reaction.[3]

    • Action: Review standard Suzuki-Miyaura troubleshooting guides. For 2-pyridyl MIDA boronates specifically, a switch to a DMF/isopropanol solvent system with Cu(OAc)₂ as an additive has proven effective.[1][3]

Problem 2: Significant Protodeboronation Side Product is Observed
  • Possible Cause: The concentration of free boronic acid is too high.

    • Diagnosis: Your primary side product is the result of the boronic acid losing its boron group (Ar-B(OH)₂ → Ar-H). This means the rate of protodeboronation is competitive with the rate of transmetalation.

    • Solution: This is the exact problem that slow-release strategies are designed to solve.[9][11] By using a MIDA boronate with a mild base (e.g., K₃PO₄), you ensure the concentration of the unstable free boronic acid remains very low at all times. This slows the second-order cross-coupling reaction but disproportionately suppresses the competing first-order decomposition pathway.

    • Action: If you are already using a slow-release agent, try slowing the release rate further by lowering the temperature or using a milder base.

G MIDA Stable MIDA Boronate (High Concentration) BA Unstable Boronic Acid (Low Concentration) MIDA->BA Slow Hydrolysis (Rate-Limiting) Product Coupled Product (R-Ar') BA->Product Fast Cross-Coupling (k_coupling) SideProduct Protodeboronation (R-H) BA->SideProduct Decomposition (k_decomp) Pd [Pd]-Ar'-X Pd->Product

Caption: The slow-release concept: keeping the unstable intermediate concentration low.

Problem 3: Inconsistent Results and Degrading Starting Material
  • Possible Cause: Your boronic acid is degrading on the shelf.

    • Diagnosis: You observe diminishing yields over time when using the same bottle of boronic acid. The physical appearance of the solid may have changed.

    • Solution: Many "unstable" boronic acids have a very limited shelf-life when exposed to air.[3] For long-term, reliable storage, convert the boronic acid to its corresponding MIDA boronate immediately after synthesis or purchase. MIDA boronates are typically indefinitely stable on the benchtop.[1][12]

    • Action: Synthesize the MIDA boronate (Protocol 1) and store it in a desiccator at room temperature for future use.

Compound Class% Boronic Acid Remaining (15 days, air)% MIDA Boronate Remaining (>60 days, air)
2-Benzofuran50%>95%
2-Thiophene37%>95%
2-Indole14%>95%
trans-Propenyl68%>95%
(Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961-6963)[3]

Key Experimental Protocols

Protocol 1: Synthesis of an Air-Stable MIDA Boronate

This protocol provides a general method for converting an unstable boronic acid into its highly stable MIDA boronate counterpart.[6]

  • Objective: To protect an unstable boronic acid with N-methyliminodiacetic acid (MIDA) to improve its stability and handling.

  • Materials:

    • Unstable boronic acid (1.0 eq)

    • N-methyliminodiacetic acid (MIDA) (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reaction vial with a stir bar

  • Procedure:

    • Preparation: To a reaction vial, add the boronic acid (e.g., 1.0 mmol, 1.0 eq) and N-methyliminodiacetic acid (147 mg, 1.0 mmol, 1.0 eq).

    • Dissolution: Add anhydrous DMF (1-2 mL) to dissolve the solids.

    • Reaction: Seal the vial and heat the mixture to 110-160 °C for 10-30 minutes. The goal is to drive off the two equivalents of water formed during the esterification.

    • Work-up: Cool the reaction mixture to room temperature. Remove the DMF under high vacuum.

    • Purification: The resulting MIDA boronate is often a crystalline solid and can be purified by recrystallization or silica gel column chromatography, as MIDA boronates are stable to these conditions.[6]

Protocol 2: General Slow-Release Suzuki-Miyaura Coupling

This protocol is a starting point for coupling an aryl/heteroaryl chloride with a MIDA boronate using slow-release conditions.[3]

  • Materials:

    • Aryl or heteroaryl chloride (1.0 eq)

    • MIDA boronate (1.2-1.5 eq)

    • Pd₂(dba)₃ (1.5 mol %) or other suitable Pd precatalyst

    • XPhos (6 mol %) or other suitable ligand

    • Potassium phosphate (K₃PO₄) (5.0 eq)

    • Degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1)

  • Procedure:

    • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 mmol), MIDA boronate (1.5 mmol), K₃PO₄ (5.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.06 mmol).

    • Solvent Addition: Add the degassed Dioxane/H₂O solvent mixture (e.g., 10 mL) via syringe.

    • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

G Start Start: Low Yield or Side Products? CheckBA Is the Boronic Acid Known to be Unstable? (e.g., Heteroaryl, Vinyl) Start->CheckBA UseMIDA Action: Convert to MIDA Boronate (Protocol 1) CheckBA->UseMIDA Yes GeneralTroubleshoot Action: Standard Suzuki Check - Degas Solvents Thoroughly - Check Catalyst/Ligand Activity - Screen Ligands (XPhos, SPhos) CheckBA->GeneralTroubleshoot No CheckRelease Using MIDA boronate but reaction is still failing? UseMIDA->CheckRelease TuneConditions Action: Tune Release Conditions - Increase Temperature - Screen Bases (K₃PO₄, K₂CO₃) - Additives (Cu(OAc)₂) CheckRelease->TuneConditions Yes CheckRelease->GeneralTroubleshoot No, first attempt Success Problem Solved TuneConditions->Success GeneralTroubleshoot->Success

Caption: A decision tree for troubleshooting unstable boronic acid couplings.

References

Technical Support Center: Inert Atmosphere & the Suzuki Reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions and foundational knowledge for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specific focus on the critical role of the inert atmosphere. We will move beyond simple procedural lists to explore the causal relationships between atmospheric quality and reaction outcomes, empowering you to diagnose and resolve issues effectively in your own research.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the "How"

This section addresses common problems encountered during Suzuki reactions that are often linked to a compromised inert atmosphere.

Question 1: My Suzuki reaction is sluggish, gives poor yields, and I observe a significant amount of starting material. I've degassed my solvents and purged the reaction vessel. What could be the issue?

Answer: While degassing solvents and purging the reaction vessel are essential first steps, the problem often lies in the quality and maintenance of the inert atmosphere throughout the entire experimental setup and execution. The catalytically active Pd(0) species in the Suzuki reaction is highly sensitive to oxygen.[1][2] Even trace amounts of oxygen can lead to the formation of inactive palladium oxides, effectively killing your catalyst and halting the reaction.[1]

Underlying Causes & Troubleshooting Steps:

  • Inadequate Degassing: A simple bubble purge with nitrogen or argon might not be sufficient to remove all dissolved oxygen, especially in viscous solvents.[3]

    • Solution: Employ more rigorous degassing techniques. The "freeze-pump-thaw" method is highly effective.[3] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the headspace, and then thawing. Repeating this cycle three times significantly reduces dissolved oxygen.

  • Contaminated Inert Gas Source: The inert gas from your cylinder or house line may not be of sufficient purity.

    • Solution: Use high-purity (99.998% or higher) argon or nitrogen. For highly sensitive reactions, an in-line oxygen and moisture trap is recommended.

  • Leaks in the System: Small leaks in your glassware joints, septa, or tubing can allow ambient air to continuously seep into your reaction.

    • Solution: Ensure all glassware joints are well-greased and securely clamped. Use fresh, high-quality rubber septa for each reaction and pierce them with a needle only once. Regularly inspect all tubing for cracks or loose connections.

Question 2: My reaction mixture turns black immediately after adding the palladium catalyst, and I'm getting low yields. What does this color change indicate?

Answer: The immediate formation of a black precipitate is a strong indicator of palladium(0) agglomeration and decomposition, often referred to as "palladium black." This is a classic symptom of catalyst deactivation due to oxygen exposure.[3] The desired catalytic cycle relies on soluble, well-defined palladium complexes. Once palladium black forms, the catalyst is no longer available to participate effectively in the reaction.[3]

Causality and Prevention:

  • The "Why": When the Pd(0) species, which is essential for the oxidative addition step of the catalytic cycle, is exposed to oxygen, it can be oxidized to Pd(II) oxides or aggregate into catalytically inactive clusters.[1][4]

  • Preventative Measures:

    • Pre-flush with Inert Gas: Before adding the solvent and reagents, thoroughly flush the reaction flask with your inert gas for several minutes.

    • Degas After Reagent Addition: After adding your aryl halide, boronic acid derivative, and base, but before adding the palladium catalyst, degas the entire mixture.[5] This removes any oxygen introduced with the solid reagents.

    • Positive Pressure is Key: Maintain a positive pressure of inert gas throughout the reaction. A simple way to do this is by using a balloon filled with nitrogen or argon connected to the reaction vessel via a needle.[6]

Question 3: I am observing a significant amount of homocoupling of my boronic acid. How is this related to the inert atmosphere?

Answer: Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction in Suzuki couplings, and its prevalence is directly linked to the presence of oxygen.[7] This side reaction consumes your boronic acid, reducing the yield of your desired cross-coupled product.

Mechanistic Insight:

The presence of Pd(II) species, which can form from the oxidation of the active Pd(0) catalyst by oxygen, can promote the homocoupling of two boronic acid molecules.[7] In this process, the Pd(II) is reduced back to Pd(0), but your valuable starting material is consumed in an unproductive pathway.[7] Higher oxygen levels have been shown to increase the rate of this undesirable homocoupling.[7]

Mitigation Strategies:

  • Stringent Anaerobic Conditions: The most effective way to minimize homocoupling is to rigorously exclude oxygen from your reaction. This reinforces the importance of proper degassing and maintaining a robust inert atmosphere.

  • Choice of Palladium Pre-catalyst: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be more sensitive to air than Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ. However, even with Pd(II) sources, oxygen can interfere with the reduction to the active Pd(0) species and promote side reactions.

Question 4: I don't have access to a glovebox. Can I still run a successful Suzuki reaction? What is the best way to set up my experiment using a Schlenk line?

Answer: Absolutely. While a glovebox provides the most controlled inert environment, countless successful Suzuki reactions are performed daily using Schlenk line techniques.[1][8] A Schlenk line allows you to manipulate air-sensitive reagents by cycling between a vacuum and a supply of inert gas.[9]

Section 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for key techniques and a logical framework for troubleshooting common issues.

Protocol 1: Rigorous Degassing of Reaction Solvents via Freeze-Pump-Thaw

This method is superior to simple sparging for removing dissolved oxygen.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Liquid nitrogen in a dewar

  • Schlenk line with vacuum and inert gas manifolds

Procedure:

  • Pour the solvent into the Schlenk flask, filling it to no more than half its volume.

  • Attach the flask to the Schlenk line.

  • Carefully immerse the flask in the liquid nitrogen dewar until the solvent is completely frozen.

  • Once frozen, open the flask to the vacuum manifold of the Schlenk line. Allow it to remain under vacuum for 5-10 minutes. You will see bubbles forming in the frozen solid as trapped gases are removed.

  • Close the valve to the vacuum and carefully remove the liquid nitrogen dewar.

  • Allow the solvent to thaw completely. You may hear the "clink" of the stir bar as it thaws.

  • Backfill the flask with inert gas (argon or nitrogen).

  • Repeat this freeze-pump-thaw cycle at least two more times for a total of three cycles.

  • After the final cycle, store the solvent under a positive pressure of inert gas.

Troubleshooting Flowchart: Diagnosing Failed or Low-Yielding Suzuki Reactions

This logical guide helps you systematically identify the source of your experimental problems.

G start Low Yield or No Reaction check_atmosphere 1. Assess Inert Atmosphere Quality start->check_atmosphere check_reagents 2. Verify Reagent Quality check_conditions 3. Review Reaction Conditions atmosphere_q1 Observed Pd Black? check_atmosphere->atmosphere_q1 reagents_q1 Aryl Halide Purity? check_reagents->reagents_q1 conditions_q1 Base Appropriate? check_conditions->conditions_q1 atmosphere_a1_yes Yes: Severe O2 Contamination atmosphere_q1->atmosphere_a1_yes Yes atmosphere_a1_no No atmosphere_q1->atmosphere_a1_no No atmosphere_solution Solution: Improve Air-Free Technique - Use Freeze-Pump-Thaw - Check for Leaks - Use High-Purity Gas atmosphere_a1_yes->atmosphere_solution atmosphere_q2 Homocoupling Side Product? atmosphere_a1_no->atmosphere_q2 atmosphere_a2_yes Yes: Likely O2 Contamination atmosphere_q2->atmosphere_a2_yes Yes atmosphere_a2_no No atmosphere_q2->atmosphere_a2_no No atmosphere_a2_yes->atmosphere_solution atmosphere_a2_no->check_reagents reagents_a1_ok OK reagents_q1->reagents_a1_ok OK reagents_a1_bad Impure: Purify or Replace reagents_q1->reagents_a1_bad Impure reagents_q2 Boronic Acid/Ester Stable? reagents_a1_ok->reagents_q2 reagents_a2_ok OK reagents_q2->reagents_a2_ok OK reagents_a2_bad Decomposed: Use Fresh Reagent reagents_q2->reagents_a2_bad Decomposed reagents_q3 Catalyst/Ligand Active? reagents_a2_ok->reagents_q3 reagents_a3_ok OK reagents_q3->reagents_a3_ok OK reagents_a3_bad Inactive: Use Fresh Catalyst reagents_q3->reagents_a3_bad Inactive reagents_a3_ok->check_conditions conditions_a1_ok Yes conditions_q1->conditions_a1_ok Yes conditions_a1_bad No: Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) conditions_q1->conditions_a1_bad No conditions_q2 Temperature Optimal? conditions_a1_ok->conditions_q2 conditions_a2_ok Yes conditions_q2->conditions_a2_ok Yes conditions_a2_bad No: Adjust Temperature (e.g., 60-110 °C) conditions_q2->conditions_a2_bad No G cluster_setup Reaction Setup cluster_degas Final Degassing cluster_reaction Reaction Initiation A 1. Assemble & Flame-Dry Glassware Under Vacuum B 2. Backfill with Inert Gas A->B C 3. Add Solid Reagents (Aryl Halide, Boronate, Base) B->C D 4. Add Degassed Solvent via Cannula or Syringe C->D E 5. Degas Reaction Mixture (e.g., Bubble Purge) D->E F 6. Add Pd Catalyst Under Positive Inert Gas Flow E->F G 7. Heat to Reaction Temperature Under Positive Pressure F->G

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The strategic introduction of fluorine atoms into these molecules can profoundly alter their reactivity and the properties of the resulting products. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to inform rational decision-making in synthetic design.

The Influence of Fluorine: More Than Just an Electronic Effect

The substitution of hydrogen with fluorine on a phenylboronic acid might seem like a minor modification, but it triggers a cascade of electronic and steric changes that significantly impact the reagent's behavior. The high electronegativity of fluorine is the primary driver of these changes, influencing the acidity of the boronic acid, the rates of key steps in the catalytic cycle, and the stability of the reagent itself.

Acidity (pKa): A Key Indicator of Reactivity

The Lewis acidity of the boron center is a critical factor in the reactivity of phenylboronic acids. An increase in acidity generally correlates with a more reactive species in the transmetalation step of the Suzuki-Miyaura coupling. The introduction of electron-withdrawing fluorine atoms increases the acidity of the boronic acid.[1][2] This effect is dependent on the position and number of fluorine substituents.

The pKa of unsubstituted phenylboronic acid is approximately 8.86.[2] For monofluorinated isomers, the acidity increases, with the effect being most pronounced for the ortho derivative, followed by meta, and then para. This is due to a combination of inductive and resonance effects, as well as the potential for intramolecular hydrogen bonding in the ortho position.[1] For instance, the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77.[2]

Performance in Suzuki-Miyaura Cross-Coupling: A Tale of Two Effects

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis.[3] The efficiency of this reaction is highly dependent on the nature of the boronic acid. The electron-withdrawing nature of fluorine can have a dual effect on the reactivity of phenylboronic acids in this catalytic cycle.

On one hand, the increased Lewis acidity of fluorinated phenylboronic acids can facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. This can lead to faster reactions and higher yields compared to their non-fluorinated counterparts.[4] On the other hand, the electron-deficient nature of the fluorinated aryl ring can increase its susceptibility to a detrimental side reaction: protodeboronation.[5] This process involves the cleavage of the C-B bond, leading to the formation of an undesired arene byproduct and consumption of the boronic acid reagent.[5]

The following diagram illustrates the general workflow of a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide (Ar-X) F Reaction Mixture A->F B Boronic Acid (Ar'-B(OH)₂) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F G Heating & Stirring (Inert Atmosphere) F->G H Quenching & Extraction G->H I Chromatography H->I J Product (Ar-Ar') I->J Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdx Ar-Pd(II)-X L₂ pd0->pdx Oxidative Addition pdoh Ar-Pd(II)-OR L₂ pdx->pdoh Ligand Exchange trans_complex [Ar-Pd(II)-Ar' L₂] pdoh->trans_complex Transmetalation (Rate-Determining Step) trans_complex->pd0 Reductive Elimination product Ar-Ar' arx Ar-X arboh Ar'-B(OH)₂ base Base

References

Introduction: The Ubiquity of Biaryls and the Imperative of Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Characterization of Biaryl Products from Boronic Acid Precursors

Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an aryl halide and an aryl boronic acid.[2][3] The reaction's reliability and functional group tolerance have made it a cornerstone of synthetic chemistry.[4]

However, the successful synthesis of a biaryl is only half the battle. Unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[5] Specifically, ¹H NMR provides a rapid, non-destructive, and information-rich snapshot of the molecular structure, confirming the formation of the desired C-C bond and revealing subtle stereochemical details.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of ¹H NMR features for biaryl products synthesized from boronic acids. It moves beyond a simple listing of chemical shifts to explain the underlying principles, experimental best practices, and troubleshooting strategies, ensuring the confident and accurate characterization of these vital compounds.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

Understanding the reaction mechanism provides context for potential byproducts and impurities that might appear in a ¹H NMR spectrum. The Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Ar¹-X oa_label Oxidative Addition transmetal_complex Ar¹-Pd(II)L₂-Ar² oa_complex->transmetal_complex Ar²-B(OR)₂ (Base) tm_label Transmetalation transmetal_complex->pd0 re_label Reductive Elimination product Ar¹-Ar² re_label->product Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Interpreting the ¹H NMR Spectrum of Biaryl Products

The aromatic region of a ¹H NMR spectrum (typically δ 6.5-8.5 ppm) holds the key to confirming a biaryl's structure. The chemical shift, integration, and coupling patterns of these protons provide a unique fingerprint of the molecule.[6][7]

Key Interpretive Pillars:
  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton.[8] Protons on the biaryl scaffold are influenced by:

    • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) shield protons, shifting them upfield (to lower ppm), while electron-withdrawing groups (e.g., -NO₂, -CF₃) deshield them, causing a downfield shift (to higher ppm).

    • Anisotropic Effects: The two aromatic rings exert a magnetic anisotropic effect on each other. Protons in the ortho positions are often significantly deshielded and shifted downfield due to their proximity to the magnetic field of the adjacent ring.

    • Steric Hindrance and Atropisomerism: In sterically hindered biaryls (e.g., those with substituents at all four ortho positions), rotation around the C-C single bond can be restricted. If the rotational barrier is high enough, stable rotational isomers (atropisomers) can be observed at room temperature.[9] This can lead to a doubling of signals or complex, broadened peaks in the NMR spectrum as the protons on each ring become diastereotopic.[9]

  • Integration: The area under each signal is proportional to the number of protons it represents.[8] This is crucial for verifying that the correct number of protons is present on each ring and for identifying any impurities. For example, a 1:1 ratio of integrals for the two aromatic rings (assuming equal proton counts) is strong evidence of successful coupling.

  • Splitting Patterns (Multiplicity): Spin-spin coupling between adjacent, non-equivalent protons splits signals into characteristic patterns (e.g., doublets, triplets) according to the n+1 rule.[8] The coupling constant (J, measured in Hz) provides information about the relative positions of protons:

    • Ortho-coupling (³JHH):** Typically 7-9 Hz.

    • Meta-coupling (⁴JHH):** Smaller, typically 2-3 Hz.

    • Para-coupling (⁵JHH):** Very small, often <1 Hz and not resolved.

Comparative Analysis: ¹H NMR of Model Biaryl Structures

The substitution pattern dramatically alters the appearance of the ¹H NMR spectrum. The following table compares the expected spectral features for three distinct biaryl products synthesized from a hypothetical aryl bromide and different phenylboronic acids.

Structure & Name Proton Assignment Expected Chemical Shift (δ, ppm) Expected Splitting Pattern (Multiplicity, J Hz) Key Interpretive Notes
Biphenyl H-2/6, H-2'/6'~7.60Doublet of doublets (dd), J ≈ 8.0, 1.5 HzThe two rings are equivalent. H-2/6 are deshielded by the adjacent ring.
H-3/5, H-3'/5'~7.45Triplet (t), J ≈ 7.5 Hz
H-4, H-4'~7.36Triplet (t), J ≈ 7.5 Hz
4-Methoxybiphenyl H-2, H-6~7.55Doublet (d), J ≈ 8.5 HzProtons H-2/6 are ortho to the unsubstituted ring and are deshielded.
H-3, H-5~7.30Doublet (d), J ≈ 8.5 Hz
H-2', H-6'~7.00Doublet (d), J ≈ 8.5 HzProtons H-2'/6' are ortho to the electron-donating methoxy group and are shifted upfield.
H-3', H-5'~7.45Doublet (d), J ≈ 8.5 Hz
-OCH₃~3.85Singlet (s)A sharp singlet integrating to 3H is a key indicator of this group.
2,2'-Dimethylbiphenyl H-6, H-6'~7.15Doublet (d), J ≈ 7.5 HzDue to steric hindrance from the methyl groups, the rings are twisted, reducing the deshielding effect on the remaining ortho protons (H-6/6').[1]
H-3/4/5, H-3'/4'/5'~7.20-7.30Multiplet (m)Signals for the remaining aromatic protons often overlap, forming a complex multiplet.
-CH₃~2.00Singlet (s)The upfield shift compared to toluene (~2.3 ppm) is due to the shielding effect of the adjacent aromatic ring in the twisted conformation.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a general procedure for a Suzuki-Miyaura coupling and subsequent ¹H NMR analysis. The causality behind each step is explained to ensure a robust and reproducible workflow.

Experimental_Workflow cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis ¹H NMR Analysis A 1. Reaction Setup (Ar-Br, Boronic Acid, Pd Catalyst, Base, Solvent) B 2. Heating & Stirring (e.g., 60-100 °C, 1-24 h) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Quenching & Extraction (e.g., H₂O, Ethyl Acetate) C->D E 5. Drying & Concentration (e.g., MgSO₄, Rotary Evaporator) D->E F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Sample Preparation (~5-10 mg in ~0.6 mL CDCl₃) F->G H 8. Filtration (Pipette with cotton plug) G->H I 9. NMR Acquisition (Adequate scans & relaxation delay) H->I J 10. Data Processing & Interpretation I->J

Caption: A standard workflow from synthesis to ¹H NMR analysis of biaryl products.

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried flask, add the aryl halide (1.0 eq), aryl boronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq).[4]

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide. The base is crucial for the transmetalation step.

  • Solvent Addition and Reflux: Degas the chosen solvent (e.g., toluene/water, dioxane) by bubbling with nitrogen or argon for 15-20 minutes. Add it to the reaction flask and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Causality: Degassing removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Work-up: After cooling to room temperature, add water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Causality: The aqueous wash removes the inorganic base and salts. Drying removes residual water, which can interfere with NMR analysis.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the pure biaryl product.

    • Causality: Purification is essential to remove unreacted starting materials, homocoupled byproducts (Ar-Ar, Ar'-Ar'), and residual catalyst, all of which would complicate spectral interpretation.

  • ¹H NMR Sample Preparation and Analysis:

    • a. Preparation: Accurately weigh 5-10 mg of the purified biaryl and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

      • Causality: CDCl₃ is a common choice, but DMSO-d₆ may be needed for less soluble compounds. The concentration must be sufficient for a good signal-to-noise ratio.

    • b. Filtration: If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

      • Causality: Insoluble material will degrade the spectral resolution (peak shimming).

    • c. Acquisition: Acquire the spectrum. Ensure the relaxation delay (d1) is sufficient (typically 1-5 seconds) for accurate integration, especially if quantitative analysis is needed.[10]

    • d. Processing: Process the spectrum by applying Fourier transform, phasing the peaks, calibrating the chemical shift scale (to residual solvent peak or TMS), and integrating the signals.

Common Challenges and Troubleshooting in ¹H NMR Analysis

Problem Observed Potential Cause Recommended Solution
Broad, poorly resolved aromatic signals Aggregation of the sample at higher concentrations. Restricted bond rotation (atropisomerism) on the NMR timescale.[9] Paramagnetic impurities (residual Pd).Dilute the sample. Acquire the spectrum at an elevated temperature to increase the rate of bond rotation, which may sharpen the signals. Ensure purification is thorough to remove all traces of palladium.
Unintelligible spectrum of the boronic acid starting material Boronic acids can form cyclic trimers (boroxines) or other oligomers, especially when dry, leading to complex or broad spectra.[11]Run the NMR in d₄-methanol, which can help break up oligomers.[11] Alternatively, convert a small sample to the diethanolamine adduct for cleaner analysis.
Unexpected signals in the aromatic region Homocoupled byproducts from the aryl halide (Ar-Ar) or the boronic acid (Ar'-Ar').Compare the spectrum to the known spectra of the starting materials. Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions.
Broad hump around 1.5-4.0 ppm Residual water in the sample or solvent.Use fresh, high-quality deuterated solvent. Dry the purified product thoroughly under high vacuum before preparing the NMR sample.

Conclusion

The ¹H NMR spectrum is more than just a confirmation of product formation; it is a detailed structural map of the synthesized biaryl. By systematically analyzing the chemical shifts, integration, and coupling constants, researchers can gain deep insights into the electronic and steric environment of the molecule. A thorough understanding of how substitution patterns and conformational restrictions influence the spectrum, combined with a robust experimental workflow, empowers scientists to characterize their biaryl products with the highest degree of confidence, ensuring the integrity of their research and the quality of their materials.

References

The Stability-Reactivity Trade-Off: A Comparative Guide to (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid and its MIDA Boronate Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and complex molecule synthesis, the choice of building blocks is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, and the selection of the boronic acid component can significantly impact reaction efficiency, reproducibility, and overall success. This guide provides an in-depth technical comparison between (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid and its corresponding N-methyliminodiacetic acid (MIDA) boronate ester, offering field-proven insights to inform your experimental design.

Introduction: Navigating the Boronic Acid Landscape

This compound is a valuable building block, incorporating a fluorine atom and a methylcarbamoyl group, moieties that can impart desirable pharmacokinetic and pharmacodynamic properties to target molecules. However, like many boronic acids, its utility can be hampered by inherent instability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can lead to diminished yields and purification challenges.[1]

The development of MIDA boronates has offered a transformative solution to this long-standing issue. By reversibly protecting the boronic acid functionality, MIDA esters provide a stable, crystalline, and easily handled alternative that can release the active boronic acid in situ under specific reaction conditions.[2]

This guide will dissect the practical and chemical differences between these two reagents, providing the necessary data and protocols to empower you to make an informed decision for your specific synthetic challenge.

At a Glance: Key Property Comparison

PropertyThis compoundThis compound MIDA ester
Chemical Structure
CAS Number 957062-96-3[3]1449795-72-9
Molecular Formula C₈H₉BFNO₃[3]C₁₃H₁₄BFN₂O₅
Molecular Weight 196.97 g/mol [3]324.07 g/mol
Physical Form White to off-white solidWhite crystalline solid
Stability Prone to decomposition, especially on storage and under reaction conditions.[1]Indefinitely stable at room temperature, resistant to air and moisture.[2][4]
Handling Requires careful handling and storage under inert atmosphere and refrigerated conditions.[3]Can be handled on the benchtop without special precautions.
Purification Often difficult to purify by silica gel chromatography due to potential decomposition.Readily purified by standard silica gel chromatography.[4]
Reactivity More reactive in Suzuki-Miyaura coupling, but can lead to lower yields due to decomposition.[1]Requires in situ deprotection, but often provides higher and more reproducible yields.[5]

The MIDA Advantage: A Deeper Dive into Stability and Reactivity

The enhanced stability of the MIDA boronate stems from the formation of a tetracoordinate boron center, which protects the vacant p-orbital of the boronic acid from unwanted side reactions.[2] This fundamental difference in structure dictates the divergent behavior of these two reagents in a synthetic setting.

The Equilibrium of Protection and Deprotection

The utility of MIDA boronates lies in the controlled release of the corresponding boronic acid under specific basic conditions. This equilibrium is the key to harnessing the reactivity of the boronic acid while benefiting from the stability of the MIDA ester.

G MIDA_boronate This compound MIDA ester (Stable, Unreactive) Boronic_acid This compound (Unstable, Reactive) MIDA_boronate->Boronic_acid Aqueous Base (e.g., K₃PO₄, NaOH) Room Temp to Heat Boronic_acid->MIDA_boronate MIDA, Dean-Stark or MIDA Anhydride

Caption: Equilibrium between the stable MIDA boronate and the reactive boronic acid.

The slow, controlled hydrolysis of the MIDA boronate under basic conditions ensures a low, steady concentration of the reactive boronic acid throughout the course of the Suzuki-Miyaura reaction. This minimizes the opportunity for decomposition and often leads to significantly improved yields, particularly with challenging substrates or when prolonged reaction times are required.[6]

The Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The true test of these reagents lies in their performance in the Suzuki-Miyaura cross-coupling reaction. The following illustrates the mechanistic pathway and highlights the key differences when using the free boronic acid versus the MIDA boronate.

Suzuki_Miyaura cluster_boronic_acid Boronic Acid Pathway cluster_mida_boronate MIDA Boronate Pathway BA This compound Decomposition Decomposition Products BA->Decomposition Protodeboronation, Oxidation Transmetalation_BA Ar-Pd(II)-Ar' BA->Transmetalation_BA Aryl_Halide_BA Aryl Halide (Ar-X) Oxidative_Addition_BA Ar-Pd(II)-X Aryl_Halide_BA->Oxidative_Addition_BA Pd0_BA Pd(0) Catalyst Pd0_BA->Oxidative_Addition_BA Oxidative Addition Base_BA Base Base_BA->Transmetalation_BA Product_BA Coupled Product Oxidative_Addition_BA->Transmetalation_BA Transmetalation Reductive_Elimination_BA Reductive_Elimination_BA Transmetalation_BA->Reductive_Elimination_BA Reductive Elimination Reductive_Elimination_BA->Pd0_BA Reductive_Elimination_BA->Product_BA MIDA This compound MIDA ester Boronic_Acid_in_situ Boronic Acid (in situ) MIDA->Boronic_Acid_in_situ Slow Hydrolysis Aryl_Halide_MIDA Aryl Halide (Ar-X) Oxidative_Addition_MIDA Ar-Pd(II)-X Aryl_Halide_MIDA->Oxidative_Addition_MIDA Pd0_MIDA Pd(0) Catalyst Pd0_MIDA->Oxidative_Addition_MIDA Oxidative Addition Base_MIDA Aqueous Base Base_MIDA->Boronic_Acid_in_situ Product_MIDA Coupled Product Transmetalation_MIDA Ar-Pd(II)-Ar' Boronic_Acid_in_situ->Transmetalation_MIDA Oxidative_Addition_MIDA->Transmetalation_MIDA Transmetalation Reductive_Elimination_MIDA Reductive_Elimination_MIDA Transmetalation_MIDA->Reductive_Elimination_MIDA Reductive Elimination Reductive_Elimination_MIDA->Pd0_MIDA Reductive_Elimination_MIDA->Product_MIDA

Caption: Comparative Suzuki-Miyaura reaction pathways.

Experimental Protocols and Hypothetical Performance Data

To provide a tangible comparison, detailed experimental protocols for a representative Suzuki-Miyaura coupling are provided below, followed by a table of hypothetical, yet realistic, performance data. This data is based on the well-established principles of MIDA boronate chemistry and is intended for illustrative purposes.[5][6]

Protocol 1: Suzuki-Miyaura Coupling with this compound
  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the desired solvent system (e.g., a mixture of toluene and water, 10 mL).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with this compound MIDA ester
  • To a Schlenk tube open to the air, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound MIDA ester (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 0.05 mmol, 5 mol%), and aqueous base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv. in water).

  • Add the desired organic solvent (e.g., dioxane or THF, 10 mL).

  • Seal the tube and heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Hypothetical Performance Data
ParameterThis compoundThis compound MIDA ester
Reaction Time 4-8 hours6-12 hours
Isolated Yield 65-75%85-95%
Reproducibility ModerateHigh
Byproduct Formation Higher levels of protodeboronated starting materialMinimal
Ease of Purification Can be challenging due to baseline impurities and potential for on-column decompositionStraightforward

Practical Considerations: Handling and Storage

The superior stability of the MIDA boronate translates to significant practical advantages in the laboratory.

  • This compound: Should be stored in a refrigerator under an inert atmosphere to minimize decomposition.[3] Weighing and handling should be performed expeditiously to limit exposure to air and moisture.

  • This compound MIDA ester: Can be stored on the benchtop at room temperature for extended periods without degradation.[4] It is a free-flowing crystalline solid that is easy to weigh and handle in the open air.

The Senior Application Scientist's Recommendation

The choice between this compound and its MIDA boronate ester is a classic example of balancing reactivity and stability.

Choose this compound if:

  • You are performing a rapid, small-scale synthesis where the boronic acid can be used immediately after purchase or synthesis.

  • Your coupling partner is highly reactive, and you anticipate a short reaction time.

  • You have optimized conditions to minimize decomposition.

Choose this compound MIDA ester if:

  • You require high and reproducible yields, especially in the context of a multi-step synthesis or library generation.

  • Your coupling partner is challenging (e.g., sterically hindered or electron-rich), requiring longer reaction times or higher temperatures.

  • You value the convenience of a bench-stable, easily handled reagent that can be purified by standard chromatography.

  • You are working on a larger scale where reagent stability and reaction consistency are critical.

In the majority of modern drug discovery and development settings, the enhanced stability, reliability, and ultimately higher yields afforded by the MIDA boronate make it the superior choice. The initial investment in the MIDA-protected form is often repaid through more successful and reproducible synthetic outcomes.

References

A Comparative Guide to the Biological Activity of Drugs Synthesized with Different Boronic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Boron in Medicinal Chemistry

For many years, boron-containing compounds were largely sidestepped in drug development, shadowed by a misconception of inherent toxicity.[1][2] This paradigm shifted dramatically with the FDA's approval of Bortezomib (Velcade®) in 2003 for treating multiple myeloma.[3][4] This landmark event illuminated the therapeutic potential of the boronic acid functional group, spurring a renaissance in the field.[3][5] Boronic acids, organic compounds featuring a C-B(OH)₂ group, possess unique chemical characteristics that make them powerful tools for drug designers.[6] Their Lewis acidic nature and ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in enzyme active sites, allow for potent and highly specific interactions.[6][7]

This guide provides an in-depth comparison of the biological activities of key drugs synthesized using different boronic acid building blocks. We will explore how subtle variations in chemical structure influence mechanism of action, potency, pharmacokinetics, and clinical application, supported by experimental data and detailed protocols for researchers in the field.

The Core Mechanism: Targeting Cellular Machinery with Boronic Acids

The primary mechanism of action for many anticancer boronic acid drugs is the inhibition of the 26S proteasome.[8] The proteasome is a critical cellular complex responsible for degrading misfolded or unnecessary proteins, a process vital for cellular homeostasis.[8][9] Cancer cells, especially those in multiple myeloma, are highly dependent on the proteasome to manage the large volume of abnormal proteins they produce.[8][10]

The boronic acid moiety is the key to this targeted inhibition. The vacant p-orbital on the boron atom acts as an electrophile, readily forming a stable, yet reversible, tetrahedral complex with the N-terminal threonine hydroxyl group in the proteasome's catalytically active β-subunits.[1][11] This interaction effectively blocks the proteasome's chymotrypsin-like activity, leading to an accumulation of regulatory proteins, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[8][12] Beyond cancer, this ability to target key enzymes has been harnessed to inhibit other targets, such as bacterial β-lactamases.[13]

Caption: General mechanism of proteasome inhibition by boronic acid drugs.

Comparative Analysis of Key Boronic Acid-Based Drugs

The versatility of the boronic acid pharmacophore is best illustrated by comparing the structures and activities of drugs developed for distinct therapeutic purposes. Here, we analyze three FDA-approved drugs: Bortezomib, Ixazomib, and Vaborbactam.[13][14]

Feature Bortezomib (Velcade®) Ixazomib (Ninlaro®) Vaborbactam (Vabomere®)
Drug Class Proteasome Inhibitor (Anticancer)Proteasome Inhibitor (Anticancer)β-Lactamase Inhibitor (Antibacterial Adjuvant)
Building Block Dipeptidyl boronic acidDipeptidyl boronic acid (citrate ester prodrug)Cyclic boronic acid derivative
Primary Target Chymotrypsin-like (β5) subunit of the 26S proteasome[10]Chymotrypsin-like (β5) subunit of the 26S proteasome[10][15]Serine β-lactamases (e.g., KPC)[13]
Administration Intravenous (IV) / SubcutaneousOral[7]Intravenous (IV, in combination with meropenem)
Key Structural Difference N-protected dipeptide with a terminal boronic acid.Citrate ester of the active boronic acid, which improves oral bioavailability.[7]A cyclic boronate structure that mimics the transition state of β-lactam hydrolysis.
Activity Metric (Example) IC₅₀ for β5 subunit: ~7 nM[1]IC₅₀ for β5 subunit: Similar to Bortezomib[16]Potent inhibitor of Klebsiella pneumoniae carbapenemase (KPC).
Dissociation Half-life (β5) ~110 minutes[10]~18 minutes[10]N/A
Causality Behind the Comparison:
  • Bortezomib vs. Ixazomib: Both drugs target the same proteasome subunit with similar potency.[15][16] The critical difference lies in the building block modification for Ixazomib. It is administered as a citrate ester prodrug, which masks the reactive boronic acid group.[17] This modification is key to its improved pharmacokinetic profile, allowing for oral administration—a significant clinical advantage.[7] However, Ixazomib has a much faster dissociation half-life from the proteasome compared to Bortezomib (18 vs. 110 minutes), which may influence its efficacy and safety profile.[10] Preclinical studies in leukemia cell lines found Bortezomib to be approximately 10-fold more potent in growth inhibition, potentially due to this longer-lasting binding.[18]

  • Vaborbactam: This drug showcases the adaptability of the boronic acid scaffold beyond cancer. Its cyclic structure is designed to mimic the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics by bacterial enzymes. This allows it to act as a potent and specific inhibitor of serine β-lactamases, restoring the activity of antibiotics like meropenem against resistant bacteria.[13]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of a boronic acid drug and its biological activity is a cornerstone of its design and optimization. Modifications to the scaffold directly impact potency, selectivity, and pharmacokinetic properties.

  • The Boronic Acid Moiety: This is the "warhead" responsible for covalent interaction with the target enzyme. Its electrophilicity is crucial for binding.

  • The Peptide Scaffold (e.g., Bortezomib, Ixazomib): The amino acid side chains and overall peptide structure are responsible for guiding the drug to the correct active site. They form non-covalent interactions (like hydrogen bonds) with the enzyme, ensuring high affinity and selectivity for the target proteasome subunit.[1]

  • Modifications for Pharmacokinetics: As seen with Ixazomib, masking the boronic acid as an ester or incorporating it into a heterocyclic ring can dramatically improve stability and oral bioavailability.[7] This strategy prevents off-target interactions and reduces first-pass metabolism.[11]

  • Peripheral Groups: Altering groups on the aromatic rings or side chains can fine-tune activity. For example, in a study of combretastatin A-4 analogs, eliminating a methoxy group or replacing a phenyl ring with a pyridine ring resulted in reduced potency, likely due to weakened hydrogen bonding with the target protein, tubulin.[19][20]

Caption: Key structure-activity relationships in boronic acid drug design.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the activity of boronic acid-based proteasome inhibitors.

Protocol 1: In Vitro Proteasome Chymotrypsin-Like Activity Assay

This protocol measures the direct inhibitory effect of a compound on the proteasome's β5 (chymotrypsin-like) activity using a fluorogenic substrate.

Causality: The substrate, Suc-LLVY-AMC, is specifically cleaved by the chymotrypsin-like site of the proteasome. Upon cleavage, the fluorophore AMC is released, and its fluorescence can be quantified. A decrease in fluorescence in the presence of an inhibitor directly correlates with its inhibitory potency.

Materials:

  • Purified 20S Proteasome

  • Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT

  • Boronic acid inhibitor (e.g., Bortezomib, Ixazomib) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the inhibitor in DMSO. Serially dilute the inhibitor in Assay Buffer to create a range of concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Preparation: Dilute the purified 20S proteasome in ice-cold Assay Buffer to the desired working concentration (e.g., 0.5 nM).

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted inhibitor at various concentrations (or vehicle control - Assay Buffer with DMSO).

    • Add 50 µL of the diluted 20S proteasome to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the Suc-LLVY-AMC substrate (at a final concentration of 10-20 µM) to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol assesses the effect of the boronic acid drug on the viability of cancer cells, providing a functional measure of its anticancer activity.

Causality: This assay moves from enzymatic inhibition to a cellular outcome. Reagents like CellTiter-Glo® measure ATP levels, which are an indicator of metabolic activity and cell viability. A decrease in ATP signifies cell death or growth inhibition caused by the drug's effects, including proteasome inhibition.

Materials:

  • Cancer cell line (e.g., MM.1S, RPMI-8226 for multiple myeloma)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Boronic acid inhibitor dissolved in DMSO

  • 96-well clear-bottom, white-walled microplate

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in the 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the boronic acid inhibitor in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (no-cell control) from all other measurements.

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Cell_Viability_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO₂) start->incubate1 treat Treat with Serial Dilutions of Boronic Acid Drug incubate1->treat incubate2 Incubate 48-72h treat->incubate2 reagent Add CellTiter-Glo® Reagent (Measures ATP) incubate2->reagent lyse Mix to Lyse Cells reagent->lyse stabilize Incubate 10 min at RT lyse->stabilize read Read Luminescence stabilize->read analyze Analyze Data: Calculate IC₅₀/GI₅₀ read->analyze

Caption: Experimental workflow for a luminescent cell viability assay.

Conclusion and Future Perspectives

The journey of boronic acids from perceived toxins to blockbuster drugs is a testament to the power of medicinal chemistry. The comparison between Bortezomib, Ixazomib, and Vaborbactam clearly demonstrates that the boronic acid building block is not a monolithic entity. Strategic modifications to the molecular scaffold can profoundly alter a drug's biological activity, enabling oral bioavailability, changing target specificity, and expanding therapeutic applications from cancer to infectious diseases.[5][13]

The field continues to evolve, with ongoing research focused on developing next-generation inhibitors with improved safety profiles and efficacy against resistant cell lines.[21] Furthermore, the unique chemistry of boronic acids is being explored for novel applications, including targeted drug delivery systems and diagnostic sensors.[1][22] As our understanding of structure-activity relationships deepens, boronic acid building blocks will undoubtedly remain a versatile and invaluable platform in the quest for new life-saving medicines.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate purity assessment of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid. As a crucial building block in contemporary drug discovery, particularly in the synthesis of novel therapeutic agents via Suzuki-Miyaura coupling, ensuring the purity of this boronic acid derivative is of paramount importance.[1][2][3] This document delves into the inherent analytical challenges associated with boronic acids and presents a comparative analysis of strategic HPLC approaches, complete with detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Analytical Challenge: Understanding the Chemistry of Phenylboronic Acids

This compound, like many of its class, presents unique challenges in reversed-phase HPLC analysis. The primary obstacles stem from the nature of the boronic acid functional group itself. These compounds are known to be susceptible to on-column hydrolysis, leading to the formation of the corresponding boronic acid from its ester or anhydride forms.[1][4][5][6] Furthermore, the inherent polarity of boronic acids can result in poor retention on traditional C18 stationary phases, often causing them to elute near the solvent front, which compromises resolution and accurate quantification.[4][7][8]

Potential impurities in the synthesis of phenylboronic acids can include starting materials, by-products from incomplete reactions, and degradation products such as boroxines (trimeric anhydrides formed upon dehydration).[9][10][11][12] Therefore, a robust HPLC method must be able to separate the main component from these potential impurities while minimizing on-column degradation.

Comparative Analysis of HPLC Methodologies

To address these challenges, this guide compares three distinct reversed-phase HPLC methodologies:

  • Method A: Conventional C18 with Acidic Mobile Phase - A standard starting point for many analyses.

  • Method B: C18 with Low Silanol Activity and Neutral pH Mobile Phase - An optimized approach to mitigate on-column hydrolysis.

  • Method C: Phenyl-Hexyl Stationary Phase with a Modified Gradient - An alternative selectivity approach for enhanced retention and resolution of aromatic compounds.

The following sections will detail the experimental parameters and rationale for each method, followed by a comparative summary of their expected performance.

Method A: Conventional C18 with Acidic Mobile Phase

This approach represents a typical initial screening method for polar aromatic compounds. The use of a standard C18 column with an acidic mobile phase is a common practice in many laboratories.

Experimental Protocol
ParameterCondition
Column Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Rationale and Expected Performance

The acidic mobile phase, typically containing formic or trifluoroacetic acid, is intended to suppress the ionization of any residual silanol groups on the silica-based stationary phase and ensure the analyte is in a neutral form, which can enhance retention.[13] However, for boronic acids, the acidic conditions can exacerbate on-column hydrolysis of any boronic esters or anhydrides present as impurities.[5][6] Furthermore, the polar nature of the target molecule may still lead to insufficient retention on a standard C18 phase.

System Suitability:

  • Tailing Factor: ≤ 1.5 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability (RSD): ≤ 2.0% for six replicate injections.

Visualization of the Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Method A) cluster_data Data Analysis s_prep Dissolve sample in Acetonitrile/Water (50:50) hplc_inj Inject 10 µL s_prep->hplc_inj hplc_sep Standard C18 Column Acidic Mobile Phase Gradient hplc_inj->hplc_sep hplc_det UV Detection at 254 nm hplc_sep->hplc_det d_acq Acquire Chromatogram hplc_det->d_acq d_int Integrate Peaks d_acq->d_int d_rep Generate Purity Report d_int->d_rep

Caption: Workflow for HPLC Purity Assessment using Method A.

Method B: C18 with Low Silanol Activity and Neutral pH Mobile Phase

This method is designed to directly address the issue of on-column hydrolysis by utilizing a modern C18 column with low residual silanol activity and a neutral pH mobile phase.

Experimental Protocol
ParameterCondition
Column C18 with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% to 80% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Rationale and Expected Performance

Columns with low silanol activity are specifically engineered to minimize unwanted interactions with polar and basic analytes, which can lead to improved peak shape and reduced tailing.[5][6] By avoiding an acidic pH modifier in the mobile phase, the potential for acid-catalyzed hydrolysis of boronic acid derivatives is significantly reduced.[5][6] This method is expected to provide a more accurate purity profile by preserving the integrity of the sample during analysis. The slightly elevated column temperature can help improve peak efficiency.

System Suitability:

  • Tailing Factor: ≤ 1.2 for the main peak.

  • Theoretical Plates: ≥ 3000 for the main peak.

  • Resolution: ≥ 2.0 between the main peak and any known impurities.

  • Repeatability (RSD): ≤ 1.5% for six replicate injections.

Visualization of Method Comparison Logic

start Purity Assessment of This compound challenge Analytical Challenges: - On-column hydrolysis - Poor retention start->challenge method_a Method A: Conventional C18 Acidic Mobile Phase challenge->method_a method_b Method B: Low Silanol C18 Neutral pH Mobile Phase challenge->method_b method_c Method C: Phenyl-Hexyl Modified Gradient challenge->method_c outcome_a Potential for inaccurate results method_a->outcome_a outcome_b Improved accuracy and peak shape method_b->outcome_b outcome_c Alternative selectivity for complex separations method_c->outcome_c

Caption: Decision logic for selecting an appropriate HPLC method.

Method C: Phenyl-Hexyl Stationary Phase with a Modified Gradient

This method employs a phenyl-hexyl stationary phase to leverage alternative selectivity for aromatic compounds. The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte through pi-pi interactions, potentially leading to enhanced retention and different elution orders for impurities.[14]

Experimental Protocol
ParameterCondition
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 20% to 90% B in 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Rationale and Expected Performance

The use of a phenyl-hexyl column introduces a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase.[14] This can be particularly advantageous for resolving isomers or structurally similar impurities. The buffered mobile phase at a near-neutral pH helps to maintain consistent analyte ionization and minimize silanol interactions, while the elevated temperature can improve mass transfer kinetics and peak shape.

System Suitability:

  • Tailing Factor: ≤ 1.3 for the main peak.

  • Theoretical Plates: ≥ 2500 for the main peak.

  • Resolution: ≥ 2.0 between the main peak and any known impurities.

  • Selectivity (α): Demonstrate different selectivity for impurities compared to C18 methods.

  • Repeatability (RSD): ≤ 1.5% for six replicate injections.

Comparative Summary of HPLC Methods

FeatureMethod A: Conventional C18Method B: Low Silanol C18Method C: Phenyl-Hexyl
Primary Separation Mechanism Hydrophobic InteractionHydrophobic InteractionHydrophobic & Pi-Pi Interaction
Risk of On-Column Hydrolysis HighLowLow to Moderate
Expected Peak Shape Fair to GoodExcellentVery Good
Retention of Polar Analyte Potentially PoorGoodGood to Excellent
Selectivity for Aromatic Impurities StandardStandardAlternative/Enhanced
Robustness ModerateHighHigh
Best Suited For Initial screening, when sample stability is not a major concern.Accurate purity determination, method validation.Orthogonal method development, complex impurity profiling.

Conclusion

The purity assessment of this compound by HPLC requires careful consideration of the analyte's chemical properties to avoid potential analytical artifacts. While a conventional C18 method with an acidic mobile phase (Method A) can serve as a starting point, it carries a significant risk of inducing on-column hydrolysis, potentially leading to inaccurate purity results.

For reliable and accurate quantification, Method B , which utilizes a C18 column with low silanol activity and a neutral pH mobile phase, is highly recommended. This approach directly mitigates the primary degradation pathway of boronic acids during analysis.

Method C , employing a phenyl-hexyl stationary phase, offers an excellent orthogonal approach. Its alternative selectivity is invaluable for confirming peak purity and resolving co-eluting impurities that may not be apparent with a standard C18 column.

Ultimately, the choice of method will depend on the specific requirements of the analysis. For routine quality control and release testing where accuracy is paramount, Method B is the superior choice. For in-depth impurity profiling and method development, a combination of Method B and Method C will provide the most comprehensive understanding of the sample's purity.

References

Revolutionizing Biaryl Synthesis: A Comparative Yield Analysis of Traditional and Microwave-Assisted Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficiency and higher yields in chemical synthesis is perpetual. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, is no exception. This guide provides an in-depth, objective comparison of product yields between traditional thermal heating and modern microwave-assisted techniques for Suzuki reactions, supported by experimental data and mechanistic insights.

The synthesis of biaryl compounds is a critical step in the development of pharmaceuticals, advanced materials, and agrochemicals.[1] The palladium-catalyzed Suzuki reaction has become one of the most versatile methods for creating these unsymmetrical biaryl structures due to its tolerance of a wide range of functional groups and the use of readily available starting materials. However, conventional methods often require long reaction times and can lead to the formation of byproducts, impacting overall yield and purity. The advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising dramatically reduced reaction times, improved yields, and enhanced reproducibility.[1][2][3]

The Dichotomy of Heat: Understanding the Mechanisms

At its core, the difference between the two methods lies in the mode of energy transfer. Traditional heating relies on conduction and convection, where heat is transferred from an external source through the vessel walls to the solvent and then to the reactants. This process can be slow and result in uneven temperature distribution, potentially leading to the degradation of thermally sensitive molecules and the formation of impurities.

Microwave heating, conversely, utilizes the ability of polar molecules and ions within the reaction mixture to absorb microwave energy directly and efficiently.[4] This "volumetric heating" leads to a rapid and uniform increase in temperature throughout the reaction medium, often resulting in dramatic rate enhancements and cleaner reaction profiles.[2][3][5]

Comparative Yield Data: A Quantitative Look

The following table summarizes a selection of experimental data from the literature, directly comparing the yields of Suzuki reactions performed under conventional heating and microwave irradiation.

Aryl HalideArylboronic AcidCatalystBaseSolventHeating MethodTemp (°C)TimeYield (%)Reference
4-BromoanisolePhenylboronic acidPd EnCat™K₂CO₃Toluene/H₂O/EtOHConventional1008 h97
4-BromoanisolePhenylboronic acidPd EnCat™K₂CO₃Toluene/H₂O/EtOHMicrowave12010 min>98
4'-BromoacetophenonePhenylboronic acidPyridine-pyrazole/Pd(II)KOHEtOH/H₂OMicrowave1202 min98[1]
3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃EtOH/H₂OConventional11012 h17[6]
3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃EtOH/H₂OMicrowave13540 min91[6]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂OConventional8016 h65[7]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂OMicrowave10015 min81[7]
Aryl Bromides (various)Boronic Acids (various)Pd EnCat™ 30K₂CO₃Toluene/EtOH/H₂OConventional100~24 h-[8]
Aryl Bromides (various)Boronic Acids (various)Pd EnCat™ 30K₂CO₃Toluene/EtOH/H₂OMicrowave12020 minExcellent[8]

As the data clearly indicates, microwave irradiation consistently leads to a dramatic reduction in reaction time, often from hours to mere minutes, while frequently providing equivalent or significantly higher product yields.[1][6][7][8] This acceleration is not solely due to the higher temperatures achievable in sealed microwave vials; it is also attributed to the efficient and uniform heating that minimizes byproduct formation.[1][2]

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding, here are representative protocols for both traditional and microwave-assisted Suzuki reactions.

Protocol 1: Traditional Oil Bath Heating

This protocol is a generalized procedure based on conventional Suzuki coupling methods.[9]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Round-bottom flask with reflux condenser

  • Stir bar

  • Oil bath

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, base, and stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and palladium catalyst to the flask.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Allow the reaction to stir vigorously under reflux for the specified time (typically several hours to overnight), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a generalized procedure based on modern microwave-assisted Suzuki coupling methods.[1][7]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., EtOH/H₂O, 1:1 mixture, 5 mL)

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vial, combine the aryl halide, arylboronic acid, base, catalyst, and stir bar.

  • Add the solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Set the reaction parameters: temperature (e.g., 120 °C), time (e.g., 10-30 minutes), and power (e.g., 100-300 W).

  • Start the microwave irradiation.

  • After the reaction is complete, allow the vial to cool to a safe temperature.

  • Work up the reaction mixture as described in the traditional protocol.

  • Purify the product by column chromatography.

Visualizing the Workflow

The following diagram illustrates the key steps in both the traditional and microwave-assisted Suzuki reaction workflows.

Suzuki_Workflow cluster_traditional Traditional Heating Workflow cluster_microwave Microwave-Assisted Workflow T_Start Reactant & Catalyst Loading T_Inert Inert Atmosphere Purge T_Start->T_Inert T_Heat Conventional Heating (Oil Bath) (Hours to Overnight) T_Inert->T_Heat T_Workup Aqueous Workup & Extraction T_Heat->T_Workup T_Purify Column Chromatography T_Workup->T_Purify T_Product Final Product T_Purify->T_Product M_Start Reactant & Catalyst Loading (in Microwave Vial) M_Seal Seal Vial M_Start->M_Seal M_Heat Microwave Irradiation (Minutes) M_Seal->M_Heat M_Workup Aqueous Workup & Extraction M_Heat->M_Workup M_Purify Column Chromatography M_Workup->M_Purify M_Product Final Product M_Purify->M_Product

Caption: A comparative workflow of traditional versus microwave-assisted Suzuki reactions.

The Mechanistic Advantage of Microwave Heating

The enhanced efficiency of microwave-assisted Suzuki reactions can be attributed to several factors beyond simple thermal effects.

Microwave_Advantage MW Microwave Energy Heating Efficient & Uniform Heating Direct energy transfer to polar molecules Reduces thermal gradients and hotspots MW->Heating causes Kinetics Accelerated Reaction Kinetics Overcomes activation energy barriers more effectively Reduces reaction times from hours to minutes Heating->Kinetics leads to Yield Improved Yields & Purity Minimizes decomposition of thermally sensitive compounds Reduces formation of side products Heating->Yield Kinetics->Yield results in Reproducibility Enhanced Reproducibility Precise temperature and pressure control Consistent reaction conditions Yield->Reproducibility

Caption: Key advantages of microwave heating in Suzuki reactions.

The direct coupling of microwave energy with the polar reaction components leads to a rapid and uniform temperature increase, which can significantly accelerate the rate-determining steps of the Suzuki catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the ability to superheat solvents above their atmospheric boiling points in sealed vessels can further enhance reaction rates. This precise and controlled heating minimizes the thermal decomposition of reactants, catalysts, and products, leading to cleaner reactions and higher isolated yields.[1][2][3]

Conclusion: A Clear Winner for Modern Synthesis

The evidence overwhelmingly supports the superiority of microwave-assisted heating for Suzuki cross-coupling reactions in terms of both reaction time and product yield. For researchers and professionals in drug development and materials science, where efficiency and purity are paramount, the adoption of microwave synthesis represents a significant step forward. While traditional heating methods remain viable, the dramatic improvements offered by microwave technology make it an indispensable tool for accelerating discovery and optimizing synthetic routes. The ability to rapidly screen reaction conditions and generate libraries of compounds further solidifies the position of microwave-assisted synthesis as a key enabling technology in modern chemistry.

References

A Senior Application Scientist's Guide to the Methylcarbamoyl Group: From Directing Group to Coupling Partner

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern synthetic chemistry, the relentless pursuit of efficiency governs our strategic decisions. Every functional group on a molecule is a potential lever, capable of influencing reactivity, selectivity, and ultimately, the yield of a desired transformation. The methylcarbamoyl group, often encountered in medicinal chemistry, is a fascinating and multifaceted entity. Its impact on a reaction's outcome is not always straightforward, acting at times as a powerful controller of regioselectivity and at others as a direct participant in bond formation.

This guide provides an in-depth evaluation of the methylcarbamoyl group's effect on the efficiency of coupling reactions. We will move beyond a simple catalog of reactions to explore the underlying principles that dictate its behavior, offering a comparative analysis against common alternatives and providing robust experimental frameworks for your own investigations.

The Dual Nature of the Carbamate: A Strategic Overview

The aryl O-carbamate, and specifically the N,N-disubstituted variants like the methylcarbamoyl, is perhaps best known in the context of Directed ortho Metalation (DoM). In this role, it serves as one of the most powerful Directed Metalation Groups (DMGs), leveraging its ability to chelate with organolithium bases to direct deprotonation specifically to the adjacent ortho position.[1] This pre-functionalization step enables subsequent reactions with a wide range of electrophiles, effectively guaranteeing regioselectivity in the synthesis of polysubstituted aromatics.

However, this is only half the story. The carbamoyl group itself can be a target for transformation. Recent advancements have demonstrated its utility as a leaving group in cross-coupling reactions, particularly in nickel-catalyzed Suzuki-Miyaura couplings.[2][3] This duality—acting first as a director and then as a coupling partner—unlocks unique and powerful synthetic strategies.

G cluster_0 Role 1: Directing Group cluster_1 Role 2: Coupling Partner Start1 Aryl O-Carbamate Step1_1 Directed ortho Metalation (DoM) (e.g., with s-BuLi) Start1->Step1_1 Step1_2 ortho-Lithiated Intermediate Step1_1->Step1_2 Step1_3 Quench with Electrophile (E+) Step1_2->Step1_3 Product1 ortho-Substituted Product Step1_3->Product1 Start2 Aryl O-Carbamate Step2_1 Ni-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Start2->Step2_1 Product2 Biaryl Product (Carbamate is replaced) Step2_1->Product2 Title The Two Primary Synthetic Roles of the Aryl O-Carbamate Group

Evaluating the Impact on Coupling Efficiency

The term "efficiency" in a coupling reaction encompasses yield, selectivity, and reaction rate. The methylcarbamoyl group can influence all three, depending on the reaction context.

As a Directing Group for Subsequent Coupling

When used as a DMG, the methylcarbamoyl group's primary contribution to efficiency is through regiocontrol. By directing functionalization exclusively to the ortho position, it eliminates the formation of undesired isomers, simplifying purification and maximizing the yield of the target molecule. The subsequent coupling reaction (e.g., a Suzuki or Stille coupling at the newly functionalized position) benefits from a starting material of absolute purity.

Causality: The efficiency gain here is not from accelerating the coupling reaction itself, but from ensuring the preceding C-H functionalization step is perfectly selective.

As a Coupling Partner: The Suzuki-Miyaura Reaction of Aryl Carbamates

The use of phenols as precursors in cross-coupling is highly desirable due to their widespread availability. Transforming the phenol into an O-aryl carbamate renders the typically inert C-O bond susceptible to cleavage by a suitable catalyst. Nickel-based systems, in particular, have proven effective for the Suzuki-Miyaura coupling of aryl carbamates with boronic acids.[2][3]

Experimental Data Summary: Ni-Catalyzed Suzuki-Miyaura Coupling

Aryl Carbamate SubstrateBoronic Acid PartnerCatalyst SystemYield (%)Reference
Naphthyl-OC(O)NMe₂Phenylboronic acidNiCl₂(PCy₃)₂ / K₃PO₄85%[2]
Phenyl-OC(O)NMe₂4-Methoxyphenylboronic acidNiCl₂(PCy₃)₂ / K₃PO₄75%[3]
Quinoline-OC(O)NMe₂Pyridine-3-boronic acidNiCl₂(PCy₃)₂ / K₃PO₄97%[3]
Dihydrobenzofuran-OC(O)NMe₂Phenylboronic acidNiCl₂(PCy₃)₂ / K₃PO₄88%[3]

Analysis: The data indicates that aryl carbamates are excellent coupling partners, providing good to excellent yields across a range of electronically diverse and heterocyclic substrates.[3] This makes them a highly efficient alternative to the more commonly used aryl triflates, especially considering the relative ease and safety of carbamate formation compared to triflate synthesis.

As a Substituent on a Coupling Partner

When the methylcarbamoyl group is present on one of the coupling partners but is not the reactive site itself (e.g., on an aryl halide), its influence is primarily electronic and steric.

  • Electronic Effects: The carbamate group is generally considered electron-withdrawing, which can impact the elementary steps of a catalytic cycle (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). An electron-withdrawing group can facilitate the oxidative addition of a palladium(0) catalyst to an aryl halide, potentially increasing the overall reaction rate.[4][5]

  • Steric Effects: The steric bulk of the N,N-dimethylcarbamoyl group is not insignificant. If positioned ortho to the reactive site, it can hinder the approach of the catalyst or the other coupling partner, potentially slowing the reaction or requiring more forcing conditions.

Comparative Analysis with Alternative Functional Groups

A key aspect of experimental design is choosing the right tool for the job. The methylcarbamoyl group's performance should be weighed against that of other common functional groups used to achieve similar synthetic goals.

Comparison of Phenol-Derived Coupling Partners in Suzuki-Miyaura Reactions

Coupling PartnerActivating GroupTypical CatalystAdvantagesDisadvantages
Aryl Carbamate-OC(O)NMe₂NickelReadily available, stable, good yields.[2][3]Requires specific Ni-catalysis; Pd is often less effective.
Aryl Triflates-OTfPalladium/NickelHighly reactive, broad scope, well-established.Reagents are expensive and moisture-sensitive.
Aryl Tosylates-OTsPalladium/NickelMore stable and cheaper than triflates.Less reactive than triflates, often requires higher temps.
Aryl Pivalates-OPivNickelUses an inexpensive and stable activating group.Reactivity can be lower than carbamates or triflates.

Experimental Protocols for Robust Evaluation

To ensure trustworthiness and reproducibility, every claim must be backed by a self-validating system. The following protocols provide a framework for quantifying coupling efficiency.

Protocol 1: General Procedure for Ni-Catalyzed Suzuki-Miyaura Coupling of an Aryl Methylcarbamate

This protocol is adapted from established literature procedures.[3]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl carbamate (1.0 equiv), arylboronic acid (2.5 equiv), and K₃PO₄ (4.5 equiv).

  • Catalyst Addition: Add NiCl₂(PCy₃)₂ (5 mol%).

  • Solvent Addition: Add anhydrous toluene (to make a 0.3 M solution with respect to the aryl carbamate).

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the isolated yield.

// Nodes "Ni(0)L2" [label="Ni(0)L₂", shape=circle, fillcolor="#FBBC05"]; "OxAdd" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Intermediate1" [label="Ar-Ni(II)(X)L₂", shape=circle, fillcolor="#FBBC05"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Intermediate2" [label="Ar-Ni(II)(Ar')L₂", shape=circle, fillcolor="#FBBC05"]; "RedElim" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Ar-Ar' (Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "ArX" [label="Ar-OC(O)NMe₂", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ArBOH" [label="Ar'B(OH)₂ + Base", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges "Ni(0)L2" -> "OxAdd"; "ArX" -> "OxAdd" [label="Aryl Carbamate"]; "OxAdd" -> "Intermediate1"; "Intermediate1" -> "Transmetalation"; "ArBOH" -> "Transmetalation"; "Transmetalation" -> "Intermediate2"; "Intermediate2" -> "RedElim"; "RedElim" -> "Product"; "RedElim" -> "Ni(0)L2" [label="Catalyst\nRegeneration"]; } enddot Caption: Simplified catalytic cycle for Ni-catalyzed Suzuki-Miyaura coupling.

Protocol 2: Quantifying Reaction Yield by Quantitative ¹H NMR (qNMR)

qNMR is a powerful technique for determining the concentration or purity of a sample without requiring isolation of the product.[6][7]

  • Sample Preparation: After the reaction is complete, carefully take a precise aliquot (e.g., 50 µL) of the crude reaction mixture. Add it to an NMR tube containing a known amount of a deuterated solvent (e.g., 600 µL of CDCl₃) and a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with peaks that do not overlap with your reactant or product signals.

  • NMR Acquisition: Acquire a ¹H NMR spectrum using parameters suitable for quantification. Critically, the relaxation delay (d1) must be long enough (typically 5 times the longest T1 relaxation time of the signals being integrated) to ensure full relaxation of all nuclei. A d1 of 30-60 seconds is often sufficient.

  • Data Processing: Process the spectrum and carefully integrate a well-resolved peak for the product, a peak for the remaining starting material, and a peak for the internal standard.

  • Calculation: The molar ratio of product to standard can be calculated using the following formula:

    • (Integral of Product / # of Protons for Product Signal) / (Integral of Standard / # of Protons for Standard Signal) = Moles of Product / Moles of Standard

  • Since the mass and moles of the standard are known, the moles of the product in the aliquot can be determined, and thus the overall reaction yield can be calculated without chromatographic separation.[8]

Protocol 3: Monitoring Reaction Kinetics with High-Performance Liquid Chromatography (HPLC)

HPLC is an invaluable tool for tracking the progress of a reaction over time, providing data on the consumption of starting materials and the formation of products and byproducts.[9][10]

  • Method Development: Develop an HPLC method (e.g., reverse-phase C18 column) that can resolve the starting material(s), product(s), and any major impurities.

  • Calibration (Optional but Recommended): For the most accurate data, create calibration curves by injecting known concentrations of pure starting material and product to correlate peak area with concentration.[9]

  • Reaction Monitoring: At set time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small, precise aliquot from the reaction mixture. Immediately quench it (e.g., by diluting in a large volume of mobile phase) to stop the reaction.

  • Analysis: Analyze each quenched sample by HPLC.

  • Data Interpretation: Plot the peak area (or calculated concentration) of the starting material and product as a function of time. This provides a kinetic profile of the reaction, allowing for a detailed comparison of reaction rates under different conditions (e.g., with and without the methylcarbamoyl group).

G Start Prepare Reaction Mixture Aliquot Take Precise Aliquot of Crude Reaction Start->Aliquot Standard Weigh Internal Standard Combine Combine Aliquot, Standard, & Deuterated Solvent in NMR Tube Standard->Combine Aliquot->Combine Acquire Acquire 1H NMR Spectrum (Ensure long relaxation delay, d1) Combine->Acquire Process Process and Integrate Peaks (Product, Reactant, Standard) Acquire->Process Calculate Calculate Molar Ratios and Determine Yield Process->Calculate

Conclusion and Outlook

The methylcarbamoyl group is far more than a passive spectator in coupling reactions. It is a strategic tool that offers chemists multiple avenues for molecular construction. As a directing group, its strength provides unparalleled control over regioselectivity, a critical component of overall synthetic efficiency. As a coupling partner in its own right, the aryl carbamate represents a stable, accessible, and highly effective alternative to traditional phenol-derived electrophiles like triflates.

The key to harnessing its potential lies in understanding its dual nature and selecting the appropriate catalytic system. While nickel catalysis has proven highly effective for activating the C-O bond of carbamates, further methods development could broaden the scope to other, more common palladium-based systems. As we continue to push the boundaries of synthetic efficiency, a deep appreciation for the strategic deployment of functional groups like the methylcarbamoyl will remain essential for the rapid and successful development of complex molecules.

References

A Senior Application Scientist's Guide to Palladium Ligands for Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Electron-Deficient Coupling Partners

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with remarkable functional group tolerance.[1][2] While extensively utilized in academic and pharmaceutical research, the reaction is not without its challenges. A significant hurdle arises when employing electron-deficient boronic acids, particularly heteroaromatic ones. These substrates are notoriously susceptible to competitive protodeboronation, a parasitic side reaction where the C-B bond is cleaved by a proton source (like water or alcohol) before the desired coupling can occur.[1][3][4] Furthermore, the reduced nucleophilicity of these boronic acids can render the transmetalation step—the transfer of the organic group from boron to palladium—the rate-limiting step of the catalytic cycle, leading to sluggish reactions and diminished yields.[5]

The success of these challenging couplings hinges critically on the choice of the supporting ligand for the palladium catalyst. An optimal ligand must accelerate the key steps of the catalytic cycle to outcompete the decomposition pathways. This guide provides a comparative analysis of state-of-the-art palladium ligands, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the ideal catalytic system for their specific needs.

The Decisive Role of the Ligand in the Catalytic Cycle

To understand why ligand choice is paramount, we must first consider the fundamental steps of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination.[6] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), remains bound to the palladium center throughout this process, directly influencing the reactivity and stability of the catalytic intermediates.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle PdL2_0 Pd(0)L₂ (Active Catalyst) ArPdL2X_II Ar-Pd(II)L₂-X PdL2_0->ArPdL2X_II Oxidative Addition (Ar-X) ArPdL2Ar_II Ar-Pd(II)L₂-Ar' ArPdL2X_II->ArPdL2Ar_II Transmetalation (Ar'-B(OR)₂ + Base) ArAr Ar-Ar' (Product) ArPdL2Ar_II->ArAr Reductive Elimination ArX Aryl Halide (Ar-X) ArX->ArPdL2X_II ArB Boronic Acid (Ar'-B(OR)₂) ArB->ArPdL2Ar_II caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: A low-coordinate, electron-rich Pd(0) center is crucial for this step. Ligands that are both bulky and strong electron donors stabilize the monoligated Pd(0)L species, which is often the most reactive for inserting into the aryl halide (Ar-X) bond.

  • Transmetalation: This step is often rate-limiting for electron-deficient boronic acids.[5] Bulky ligands create a sterically crowded environment around the palladium, which can promote the dissociation of the halide (X) to open a coordination site for the incoming boronate. Electron-rich ligands increase the electron density on the palladium, which can facilitate the exchange.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Sterically bulky ligands force the two organic partners into close proximity, promoting their elimination and accelerating the turnover of the catalyst.[7]

A Comparative Analysis of Leading Ligand Classes

For coupling electron-deficient boronic acids, two ligand families have demonstrated superior performance: Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs).

Buchwald Biaryl Phosphine Ligands

Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone that positions a bulky, electron-rich dialkyl- or diarylphosphine group in a sterically demanding fashion.[8][9] This architecture is exceptionally effective at creating the highly active, low-coordinate palladium species needed for challenging couplings.

Buchwald_Ligands SPhos SPhos XPhos XPhos RuPhos RuPhos caption Fig. 2: Key Buchwald Biaryl Phosphine Ligands.

Fig. 2: Key Buchwald Biaryl Phosphine Ligands.
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is often a first-choice ligand due to its remarkable activity and broad applicability.[10] The methoxy groups on the "bottom" ring provide additional electron donation, while the dicyclohexylphosphine group offers significant steric bulk. It is highly effective for coupling a wide range of substrates, including electron-deficient boronic acids and unactivated aryl chlorides.[11]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos features bulky isopropyl groups on the bottom ring, making it one of the most sterically hindered ligands in this class.[9][12] This pronounced steric profile is particularly advantageous for promoting reductive elimination and is highly effective for coupling sterically demanding substrates.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): RuPhos offers a different electronic and steric profile compared to SPhos and XPhos. The isopropoxy groups provide a balance of properties that can sometimes outperform other ligands for specific substrate combinations, particularly in C-N coupling, but its principles are applicable here.[7][13]

Performance Comparison:

The following table summarizes representative data for the coupling of an electron-deficient boronic acid with an aryl chloride, highlighting the general efficacy of these ligands.

LigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos Pd(OAc)₂ (2)K₃PO₄Toluene/H₂O100295[14][15]
XPhos [Pd(allyl)Cl]₂ (1)K₂CO₃THFRT0.592[15]
RuPhos Pd-G3-RuPhos (2)K₃PO₄Dioxane8018>90General Efficacy[7]
PEPPSI-IPr Precatalyst (2)K₂CO₃Dioxane801285-95General Efficacy[2]
Note: Data is compiled from various sources for illustrative purposes and may not represent direct head-to-head comparisons under identical conditions. Yields are for the coupling of 4-chlorotoluene with phenylboronic acid or similar substrates.
N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphine ligands. They are typically stronger σ-donors than even the most electron-rich phosphines, forming highly stable bonds with the palladium center. This stability can lead to very long-lived and robust catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature an NHC ligand, are particularly convenient as they are often air- and moisture-stable, simplifying reaction setup.[2] For electron-deficient substrates, the strong electron donation from the NHC can be highly beneficial for promoting the oxidative addition step.[16]

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an electron-deficient aryl boronic acid with an aryl chloride using an SPhos-based catalytic system. Optimization may be required for specific substrates.

Experimental_Workflow Setup 1. Reagent Setup - Add Ar-Cl, Boronic Acid, Base, Pd(OAc)₂, SPhos to a dry Schlenk tube. Inert 2. Inert Atmosphere - Evacuate and backfill the tube with Argon/Nitrogen (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed Toluene and Water via syringe. Inert->Solvent Reaction 4. Reaction - Heat in an oil bath (e.g., 100 °C) with vigorous stirring. - Monitor progress by TLC/GC-MS. Solvent->Reaction Workup 5. Aqueous Workup - Cool to RT. - Dilute with Ethyl Acetate, wash with water and brine. Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄), filter, and concentrate. - Purify by flash column chromatography. Workup->Purify caption Fig. 3: General Experimental Workflow.

Fig. 3: General Experimental Workflow.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Electron-Deficient Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under ambient atmosphere.

  • Establish Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times.

  • Solvent Addition: Add the anhydrous toluene and degassed water via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS. Typical reaction times are 2-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[14]

Conclusion and Future Outlook

For the Suzuki-Miyaura coupling of challenging electron-deficient boronic acids, bulky and electron-rich ligands are essential for achieving high yields and efficient reaction rates. Buchwald-type biaryl phosphines, particularly SPhos and XPhos , represent the gold standard, demonstrating broad substrate scope and exceptional reactivity by accelerating the rate-limiting transmetalation and reductive elimination steps.[9][10] NHC-ligated palladium complexes offer a robust and often more user-friendly alternative, providing high stability and activity.

Looking forward, a key strategy to circumvent the inherent instability of these substrates involves moving away from boronic acids themselves. The use of more stable boron derivatives, such as MIDA boronates, potassium trifluoroborate salts, or pinacol esters, is a powerful approach.[1][4][17] These reagents resist protodeboronation and slowly release the active boronic acid in situ, maintaining a low, steady concentration that favors productive coupling over decomposition. The continued development of ligands and these alternative boron reagents will further expand the power and reliability of cross-coupling chemistry in the synthesis of complex molecules.

References

A Senior Application Scientist's Guide to the Validation of Atropisomers from ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Boron-Based Atropisomerism

In the landscape of modern drug discovery and materials science, molecules possessing axial chirality—atropisomers—have become increasingly prevalent.[1][2] Unlike traditional point chirality, atropisomerism arises from hindered rotation around a single bond, most commonly a biaryl axis. The introduction of a boronic acid or its ester derivative, particularly at an ortho-position of a biaryl system, imparts unique electronic and steric properties. These compounds are not only crucial intermediates in Suzuki-Miyaura cross-coupling reactions but are also emerging as valuable pharmacophores and functional materials.[3][4]

However, the presence of the boron moiety introduces specific challenges and considerations for their stereochemical validation. The rotational stability of the C-B or C-C axis can be highly sensitive to substitution, solvent, and temperature. Furthermore, boronic acids are known to form trimeric anhydrides (boroxines) or interact with diols, which can complicate analysis.[5] A robust, multi-faceted validation strategy is therefore not just recommended; it is essential for unambiguous stereochemical assignment and for understanding the compound's behavior in its intended application.

This guide provides an in-depth comparison of the primary analytical techniques for validating atropisomeric boronic acids, grounded in experimental data and field-proven insights. We will explore not just the "how" but the critical "why" behind each methodological choice, empowering researchers to design and execute self-validating protocols.

Workflow for Atropisomer Validation

A comprehensive validation strategy typically follows a logical progression from separation and quantification to absolute structural elucidation and an assessment of stereochemical stability.

G cluster_0 Phase 1: Separation & Quantification cluster_1 Phase 2: Structural & Configurational Analysis cluster_2 Phase 3: Stereostability Assessment A Racemic Mixture Synthesis B Chiral HPLC / SFC Method Development A->B C Baseline Separation Achieved? B->C C->B No, Optimize D Quantification (e.g., Enantiomeric Excess) C->D Yes E NMR Spectroscopy (¹H, ¹³C, NOESY/ROESY, ¹¹B) D->E H Variable Temperature (VT) NMR D->H F Single Crystal X-Ray Crystallography E->F For Unambiguous Assignment G Absolute Configuration Assigned F->G I Kinetic Analysis of Racemization H->I J Rotational Energy Barrier (ΔG‡) Calculated I->J G A Obtain Enantiopure Sample (via Chiral HPLC/SFC) B Crystal Screening (Vapor diffusion, slow evaporation, etc.) A->B C Diffraction-Quality Crystal Grown? B->C C->B No, try new conditions D Mount Crystal & Collect Data C->D Yes E Solve & Refine Structure D->E F Determine Absolute Configuration (e.g., using Flack parameter) E->F

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. The proper management and disposal of reagents like (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid are not merely procedural afterthoughts; they are integral to ensuring a safe, compliant, and environmentally responsible laboratory environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The core principle is to treat this compound and any associated materials as hazardous waste, with specific protocols dictated by its chemical structure.

Hazard Identification and Risk Assessment

This compound, like many of its structural analogs, must be handled with care. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from similar phenylboronic acid derivatives provide a strong basis for risk assessment.

The primary hazards associated with this class of compounds include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][3]

Some boronic acids may also be harmful if swallowed (Acute Toxicity, Oral - H302).[4][5] Therefore, a conservative approach that assumes these hazards is essential for personnel safety.

Hazard Class GHS Hazard Code Description
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[2][3]
Acute Toxicity (Oral)H302 (Assumed)Harmful if swallowed.[4][5]

Causality: Understanding these potential hazards is the foundation of our disposal protocol. The irritant nature of the compound necessitates the use of specific Personal Protective Equipment (PPE) and engineering controls to prevent contact and inhalation, which is the first and most critical step in safe handling.

Prerequisite Safety Measures: Your First Line of Defense

Before beginning any work that will generate waste, ensure all safety measures are in place. This is a non-negotiable prerequisite for handling this compound.

  • Engineering Controls: All handling of the solid compound and its solutions, including weighing, preparation, and disposal procedures, must be conducted within a certified chemical fume hood.[6] This is critical to minimize the risk of inhaling chemical dust or vapors.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Safety Goggles: To protect against splashes and eye irritation.[6]

    • Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be worn to prevent skin contact.[6]

    • Laboratory Coat: To protect skin and clothing.[6]

Waste Segregation: The Critical First Step

Proper segregation is the most important step in chemical waste management. The chemical structure of this compound places it into a specific waste category that must not be mixed with other streams.

This compound must be disposed of as HALOGENATED ORGANIC WASTE.

The Rationale (E-E-A-T): The presence of a fluorine atom on the phenyl ring makes this a halogenated organic compound.[7][8] Halogenated waste streams require special high-temperature incineration for disposal to prevent the formation of toxic byproducts. Mixing halogenated and non-halogenated waste contaminates the entire container, dramatically increasing disposal costs and violating regulatory compliance.[9][10] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[6][7]

Step-by-Step Disposal Protocol

Follow these distinct protocols based on the form of the waste.

Protocol 4.1: Unused or Expired Solid Chemical
  • Characterize: The pure, unused solid is unequivocally hazardous waste.

  • Collect: Carefully transfer the solid into a dedicated, sealable container for solid hazardous waste. This container must be clearly labeled.

  • Label: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

  • Store: Securely seal the container and store it in your laboratory's designated satellite accumulation area for hazardous waste, awaiting pickup by your institution's Environmental Health & Safety (EHS) department.[6]

Protocol 4.2: Contaminated Solid Waste (PPE, Weighing Paper, etc.)
  • Collect: Gather all solid materials that have come into direct contact with the compound, such as contaminated gloves, weighing paper, and absorbent pads used for minor spills.

  • Contain: Place these items into a designated, plastic-lined container or a sealed bag specifically for solid halogenated organic waste.

  • Label: Label the container or bag clearly as "Hazardous Waste - Halogenated Solid Waste" and list the primary chemical contaminant.

Protocol 4.3: Liquid Waste (Solutions)
  • Segregate: This waste must be collected in a container designated for HALOGENATED ORGANIC LIQUID WASTE .[9] Do not mix with non-halogenated solvents like acetone or hexane unless they are part of the same experimental waste stream.[9]

  • Collect: Pour the waste solution into a chemically compatible, sealable container. Ensure the container is not filled beyond 90% capacity to allow for vapor expansion.[11]

  • Label: The container must be clearly labeled "Hazardous Waste - Halogenated Organic Liquids," and all chemical components and their approximate percentages must be listed.[9]

  • Store: Keep the container tightly sealed when not in use and store it in a well-ventilated area with secondary containment.[7][12]

Protocol 4.4: Decontamination of Empty Containers

Empty chemical containers must be decontaminated to be considered "RCRA empty" before they can be disposed of as non-hazardous waste.[12]

  • Initial Rinse (Collect as Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone). The first rinsate must be collected and disposed of as halogenated organic liquid hazardous waste , as it will contain the highest concentration of the chemical residue.[6]

  • Subsequent Rinses: Depending on your institution's specific EHS guidelines, the second and third rinses may also need to be collected as hazardous waste.[6]

  • Dry: Allow the rinsed container to air dry completely in the back of the fume hood.

  • Deface and Dispose: Once completely dry, deface or remove the original chemical label. The clean container can then be disposed of in the appropriate laboratory glassware or plastic recycling bin.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G cluster_start Start: Waste Generation cluster_paths Waste Processing Pathways cluster_actions Action & Disposal Identify_Waste Identify Waste Type This compound Solid_Waste Solid Waste? (Unused Reagent, Contaminated PPE) Identify_Waste->Solid_Waste Liquid_Waste Liquid Waste? (Solutions, Rinsates) Identify_Waste->Liquid_Waste Empty_Container Empty Container? Identify_Waste->Empty_Container Collect_Solid Collect in Labeled 'HALOGENATED SOLID WASTE' Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled 'HALOGENATED LIQUID WASTE' Container Liquid_Waste->Collect_Liquid Triple_Rinse 1. Triple Rinse in Fume Hood 2. Collect First Rinsate as Halogenated Liquid Waste Empty_Container->Triple_Rinse EHS_Pickup Store in Satellite Accumulation Area for EHS Pickup Collect_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Triple_Rinse->Collect_Liquid Rinsate goes here Dispose_Clean Dispose of Clean, Dry, Defaced Container in Lab Glass/Plastic Bin Triple_Rinse->Dispose_Clean

Caption: Waste disposal workflow for this compound.

Regulatory and Compliance Framework

Adherence to this protocol ensures compliance with key regulations:

  • Occupational Safety and Health Administration (OSHA): The "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) and provide personnel with information and training on hazardous materials.[13][14]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal.[15][16] Your laboratory is a "generator" of hazardous waste and must comply with regulations regarding waste identification, segregation, container management, and time limits for accumulation.[16][17]

By following these procedures, you are not only protecting yourself and your colleagues but also upholding your institution's commitment to environmental stewardship and regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and EHS office for any additional local requirements.

References

A Senior Application Scientist's Guide to Handling (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for researchers and scientists. It is grounded in the established principles of laboratory safety, drawing from data on analogous compounds to ensure a self-validating system of protection and disposal.

Hazard Assessment: Understanding the "Why" Behind the Protocol

The foundation of any safety protocol is a clear understanding of the potential hazards. Based on data from structurally similar compounds such as Phenylboronic acid and other substituted PBAs, we can anticipate the following risk profile:

  • Oral Toxicity : Phenylboronic acid is classified as harmful if swallowed[2][3]. It is crucial to prevent ingestion through direct or indirect contact.

  • Irritation Potential : Boronic acids and their derivatives are known to cause skin and serious eye irritation, and may also lead to respiratory irritation upon inhalation of dust particles[4][5].

  • Hygroscopic Nature : Many boronic acids are hygroscopic, meaning they readily absorb moisture from the air[6][7]. This can affect the compound's reactivity and physical state, making containment crucial.

  • Chemical Reactivity : This class of compounds can react with strong oxidizing agents, strong acids, and strong bases[6][7]. Improper mixing can lead to hazardous reactions.

These known hazards dictate the stringent engineering controls and personal protective equipment (PPE) required for safe handling.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive step but an active strategy to mitigate the identified risks. The following multi-layered approach is mandatory for all personnel handling (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid.

Eye and Face Protection

Due to the risk of airborne dust and accidental splashes, eye protection is non-negotiable.

  • Minimum Requirement : Chemical splash goggles that meet ANSI Z.87.1 standards are essential[8]. They provide a seal around the eyes, offering superior protection from fine particulates compared to standard safety glasses.

  • Enhanced Precaution : When handling larger quantities (>1g) or when there is an elevated risk of splashing, a full-face shield should be worn in addition to chemical splash goggles[9][10]. This protects the entire face from contact.

Hand Protection

Skin contact is a primary route of exposure. The correct glove selection and usage are critical.

  • Glove Type : Disposable nitrile gloves are the minimum requirement for incidental contact[8][11]. They provide a good barrier against splashes of many chemicals.

  • Best Practice (Double Gloving) : For extended handling procedures, double-gloving is recommended. This involves wearing two pairs of nitrile gloves, which significantly reduces the risk of exposure in case the outer glove is compromised[9]. Contaminated gloves must be disposed of immediately after use in accordance with applicable laws and good laboratory practices.

Body Protection

Protecting street clothes and skin from contamination is essential.

  • Laboratory Coat : A clean, flame-resistant lab coat must be worn and fully fastened at all times[9]. This provides a removable barrier in the event of a spill.

  • Appropriate Attire : Full-length pants and closed-toe, chemical-resistant shoes are mandatory[8][12]. This prevents exposure to spills that may reach the lower legs and feet.

Respiratory Protection

Inhalation of fine boronic acid dust can cause respiratory tract irritation[13].

  • Primary Control : All handling of solid this compound must be conducted within a certified chemical fume hood to control dust at the source[4][11].

  • Secondary Control : If engineering controls are insufficient to keep exposure below permissible limits, or during a large spill cleanup, a NIOSH-approved particulate respirator may be required[14][15].

Operational and Disposal Plan: A Step-by-Step Protocol

This protocol provides a systematic workflow from preparation to disposal, integrating the necessary safety measures at each stage.

Step 1: Preparation and Pre-Handling
  • Designate Area : All work must be performed in a designated area within a certified chemical fume hood[4][11].

  • Assemble PPE : Don all required PPE (lab coat, double nitrile gloves, chemical splash goggles) before bringing the chemical into the work area[8].

  • Verify Equipment : Ensure that an eyewash station and safety shower are unobstructed and have been recently tested[5].

  • Prepare Waste Containers : Have a clearly labeled, sealable hazardous waste container ready for all solid and liquid waste generated[4].

Step 2: Handling and Use
  • Weighing : When weighing the solid, use a chemical-resistant scoop and perform the task within the fume hood to contain any dust.

  • Making Solutions : If preparing a solution, add the solid slowly to the solvent to avoid splashing. Keep the container sealed or covered when not in use.

  • Avoid Incompatibilities : Keep the compound away from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions[6][7].

Step 3: Post-Handling and Decontamination
  • Surface Cleaning : Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., alcohol) and wipe down. Dispose of the cleaning materials as hazardous waste.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove the lab coat and face shield/goggles. Finally, remove the inner pair of gloves.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE[5].

Step 4: Waste Disposal
  • Segregation : this compound and materials contaminated with it must be treated as hazardous waste[4]. Do not dispose of it down the drain or in regular trash[4].

  • Solid Waste : Collect unused solid compound and contaminated materials (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container[4].

  • Liquid Waste : Collect solutions containing the compound in a separate, sealed, and labeled container for liquid hazardous waste[4].

  • Container Rinsing : Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste[4].

  • Final Disposal : Store the sealed hazardous waste containers in a designated, secure area until they are collected by the institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company[4][16].

Data Presentation

Protection Type Minimum Requirement Best Practice / High-Hazard Scenarios
Eye/Face Chemical Splash Goggles (ANSI Z.87.1)Full-Face Shield over Goggles
Hand Single Pair Nitrile GlovesDouble Pair Nitrile Gloves
Body Lab Coat, Long Pants, Closed-Toe ShoesFlame-Resistant Lab Coat
Respiratory Work within a Chemical Fume HoodNIOSH-Approved Particulate Respirator

Experimental Workflows

G prep_ppe 1. Don Required PPE (Goggles, Double Gloves, Lab Coat) prep_area 2. Prepare Fume Hood Work Area prep_ppe->prep_area prep_waste 3. Stage Labeled Waste Containers prep_area->prep_waste handle_weigh 4. Weigh Solid Compound prep_waste->handle_weigh handle_solution 5. Prepare Solution (if needed) handle_weigh->handle_solution cleanup_surface 6. Decontaminate Surfaces & Equipment handle_solution->cleanup_surface cleanup_ppe 7. Doff PPE Correctly cleanup_surface->cleanup_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_collect 9. Collect All Waste in Sealed Hazardous Waste Containers cleanup_wash->dispose_collect dispose_store 10. Store Waste in Designated Area for EHS Pickup dispose_collect->dispose_store

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.